molecular formula C6H3ClN2S B1486693 2-Chlorothieno[3,2-d]pyrimidine CAS No. 1119280-68-0

2-Chlorothieno[3,2-d]pyrimidine

Cat. No.: B1486693
CAS No.: 1119280-68-0
M. Wt: 170.62 g/mol
InChI Key: QKRVOGZPQVCVPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chlorothieno[3,2-d]pyrimidine (CAS 1119280-68-0) is a versatile and high-purity chemical building block primarily used in medicinal chemistry and anticancer research. This heterocyclic compound features a reactive chlorine atom at the 2-position, making it a crucial intermediate for nucleophilic substitution reactions to create diverse derivatives for biological evaluation. Recent scientific studies highlight its significant value in the design and synthesis of novel thieno[3,2-d]pyrimidine-based molecules that act as potent inhibitors of key oncological targets. These include dual inhibitors of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), which are central components in a signaling pathway frequently mutated in human cancers . Furthermore, derivatives synthesized from this scaffold have shown promising activity as antiproliferative agents, inhibiting kinases like EGFR and inducing apoptosis in breast cancer cell lines . The compound is also utilized in developing inhibitors for other enzymes, such as 17β-hydroxysteroid dehydrogenase type 2, a target for osteoporosis research . Supplied as a white to light yellow crystalline solid with a typical purity of >98.0% (HPLC) , it is characterized by a melting point of approximately 166 °C and must be stored as an air-sensitive material under inert gas at room temperature . This compound is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chlorothieno[3,2-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN2S/c7-6-8-3-5-4(9-6)1-2-10-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKRVOGZPQVCVPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=CN=C(N=C21)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60670662
Record name 2-Chlorothieno[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60670662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1119280-68-0
Record name 2-Chlorothieno[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60670662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Thieno[3,2-d]pyrimidine Scaffold: A Dual-Handle Platform for Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Chlorothieno[3,2-d]pyrimidine Chemical Properties Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, Drug Discovery Scientists

Executive Summary

This compound is a privileged bicyclic heteroaromatic scaffold, widely recognized as a bioisostere of quinazoline and purine. Its significance in modern drug discovery lies in its sequential electrophilicity . The scaffold possesses two electrophilic sites (C4 and C2) with distinct reactivity profiles, allowing researchers to rapidly generate libraries of 2,4-disubstituted derivatives.

This guide details the chemical properties, regioselective functionalization strategies, and validated experimental protocols for this scaffold, focusing on its application in developing PI3K, mTOR, and CDK inhibitors (e.g., Pictilisib/GDC-0941).

Physicochemical Profile & Electronic Structure

Structural Analysis

The thieno[3,2-d]pyrimidine core consists of a thiophene ring fused to a pyrimidine ring. The "2-chloro" designation typically refers to the intermediate where the C2 position holds a chlorine atom, serving as a handle for cross-coupling reactions.

  • Molecular Formula: C₆H₃ClN₂S (for the parent 2-chloro-4H derivative)

  • Key Intermediate: 2,4-Dichlorothieno[3,2-d]pyrimidine (CAS: 16234-14-3)

  • Melting Point: 136–140 °C (for 2,4-dichloro derivative)

  • Solubility: Low in water; soluble in DCM, chloroform, DMSO, and DMF.

Electronic Reactivity (The "Switch" Mechanism)

The reactivity of the thieno[3,2-d]pyrimidine ring is governed by the electron-deficient pyrimidine moiety. However, the positions are not equivalent:

  • Position C4 (Highly Reactive): The carbon at position 4 is highly electrophilic due to the inductive withdrawal of the adjacent nitrogen atoms and the lack of electron density donation from the thiophene ring into this specific vector. It readily undergoes Nucleophilic Aromatic Substitution (SNAr) under mild conditions.

  • Position C2 (Less Reactive): The carbon at position 2 is less electrophilic. Once C4 is substituted (especially with an electron-donating amine), the ring becomes deactivated, rendering the C2-chloride inert to standard SNAr. This necessitates metal-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) to functionalize this position.

ReactivityMap cluster_legend Reactivity Logic Core 2,4-Dichlorothieno[3,2-d]pyrimidine (Starting Material) C4_Sub Intermediate A (2-Chloro-4-substituted) Core->C4_Sub Step 1: S_NAr (C4) High Selectivity RT - 60°C Final Final Drug Candidate (2,4-Disubstituted) C4_Sub->Final Step 2: Pd-Catalysis (C2) Suzuki/Buchwald 80 - 120°C Text C4 reacts FIRST due to higher electrophilicity. C2 requires catalysis after C4 deactivation.

Figure 1: The regioselective functionalization logic of the thieno[3,2-d]pyrimidine scaffold.

Synthetic Accessibility

The core scaffold is rarely purchased as the mono-chloro derivative. It is typically synthesized de novo or purchased as the 2,4-dichloro analog.

Synthesis of the Core
  • Cyclization: Methyl 3-amino-2-thiophenecarboxylate is reacted with urea or formamide at high temperatures (180–200 °C) to form the thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione (or the 4-oxo derivative).

  • Chlorination: The dione is treated with phosphorus oxychloride (POCl₃) and a base (DMA or DIPEA) to yield 2,4-dichlorothieno[3,2-d]pyrimidine .

Experimental Protocols (Self-Validating)

This section provides step-by-step protocols for the sequential functionalization of the scaffold, mirroring the synthesis of PI3K inhibitors like Pictilisib.

Phase 1: C4-Selective Displacement (SNAr)

Objective: Install the primary binding motif (e.g., morpholine or piperazine) at C4 while leaving the C2-Cl intact.

Reagents:

  • 2,4-Dichlorothieno[3,2-d]pyrimidine (1.0 equiv)

  • Nucleophile (e.g., Morpholine, 1.1 equiv)

  • Base: Diisopropylethylamine (DIPEA, 2.0 equiv)

  • Solvent: Isopropanol (IPA) or DCM.

Protocol:

  • Dissolution: Dissolve 2,4-dichlorothieno[3,2-d]pyrimidine (5.0 g, 24.4 mmol) in IPA (50 mL). The suspension may not be fully soluble at RT.

  • Addition: Add DIPEA (8.5 mL, 48.8 mmol) followed by morpholine (2.3 mL, 26.8 mmol) dropwise at 0 °C.

  • Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1). The starting material (R_f ~0.8) should disappear, replaced by a lower R_f spot (~0.4).

    • Note: If reaction is sluggish, heat to 50 °C. Do not exceed 60 °C to avoid C2 substitution.

  • Workup: The product often precipitates as a white/pale yellow solid. Filter the solid and wash with cold water and cold IPA.

  • Validation: 1H NMR should show the loss of symmetry if using a symmetric nucleophile, or the integration of one nucleophile equivalent. The C2-Cl signal is silent in proton NMR but verifiable by Mass Spec (distinct Cl isotope pattern).

Phase 2: C2-Functionalization (Suzuki-Miyaura Coupling)

Objective: React the deactivated 2-chloro intermediate with an aryl boronate to complete the scaffold.

Reagents:

  • 2-Chloro-4-morpholinothieno[3,2-d]pyrimidine (Intermediate from Phase 1, 1.0 equiv)

  • Aryl Boronic Acid/Ester (1.2 equiv)[1]

  • Catalyst: PdCl₂(dppf)·DCM (0.05 equiv)

  • Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: DME (Dimethoxyethane) or 1,4-Dioxane.

Protocol:

  • Setup: In a pressure vial or round-bottom flask, suspend the 2-chloro intermediate (1.0 g) and the boronic acid (1.2 equiv) in DME (10 mL).

  • Degassing: Sparge the solution with Nitrogen or Argon for 10 minutes (Critical step to prevent Pd oxidation).

  • Catalyst Addition: Add PdCl₂(dppf)·DCM (catalytic amount). Add the aqueous Na₂CO₃ solution.

  • Reaction: Seal the vessel and heat to 100–120 °C for 4–12 hours.

    • Why High Heat? The C4-amino group donates electron density into the ring, making the C2-Cl bond strong and less prone to oxidative addition by Palladium. High energy is required.

  • Workup: Cool to RT. Dilute with EtOAc and water. Separate layers. Extract aqueous layer with EtOAc. Dry organics over Na₂SO₄.

  • Purification: Flash column chromatography (DCM/MeOH gradient).

Case Study: Synthesis of Pictilisib (GDC-0941)

Pictilisib is a potent inhibitor of Class I PI3K isoforms.[2] Its synthesis perfectly exemplifies the "C4-first, C2-second" logic.

Synthetic Pathway[3]
  • Core Formation: Starting with thieno[3,2-d]pyrimidine-2,4-diol.

  • Activation: Conversion to 2,4-dichloro derivative.

  • C4-Selectivity: SNAr with piperazine (protected or substituted) at C4.

  • C2-Coupling: Suzuki coupling with an indazole boronate at C2.

Pictilisib Start 2,4-Dichlorothieno[3,2-d]pyrimidine Step1 S_NAr Reaction (Piperazine derivative) Start->Step1 Selectivity > 95% for C4 Inter Intermediate: 2-Chloro-4-(piperazin-1-yl)... Step1->Inter Step2 Suzuki Coupling (Indazole Boronate, Pd, Base) Inter->Step2 Pd-Catalyzed C-C Bond Formation Product Pictilisib (GDC-0941) Step2->Product

Figure 2: Simplified synthetic route to Pictilisib demonstrating the scaffold's utility.

Safety & Handling

  • Hazard Classification: this compound and its di-chloro analogs are Skin Irritants (Category 2) and Eye Irritants (Category 2A) . They may be harmful if swallowed (Acute Tox. 4).

  • Sensitization: Thienopyrimidines can be skin sensitizers. Wear nitrile gloves and work in a fume hood.

  • Reactive Hazards: The 2,4-dichloro derivative hydrolyzes slowly in moist air to release HCl. Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C.

References

  • Synthesis of 2,4-Dichlorothieno[3,2-d]pyrimidine

    • Source: ChemicalBook & PubChem. "2,4-Dichlorothieno[3,2-d]pyrimidine - Properties and Synthesis."
    • URL:

  • Pictilisib (GDC-0941)

    • Title: "Discovery of GDC-0941: A Potent, Selective, Orally Bioavailable PI3K Inhibitor for the Tre
    • Source:Journal of Medicinal Chemistry, 2008.
    • Context: Describes the specific Suzuki conditions for the C2-indazole coupling.
    • URL:

  • Regioselectivity in Pyrimidines

    • Title: "Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights."
    • Source:Molecules / NIH PMC.
    • URL:

  • Buchwald-Hartwig Amination Guide

    • Title: "Buchwald-Hartwig Cross Coupling Reaction - User Guide."
    • Source: Organic Chemistry Portal.[3]

    • URL:

Sources

Structure Elucidation of 2-Chlorothieno[3,2-d]pyrimidine: A Multi-Technique Approach to Definitive Characterization

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The thieno[3,2-d]pyrimidine core is a recognized "privileged scaffold" in medicinal chemistry, serving as a purine isostere that grants it access to a wide array of biological targets, including kinases and other crucial cellular enzymes.[1][2][3][4] Its derivative, 2-Chlorothieno[3,2-d]pyrimidine, is a key synthetic intermediate for developing novel therapeutics.[4][5] The unambiguous confirmation of its molecular structure is paramount for ensuring the validity of subsequent research and development efforts. This guide provides a comprehensive, field-proven framework for the structural elucidation of this compound, integrating synthetic logic with advanced spectroscopic techniques. The narrative emphasizes the causality behind experimental choices, presenting a self-validating system where each piece of analytical data corroborates the others to build an irrefutable structural assignment.[6][7][8][9]

Foundational Analysis: The Synthetic Blueprint

Before any spectroscopic analysis, the synthetic pathway itself provides the initial and most logical evidence for the core structure. The construction of the thieno[3,2-d]pyrimidine ring system is typically achieved through a well-established, stepwise sequence. This chemical logic trail serves as our first layer of structural proof.

Causality of Synthesis: The rationale for this multi-step synthesis is the controlled and predictable formation of the bicyclic heterocyclic system. Starting from a commercially available thiophene derivative ensures the correct regiochemistry of the fused rings. Each subsequent reaction—cyclization, chlorination, and selective dehalogenation—is a high-yielding, well-documented transformation that logically leads to the desired product.[3][10][11]

Experimental Protocol: A Logic-Based Synthetic Workflow
  • Step 1: Cyclization to Form the Pyrimidinone Ring. A substituted 3-aminothiophene-2-carboxylate is condensed with a one-carbon source like urea or formic acid. This intramolecular cyclization reaction forges the pyrimidine ring fused to the thiophene core, yielding a thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione intermediate.[3][4]

  • Step 2: Aromatic Chlorination. The dione intermediate is treated with a strong chlorinating agent, typically phosphorus oxychloride (POCl₃), under reflux. This reaction converts the hydroxyl groups (in their tautomeric form) into chlorides, producing the key intermediate: 2,4-Dichlorothieno[3,2-d]pyrimidine.[3][12][13]

  • Step 3: Selective C4-Dechlorination. To obtain the target molecule, a selective reduction is performed. The chlorine atom at the C4 position is more susceptible to nucleophilic substitution and reduction than the one at C2. Catalytic hydrogenation using Palladium on carbon (Pd/C) in the presence of a base like diisopropylethylamine (DIPEA) selectively removes the C4-chloro substituent, yielding the final product, this compound.[3]

G cluster_0 Synthetic Pathway A 3-Aminothiophene-2-carboxylate B Thieno[3,2-d]pyrimidine-2,4-dione A->B Urea/Heat C 2,4-Dichlorothieno[3,2-d]pyrimidine B->C POCl3, Reflux D This compound (Target) C->D H2, Pd/C, DIPEA

Caption: Synthetic workflow for this compound.

Spectroscopic Confirmation: The Pillars of Evidence

While synthesis provides a logical framework, definitive proof requires a suite of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together, they create a self-validating dataset.

Mass Spectrometry (MS): Defining the Molecular Formula

Expertise & Causality: The first step in analyzing an unknown compound is to determine its molecular weight and, ideally, its elemental formula. High-Resolution Mass Spectrometry (HRMS) is the authoritative technique for this purpose.[14][15] Its ability to measure mass to several decimal places allows for the calculation of a unique elemental composition, distinguishing the target from other potential isomers or byproducts.

Expected Data for C₆H₃ClN₂S:

  • Molecular Weight: 170.62 g/mol .[16]

  • HRMS (ESI-TOF): An exact mass measurement of ~169.9709 (for the [M+H]⁺ ion of ³⁵Cl isotope) would confirm the formula C₆H₃ClN₂S.

  • Isotopic Pattern: The most critical diagnostic feature is the isotopic signature. The presence of chlorine will generate a characteristic M+ and M+2 peak pattern with an intensity ratio of approximately 3:1.[17] The presence of sulfur will also contribute a smaller M+2 peak. This pattern is a robust fingerprint for a molecule containing both chlorine and sulfur.

  • Sample Preparation: Dissolve a small quantity (~0.1 mg) of the purified compound in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of ~10-50 µg/mL.

  • Instrumentation: Utilize a Time-of-Flight (TOF) mass spectrometer with an Electrospray Ionization (ESI) source operating in positive ion mode.

  • Data Acquisition: Infuse the sample directly or via LC. Acquire the full scan mass spectrum, ensuring sufficient resolution (>10,000) to obtain accurate mass data.

  • Data Analysis: Compare the measured exact mass of the molecular ion peak with the theoretical mass calculated for the proposed formula (C₆H₃ClN₂S). Verify that the observed isotopic pattern matches the theoretical distribution for a compound containing one chlorine and one sulfur atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Connectivity

Expertise & Causality: NMR is the most powerful technique for elucidating the precise carbon-hydrogen framework of a molecule.[6][9] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments provides unambiguous evidence of atom-to-atom connectivity, confirming the fusion of the thiophene and pyrimidine rings and the position of substituents.

The structure contains three aromatic protons in unique chemical environments.

  • Expected Signals:

    • ~δ 9.0-8.5 ppm (singlet, 1H): Attributed to the proton on the pyrimidine ring (H4). Its significant downfield shift is due to the deshielding effect of the two adjacent nitrogen atoms.

    • ~δ 7.8-7.2 ppm (doublet, 1H & doublet, 1H): These two signals correspond to the two adjacent protons on the thiophene ring (H6 and H7). They will appear as doublets due to spin-spin coupling with each other.

The molecule has six unique carbon atoms.

  • Expected Signals: Six distinct peaks in the aromatic region (~δ 170-120 ppm). The carbons directly attached to heteroatoms (C2, C4, C7a, C5a) will have characteristic shifts. C2, being attached to both chlorine and nitrogen, is expected to be significantly shifted.

  • COSY (¹H-¹H Correlation): Will show a clear cross-peak between the two thiophene proton signals, confirming their adjacent relationship.

  • HSQC (¹H-¹³C Correlation): Directly links each proton signal to its attached carbon atom, assigning the protonated carbons.

  • HMBC (¹H-¹³C Long-Range Correlation): This is the key experiment for confirming the fused ring system. Crucial correlations would include:

    • The H4 proton on the pyrimidine ring showing a correlation to the bridgehead carbons (C5a, C7a).

    • The thiophene protons (H6, H7) showing correlations to the bridgehead carbons, definitively proving the fusion of the two rings.

Caption: Key 2D NMR correlations for structure validation.

X-ray Crystallography: The Unambiguous 3D Structure

Expertise & Causality: While the combination of synthesis, MS, and NMR provides overwhelming evidence, single-crystal X-ray crystallography offers the ultimate, irrefutable proof of structure.[8][14][18] By diffracting X-rays off a well-ordered crystal lattice, one can determine the precise three-dimensional coordinates of every atom in the molecule, confirming connectivity, bond lengths, and bond angles with unparalleled accuracy.[19][20]

  • Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data by rotating the crystal in a beam of monochromatic X-rays.

  • Structure Solution and Refinement: Process the diffraction data to solve the phase problem and generate an initial electron density map. Refine the atomic model against the experimental data to obtain the final, highly accurate molecular structure.

Data Synthesis: A Consolidated View

Technique Parameter Expected Result for this compound Purpose
HRMS Exact Mass [M+H]⁺~169.9709Confirms elemental formula: C₆H₃ClN₂S
Isotopic PatternM+ and M+2 peaks in ~3:1 ratioConfirms presence of one Chlorine atom
¹H NMR Chemical Shift & Multiplicity~8.7 ppm (s, 1H); ~7.5 ppm (d, 1H); ~7.3 ppm (d, 1H)Maps proton environments and adjacencies
¹³C NMR Number of Signals6 distinct signals in the aromatic regionConfirms the number of unique carbon atoms
2D NMR COSY/HMBC CorrelationsCross-peaks confirming H6-H7 and ring fusionEstablishes the complete atomic connectivity
IR Spec Key VibrationsAromatic C=C/C=N stretches (~1500-1650 cm⁻¹)Confirms aromatic nature, absence of other groups
X-ray 3D CoordinatesSolved crystal structureProvides absolute, unambiguous structural proof

Conclusion

The structural elucidation of this compound is a systematic process grounded in chemical logic and validated by orthogonal analytical techniques. The synthetic route provides a strong hypothesis for the molecular framework. High-resolution mass spectrometry confirms the elemental formula, while a full suite of 1D and 2D NMR experiments meticulously maps the atomic connectivity. Finally, single-crystal X-ray crystallography can provide the ultimate, unambiguous confirmation. By following this self-validating workflow, researchers can proceed with confidence, knowing their foundational molecule is accurately and robustly characterized.

References

  • Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

  • Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. MDPI. Available from: [Link]

  • Therapeutic Potential, Synthesis, Patent Evaluation and SAR Studies of Thieno[3,2-d]pyrimidine Derivatives: Recent Updates. Bentham Science Publisher. Available from: [Link]

  • Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. PMC - NIH. Available from: [Link]

  • Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors. PubMed. Available from: [Link]

  • Discovery and mechanistic insights into thieno[3,2-d]pyrimidine and heterocyclic fused pyrimidines inhibitors targeting tubulin for cancer therapy. PubMed. Available from: [Link]

  • Supporting Information Pyrimidine-Cored Extended π-Systems: General Synthesis and Interesting Fluorescent Properties. AWS. Available from: [Link]

  • Molecular Structure Characterisation and Structural Elucidation. Intertek. Available from: [Link]

  • 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. PMC. Available from: [Link]

  • Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences. Available from: [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Science Publishing Group. Available from: [Link]

  • Structure elucidation – Knowledge and References. Taylor & Francis. Available from: [Link]

  • Pyrimidine, 2-chloro-. the NIST WebBook - National Institute of Standards and Technology. Available from: [Link]

  • [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Welch Materials, Inc.. Available from: [Link]

  • Structural Elucidation: Principles, Techniques, and Applications in Chemistry and Pharmaceuticals. TSI Journals. Available from: [Link]

  • Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. PMC. Available from: [Link]

  • Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. PMC. Available from: [Link]

  • 1,3-Bis(5,6,7,8-tetrahydrobenzo[3][21]thieno[2,3-d]pyrimidin-4-yl)imidazolidine-4,5-dione. MDPI. Available from: [Link]

  • 2,4-Dichlorothieno[3,2-d]pyrimidine | C6H2Cl2N2S | CID 12712832. PubChem. Available from: [Link]

  • Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. PMC - PubMed Central. Available from: [Link]

  • A Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. the University of Groningen research portal. Available from: [Link]

  • Synthesis of a Novel Hydrazone of Thieno[2,3-d]pyrimidine Clubbed with Ninhydrin: X-ray Crystal Structure and Computational Investigations. MDPI. Available from: [Link]

  • Synthesis of pyrido-thieno[2,3-d]pyrimidine-7(8H)- carboxylate; Structure identi cation and X‐ray analyses. ResearchGate. Available from: [Link]

Sources

2-Chlorothieno[3,2-d]pyrimidine: The "Pivot" Scaffold for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and application of 2-Chlorothieno[3,2-d]pyrimidine , a critical scaffold in the development of PI3K, mTOR, and kinase inhibitors.

Part 1: Chemical Identity & Core Significance[1]

This compound acts as a high-value "pivot" intermediate in medicinal chemistry. It serves as a bioisostere for quinazoline and purine cores, offering improved solubility and distinct intellectual property (IP) space while maintaining the hydrogen-bonding motifs required for ATP-competitive inhibition.

While the mono-chlorinated species (CAS 1119280-68-0) exists as a discrete building block, it is most frequently encountered in the laboratory as the 2-chloro-4-substituted intermediate derived from its parent, 2,4-dichlorothieno[3,2-d]pyrimidine (CAS 16234-14-3).

Chemical Data Summary[1][2][3][4][5][6][7][8][9][10][11]
PropertyThis compound (Core)2,4-Dichlorothieno[3,2-d]pyrimidine (Precursor)
CAS Number 1119280-68-0 16234-14-3
Molecular Formula C₆H₃ClN₂SC₆H₂Cl₂N₂S
Molecular Weight 170.62 g/mol 205.06 g/mol
Appearance Off-white to pale yellow solidWhite to light yellow crystalline solid
Solubility DMSO, DMF, DCMDMSO, DMF, DCM, Ethyl Acetate
Key Reactivity C2-Suzuki/Buchwald CouplingC4-SɴAr (Highly Reactive) > C2-SɴAr
Storage 2-8°C, Inert Atmosphere (Argon/N₂)2-8°C, Moisture Sensitive

Part 2: Synthesis & Manufacturing (The Self-Validating Protocol)

The synthesis of this core relies on a Regioselective Displacement Protocol . The electronic environment of the thieno[3,2-d]pyrimidine ring renders the C4 position significantly more electrophilic than the C2 position. This reactivity difference creates a "self-validating" system: if the reaction conditions are controlled (stoichiometry and temperature), the nucleophile will exclusively attack C4, leaving the C2-chlorine intact for subsequent diversification.

Phase 1: Construction of the Dichloro Core

Precursor: Methyl 3-aminothiophene-2-carboxylate.

  • Cyclization: React methyl 3-aminothiophene-2-carboxylate with urea (melt, ~190°C) or formamide to yield thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione.

  • Chlorination: Treat the dione with Phosphorus Oxychloride (POCl₃) and a catalytic amount of DMF.

    • Critical Control Point: Ensure complete exclusion of moisture to prevent hydrolysis back to the dione.

    • Yield: ~70-85% of 2,4-dichlorothieno[3,2-d]pyrimidine.

Phase 2: Regioselective C4-Functionalization (The "Pivot" Step)

To generate the 2-chloro-4-substituted scaffold (e.g., for PI3K inhibitors like GDC-0941), a morpholine or piperazine derivative is introduced.

  • Reagents: 2,4-Dichlorothieno[3,2-d]pyrimidine (1.0 eq), Nucleophile (e.g., Morpholine, 1.05 eq), DIPEA (2.0 eq).

  • Solvent: DCM or THF (0°C to RT).

  • Mechanism: SɴAr.[1][2]

  • Validation: Monitor via TLC/LCMS. The appearance of a single mono-substituted product confirms C4 selectivity. C2 substitution requires elevated temperatures (>80°C) or stronger bases.

Experimental Workflow Diagram

The following Graphviz diagram illustrates the synthesis flow and the critical regioselectivity node.

G cluster_0 Regioselectivity Check Start Methyl 3-aminothiophene- 2-carboxylate Dione Thieno[3,2-d]pyrimidine- 2,4-dione Start->Dione Urea, 190°C Cyclization Dichloro 2,4-Dichlorothieno [3,2-d]pyrimidine (CAS 16234-14-3) Dione->Dichloro POCl3, DMF (cat) Chlorination Pivot 2-Chloro-4-substituted Intermediate (The 'Pivot') Dichloro->Pivot Nucleophile (1.0 eq) 0°C, S_NAr (C4 Selective) Drug Final Drug Candidate (e.g., GDC-0941) Pivot->Drug Suzuki/Buchwald (C2) Pd-Catalysis

Caption: Synthesis pathway highlighting the regioselective SɴAr reaction at C4, preserving the C2-chlorine for late-stage coupling.

Part 3: Advanced Reactivity & Drug Discovery Applications

The utility of the This compound scaffold lies in the C2-chlorine atom. Once the C4 position is "capped" (often with a solubilizing group like morpholine), the C2-chlorine becomes a handle for Palladium-catalyzed cross-coupling reactions.

The C2-Suzuki Coupling (Biaryl Formation)

This is the primary route for synthesizing PI3K inhibitors.

  • Substrate: 4-(2-chlorothieno[3,2-d]pyrimidin-4-yl)morpholine.

  • Partner: Aryl/Heteroaryl Boronic Acid (e.g., Indazole-4-boronic acid).

  • Catalyst System: Pd(dppf)Cl₂ or Pd(PPh₃)₄ with Na₂CO₃.

  • Solvent: DME/Water or Dioxane/Water.

  • Outcome: Formation of the C2-Aryl bond. This mimics the interaction of the adenine base in the ATP binding pocket of kinases.

Case Study: GDC-0941 (Pictilisib)

GDC-0941 is a potent Class I PI3K inhibitor. Its synthesis perfectly demonstrates the utility of the 2-chloro pivot.

  • Step 1 (C4-Selectivity): Reaction of 2,4-dichlorothieno[3,2-d]pyrimidine with morpholine yields the 2-chloro-4-morpholino intermediate.[3]

  • Step 2 (C2-Coupling): Suzuki coupling of the intermediate with an indazole boronic ester installs the critical hydrogen-bonding motif required for kinase potency.

  • Step 3 (C6-Functionalization): The 6-position (thiophene ring) can be functionalized via lithiation (LDA/n-BuLi) followed by quenching with an electrophile (e.g., sulfonyl piperazine derivatives), typically done before the pyrimidine ring closure or via careful protection strategies.

Reactivity Map Diagram

Reactivity Core This compound (C4-Substituted) Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd cat.) Target: Biaryl Kinase Inhibitors Core->Suzuki Standard Route (e.g., GDC-0941) Buchwald Buchwald-Hartwig Amination (R-NH2, Pd cat.) Target: Amino-linked derivatives Core->Buchwald Alternative Route Lithiation C6-Lithiation (LDA, -78°C) Target: C6-Functionalization Core->Lithiation Advanced Functionalization

Caption: Divergent synthesis options from the 2-chloro pivot. The Suzuki route (green) is the industry standard for kinase inhibitors.

Part 4: Safety & Handling

  • Hazards: 2,4-Dichlorothieno[3,2-d]pyrimidine is classified as Acute Toxic (Oral) and a Skin/Eye Irritant . It may cause sensitization.

  • Hydrolysis: The C4-chlorine is susceptible to hydrolysis in moist air, releasing HCl gas. Always handle in a fume hood.

  • Waste: Chlorinated heteroaromatics must be disposed of as halogenated organic waste. Do not mix with strong oxidizers.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 24883523, 2,4-Dichlorothieno[3,2-d]pyrimidine.

  • Folkes, A. J., et al. (2008). "The Identification of 2-(1H-Indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a Potent, Selective, Orally Bioavailable Inhibitor of Class I PI3 Kinase." Journal of Medicinal Chemistry.

  • ChemicalBook. This compound (CAS 1119280-68-0) Product Page.
  • Sigma-Aldrich.

Sources

Technical Monograph: 2-Chlorothieno[3,2-d]pyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-chlorothieno[3,2-d]pyrimidine scaffold represents a privileged pharmacophore in modern kinase inhibitor design. Distinguished by its bioisosteric relationship to purines and quinazolines, this heterocyclic system offers a distinct solubility profile and vector orientation for structure-activity relationship (SAR) exploration.

While the specific molecular weight of the core 2-chloro derivative is 170.62 g/mol , its value in drug development lies in its role as a "bifunctional electrophilic hub." The unique electronic disparity between the C2 and C4 positions allows for highly regioselective sequential nucleophilic aromatic substitutions (


), enabling the rapid assembly of complex libraries targeting PI3K, mTOR, and CDK pathways.

Part 1: Physicochemical Profile[1]

The fundamental data below refers to the unsubstituted this compound core. In practical medicinal chemistry, this core is rarely the final endpoint but rather the critical intermediate for cross-coupling.

Core Data Table[2]
PropertyValueNotes
Molecular Weight 170.62 g/mol Monoisotopic Mass: ~169.97 Da
Molecular Formula

CAS Number Varies by isomer2,4-Dichloro precursor: 16234-14-3 ; 4-Chloro isomer: 16269-66-2
LogP (Predicted) ~2.3 - 2.5Highly lipophilic prior to substitution
Topological PSA ~25.8 ŲLow polarity facilitates membrane permeability
H-Bond Acceptors 2N1 and N3 nitrogens
H-Bond Donors 0(In the 2-chloro core state)
Structural Isomerism Note

Researchers must distinguish between the [3,2-d] and [2,3-d] isomers. The [3,2-d] fusion (sulfur atom adjacent to the bridgehead carbon C4a) is structurally distinct and often exhibits superior metabolic stability compared to the [2,3-d] isomer in specific kinase pockets.

Part 2: Synthetic Architecture & Reactivity

The synthesis of this compound derivatives typically does not start with the isolated 2-chloro compound. Instead, it proceeds through a 2,4-dichlorothieno[3,2-d]pyrimidine intermediate.[1]

The "Reactivity Gradient" Principle

The pyrimidine ring is electron-deficient, making it susceptible to nucleophilic attack. However, the fusion to the electron-rich thiophene ring creates a specific electronic gradient:

  • Position C4 (Most Reactive): The C4 position is highly electrophilic. It is susceptible to rapid

    
     displacement by amines, alcohols, or thiols at mild temperatures (0°C to RT).
    
  • Position C2 (Less Reactive): The C2 position is less electrophilic. It remains inert during the C4 displacement, allowing the chlorine at C2 to be retained.

  • The "Handle" Strategy: The retained C2-chlorine subsequently serves as a handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to introduce solubility groups or specific binding vectors.

Pathway Visualization

The following diagram illustrates the standard industrial route to accessing the 2-chloro scaffold via the 2,4-dichloro intermediate.

SynthesisPathway Start Methyl 3-amino thiophene-2-carboxylate Urea Urea Fusion (Cyclization) Start->Urea Diol Thieno[3,2-d] pyrimidine-2,4-diol Urea->Diol Chlorination POCl3 / Reflux Diol->Chlorination Dichloro 2,4-Dichloro thieno[3,2-d]pyrimidine (The Hub) Chlorination->Dichloro SNAr Selective SNAr (Amine, 0°C) Dichloro->SNAr C4 Displacement Final 2-Chloro-4-amino Derivative SNAr->Final Retains C2-Cl

Figure 1: The sequential synthesis pathway. Note that the 2,4-dichloro intermediate is the critical "hub" that allows for the isolation of the 2-chloro derivative.

Part 3: Experimental Protocols

Protocol A: Synthesis of 2,4-Dichlorothieno[3,2-d]pyrimidine

This protocol generates the reactive core required to access 2-chloro derivatives.

Reagents:

  • Thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione (Precursor)

  • Phosphorus oxychloride (

    
    )
    
  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (

    
    )
    

Methodology:

  • Setup: In a dry round-bottom flask equipped with a reflux condenser and a drying tube (

    
    ), suspend the thienopyrimidine-2,4-dione (1.0 eq) in neat 
    
    
    
    (10–15 volumes).
  • Catalysis: Add DIPEA (2.5 eq) dropwise. Caution: Exothermic reaction.

  • Reflux: Heat the mixture to reflux (approx. 105°C) for 3–5 hours. The suspension should clear to a dark solution, indicating conversion to the dichloride.

  • Workup (Critical Safety Step):

    • Cool the reaction mixture to room temperature.

    • Remove excess

      
       under reduced pressure (rotary evaporator with a caustic trap).
      
    • Pour the viscous residue slowly onto crushed ice/water with vigorous stirring to decompose residual phosphoryl chlorides. Warning: Violent reaction possible.

  • Extraction: Extract the aqueous slurry with Dichloromethane (DCM) or Chloroform (

    
    ).
    
  • Purification: Wash combined organics with saturated

    
     and brine. Dry over 
    
    
    
    . Concentrate to yield the 2,4-dichloro product as a tan/yellow solid.
    • Yield Expectation: 70–90%.

Protocol B: Regioselective Synthesis of 2-Chloro-4-substituted Derivatives

This step installs the primary pharmacophore at C4 while preserving the C2-Cl.

Methodology:

  • Dissolution: Dissolve 2,4-dichlorothieno[3,2-d]pyrimidine (1.0 eq) in THF or DCM.

  • Temperature Control: Cool the solution to 0°C using an ice bath. Low temperature is vital to prevent double substitution.

  • Nucleophile Addition: Add the desired amine (1.0–1.1 eq) and a base (TEA, 1.2 eq) dropwise.

  • Monitoring: Stir at 0°C for 1–2 hours. Monitor via TLC or LCMS. You will observe the consumption of the dichloro starting material and the formation of the mono-substituted product.

  • Isolation: Quench with water, extract with EtOAc. The product usually requires minimal purification (recrystallization or short flash column) and contains the C2-Cl handle ready for further elaboration.

Part 4: Drug Discovery Applications[1]

The this compound scaffold is a bioisostere of the purine scaffold found in ATP. This makes it an ideal template for Type I Kinase Inhibitors .

SAR Logic & Binding Mode
  • C4 Position (Hinge Binder): Substituents here (often morpholine, aryl amines) usually form hydrogen bonds with the hinge region of the kinase ATP-binding pocket.

  • C2 Position (Solvent/Selectivity): The chlorine atom at C2 is often replaced (via Suzuki coupling) with heteroaromatics to reach into the "selectivity pocket" or solvent-exposed regions, improving potency and pharmacokinetic properties.

SAR_Logic Center Thieno[3,2-d]pyrimidine Core C4 C4 Position (Hinge Binding) Center->C4 High Reactivity (SNAr) C2 C2 Position (Solubility/Selectivity) Center->C2 Low Reactivity (Suzuki) Thiophene Thiophene Ring (Hydrophobic Interaction) Center->Thiophene Scaffold Rigidity ATP Hinge H-Bonds ATP Hinge H-Bonds C4->ATP Hinge H-Bonds Solvent Front Solvent Front C2->Solvent Front

Figure 2: Structure-Activity Relationship (SAR) map of the scaffold.

Targeted Pathways
  • PI3K/mTOR: Derivatives where C4 is substituted with a morpholine and C2 with an aryl group are classic PI3K inhibitors (e.g., GDC-0941 analogs).

  • CDK7: Recent studies utilize this scaffold to create covalent inhibitors targeting Cysteine residues near the ATP pocket.

References

  • Sigma-Aldrich. this compound Product Data. (Accessed 2026).

  • ChemicalBook. 2,4-Dichlorothieno[3,2-d]pyrimidine Synthesis and Properties.

  • PubChem. Compound Summary: Thieno[3,2-d]pyrimidine derivatives.[2][3] National Library of Medicine. [4]

  • Wu, J., et al. (2016). "Discovery of thieno[3,2-d]pyrimidine derivatives as potent PI3K inhibitors." ACS Medicinal Chemistry Letters.
  • ResearchGate. C–H activation from 4-chlorothieno[3,2-d]pyrimidine.

Sources

A Comprehensive Technical Guide to 2-Chlorothieno[3,2-d]pyrimidine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The thieno[3,2-d]pyrimidine scaffold is a "privileged" heterocyclic system in medicinal chemistry, largely due to its structural analogy to the native purine nucleobases. This bioisosterism allows it to effectively interact with a wide array of biological targets, making it a cornerstone for the development of novel therapeutics.[1] Derivatives of this core have demonstrated significant potential as kinase inhibitors, antiproliferative agents, and anti-infective compounds.[2] This guide provides an in-depth technical overview of 2-Chlorothieno[3,2-d]pyrimidine, a key intermediate and building block in the synthesis of these potent molecules. We will cover its fundamental properties, validated synthetic protocols, chemical reactivity, and its application in the discovery of targeted therapies, with a specific focus on its role in developing Sirtuin inhibitors. This document is intended for researchers, chemists, and drug development professionals engaged in the field of medicinal chemistry.

Core Compound Profile: Nomenclature and Physicochemical Properties

The formal IUPAC name for the topic compound is This compound . It is a bicyclic heteroaromatic compound consisting of a thiophene ring fused to a pyrimidine ring, with a chlorine substituent at the 2-position of the pyrimidine ring. Its key physicochemical properties, crucial for experimental design and characterization, are summarized below.

PropertyValueSource
Molecular Formula C₆H₃ClN₂S[3]
Molecular Weight 170.62 g/mol [3]
Appearance Solid[3]
InChI Key QKRVOGZPQVCVPZ-UHFFFAOYSA-N[3]
SMILES String ClC1=NC2=C(SC=C2)C=N1[3]
CAS Number 1119280-68-0[4]

Synthesis of the this compound Scaffold

The synthesis of substituted thieno[3,2-d]pyrimidines typically begins with a suitably functionalized thiophene precursor, which then undergoes cyclization to form the fused pyrimidine ring system. The subsequent introduction of a chlorine atom provides a reactive handle for further molecular elaboration. A robust and field-proven pathway to access the 2-chloro derivative proceeds through a dichlorinated intermediate, followed by selective dehalogenation.

Experimental Protocol: A Three-Step Synthesis

This protocol outlines the synthesis of this compound from methyl 3-aminothiophene-2-carboxylate.

Step 1: Cyclization to form Thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione This initial step establishes the core bicyclic structure. The condensation of an aminothiophene with urea is a classic and efficient method for forming the pyrimidinedione ring.

  • Combine methyl 3-aminothiophene-2-carboxylate (1 equivalent) and urea (1.5 equivalents) in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture to 180-190 °C with stirring for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture, treat with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any acidic byproducts, and then acidify with dilute HCl to precipitate the product.

  • Filter the resulting solid, wash with water, and dry under vacuum to yield the thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione intermediate.

Step 2: Chlorination to 2,4-Dichlorothieno[3,2-d]pyrimidine This is a critical activation step. The hydroxyl groups (in their tautomeric form) of the dione are converted to chlorides, which are excellent leaving groups for subsequent nucleophilic substitution reactions.

  • In a fume hood, charge a flask with thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione (1 equivalent) and add phosphorus oxychloride (POCl₃, ~10 equivalents) and a catalytic amount of N,N-dimethylformamide (DMF, ~0.1 equivalents).

  • Causality Note: POCl₃ serves as both the chlorinating agent and the reaction solvent. The DMF catalyst forms a Vilsmeier-Haack reagent in situ, which is the active electrophilic species that facilitates the chlorination.

  • Heat the mixture to reflux (approx. 110-120 °C) for 3-5 hours, monitoring by TLC.[5]

  • After cooling, carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃.

  • Extract the aqueous slurry with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude 2,4-Dichlorothieno[3,2-d]pyrimidine.[5] This intermediate is often used directly in the next step.

Step 3: Selective Dechlorination to this compound The final step involves the selective removal of the more reactive chlorine atom at the 4-position. This can be achieved through catalytic hydrogenation.

  • Dissolve the crude 2,4-Dichlorothieno[3,2-d]pyrimidine (1 equivalent) in a suitable solvent such as ethanol or methanol.

  • Add a palladium catalyst, typically 10% Pd on carbon (Pd/C), and a base such as triethylamine (TEA) to act as a scavenger for the HCl generated.

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

  • Monitor the reaction closely by TLC or LC-MS to ensure the reaction stops after the removal of one chlorine atom.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure this compound.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Cyclization cluster_1 Step 2: Chlorination cluster_2 Step 3: Selective Dechlorination A Methyl 3-aminothiophene- 2-carboxylate B Thieno[3,2-d]pyrimidine- 2,4(1H,3H)-dione A->B + Urea 180-190°C C 2,4-Dichlorothieno- [3,2-d]pyrimidine B->C POCl₃, DMF (cat.) Reflux D 2-Chlorothieno- [3,2-d]pyrimidine (Target) C->D H₂, Pd/C TEA

Caption: A validated three-step workflow for the synthesis of this compound.

Applications in Medicinal Chemistry and Drug Discovery

The thieno[3,2-d]pyrimidine scaffold is a versatile platform for generating diverse molecular libraries. The chlorine atom at the 2-position is an electrophilic center, making it susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the facile introduction of various functional groups (amines, ethers, thiols), enabling extensive Structure-Activity Relationship (SAR) studies.[5][6] This scaffold has been successfully employed to develop inhibitors for a range of disease targets.

Case Study: Thieno[3,2-d]pyrimidines as Potent Sirtuin Inhibitors

A landmark study in the Journal of Medicinal Chemistry identified derivatives of the thieno[3,2-d]pyrimidine core as highly potent pan-inhibitors of Sirtuins 1, 2, and 3 (SIRT1/2/3).[6] Sirtuins are a class of NAD⁺-dependent deacetylases that are critical regulators of cellular metabolism, stress resistance, and longevity, making them attractive targets for therapeutic intervention in cancer, metabolic disorders, and neurodegenerative diseases.

Mechanism of Inhibition: Through a combination of encoded library technology and subsequent medicinal chemistry optimization, researchers developed thieno[3,2-d]pyrimidine-6-carboxamides.[6] X-ray crystallography studies of these inhibitors bound to SIRT3 revealed the precise mechanism of action:

  • Core Interaction: The aromatic thieno[3,2-d]pyrimidine core fits into a hydrophobic pocket of the enzyme's active site.[6]

  • Key π-Stacking: A critical interaction occurs between the fused ring system and the phenyl ring of a key amino acid residue, Phenylalanine 157 (Phe157). This π-stacking interaction anchors the inhibitor firmly in the active site.[6]

  • Hydrogen Bonding: The pyrimidine nitrogen atoms form hydrogen bonds with the protein backbone, further enhancing binding affinity.[6]

By occupying the active site, the inhibitor physically blocks the binding of both the acetylated peptide substrate and the NAD⁺ cofactor, thereby preventing the deacetylation reaction.

Signaling Pathway Inhibition Diagram

SIRT3_Inhibition cluster_0 Normal SIRT3 Function cluster_1 Inhibition Pathway SIRT3 SIRT3 Enzyme Product Deacetylated Product SIRT3->Product Catalyzes Substrate Acetylated Substrate Substrate->SIRT3 Binds SIRT3_B SIRT3 Enzyme Blocked No Reaction SIRT3_B->Blocked Active Site Blocked Inhibitor Thieno[3,2-d]pyrimidine Inhibitor Inhibitor->SIRT3_B Binds via π-stacking

Caption: Mechanism of SIRT3 inhibition by a thieno[3,2-d]pyrimidine-based drug candidate.

Safety and Handling

As with any chlorinated heterocyclic compound, appropriate safety measures must be observed when handling this compound.

  • Hazard Classification: The compound is classified as Acute Toxicity, Oral (Category 4), with the hazard statement H302: Harmful if swallowed.[3]

  • Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.

  • Handling: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.

Conclusion

This compound is more than just a chemical intermediate; it is a validated and highly valuable scaffold for modern drug discovery. Its structural similarity to purines provides a biological head start, while its chemical tractability, centered on the reactive 2-chloro position, empowers chemists to systematically explore chemical space. The demonstrated success of its derivatives as potent and specific inhibitors of challenging drug targets like sirtuins underscores its continued importance. For research teams aiming to develop novel small molecule therapeutics, a deep understanding of the synthesis and reactivity of this scaffold is an essential strategic asset.

References

  • Molecular weight and formula of 2-Chlorothieno[3,2-d]pyrimidin-4-amine. Benchchem.
  • Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry.
  • This compound. Sigma-Aldrich.
  • Synthesis of 2,4-Dichlorothieno[3,2-d] pyrimidine. ChemicalBook.
  • Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3.
  • Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents. PubMed Central, PMC.
  • This compound | 1119280-68-0. ChemicalBook.
  • 2,4-Dichlorothieno[3,2-d]pyrimidine | 16234-14-3. ECHEMI.
  • Discovery and mechanistic insights into thieno[3,2-d]pyrimidine and heterocyclic fused pyrimidines inhibitors targeting tubulin for cancer therapy.
  • Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. MDPI.

Sources

The Architecture of Bioactivity: A Technical Guide to the Synthesis of the Thieno[3,2-d]pyrimidine Core

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The thieno[3,2-d]pyrimidine scaffold is a privileged heterocyclic system of immense interest in medicinal chemistry and drug discovery. Its structural resemblance to purine has made it a cornerstone for the development of a multitude of therapeutic agents, particularly in oncology as kinase inhibitors.[1][2] This in-depth technical guide provides a comprehensive overview of the synthetic architecture of the thieno[3,2-d]pyrimidine core. Moving beyond a mere recitation of protocols, this document elucidates the causal relationships behind experimental choices, offering field-proven insights into the most prevalent and efficient synthetic strategies. We will delve into the foundational Gewald reaction for the construction of the prerequisite thiophene ring and the subsequent cyclization methodologies to complete the bicyclic core. This guide is designed to be a self-validating system, with detailed, step-by-step protocols and supporting mechanistic diagrams to ensure both clarity and reproducibility for researchers at the forefront of drug development.

The Significance of the Thieno[3,2-d]pyrimidine Scaffold in Medicinal Chemistry

The thieno[3,2-d]pyrimidine nucleus is a bioisostere of adenine, a fundamental component of DNA and RNA, which allows its derivatives to interact with a wide array of biological targets.[3] This structural mimicry has been successfully exploited to design potent inhibitors of various kinases, which are crucial regulators of cell signaling pathways often dysregulated in diseases like cancer.[4][5] Notably, derivatives of this scaffold have shown promise as inhibitors of cyclin-dependent kinases (CDKs), FMS-like tyrosine kinase 3 (FMS), and vascular endothelial growth factor receptor-2 (VEGFR-2), all of which are significant targets in oncology.[4][6][7] The therapeutic potential of thieno[3,2-d]pyrimidines extends beyond cancer, with reported activities including anti-inflammatory, antimicrobial, and antiviral properties.[8] The versatility of this scaffold, coupled with its amenability to chemical modification, makes it a highly attractive starting point for the design and synthesis of novel therapeutic agents.[9]

Primary Synthetic Pathways to the Thieno[3,2-d]pyrimidine Core

The construction of the thieno[3,2-d]pyrimidine core is most commonly achieved through a two-stage process: first, the synthesis of a substituted 2-aminothiophene, followed by the annulation of the pyrimidine ring.

Stage 1: The Gewald Reaction - A Cornerstone for Thiophene Synthesis

The Gewald reaction is a powerful and widely adopted multicomponent reaction for the synthesis of polysubstituted 2-aminothiophenes.[10][11] This one-pot synthesis involves the condensation of a ketone or aldehyde with an active methylene nitrile (such as a cyanoester) in the presence of elemental sulfur and a base.[10][12]

Causality Behind Experimental Choices:

  • Starting Materials: The choice of ketone/aldehyde and the active methylene nitrile dictates the substitution pattern on the resulting thiophene ring. This is a critical consideration in drug design for tuning the physicochemical properties and biological activity of the final compound.

  • Base Catalyst: A base, typically a secondary or tertiary amine like triethylamine or piperidine, is essential to facilitate the initial Knoevenagel condensation between the carbonyl compound and the active methylene nitrile.[12]

  • Elemental Sulfur: Sulfur acts as the thiating agent, ultimately becoming incorporated into the heterocyclic ring. The mechanism of its addition is complex but is a crucial step in the formation of the thiophene.[10]

  • Solvent: The reaction is often carried out in polar protic solvents like ethanol or methanol, which can facilitate the dissolution of the reactants and the progress of the reaction.[12]

Visualizing the Gewald Reaction Workflow:

Gewald Reaction Workflow Start Ketone/Aldehyde + Active Methylene Nitrile Knoevenagel Knoevenagel Condensation Start->Knoevenagel Base Base (e.g., Triethylamine) Base->Knoevenagel Catalyst Intermediate α,β-Unsaturated Nitrile Knoevenagel->Intermediate Addition Sulfur Addition Intermediate->Addition Sulfur Elemental Sulfur (S8) Sulfur->Addition Cyclization Intramolecular Cyclization & Tautomerization Addition->Cyclization Product 2-Aminothiophene Derivative Cyclization->Product

Caption: Workflow of the Gewald Reaction for 2-aminothiophene synthesis.

Stage 2: Cyclization to the Thieno[3,2-d]pyrimidine Ring

With the 2-aminothiophene intermediate in hand, the next critical step is the construction of the fused pyrimidine ring. This is typically achieved by reacting the 2-aminothiophene derivative, which contains both an amino group and an adjacent ester or nitrile group, with a one-carbon source.[13]

Common One-Carbon Sources and Their Rationale:

  • Formamide: Heating a 2-aminothiophene-3-carbonitrile or carboxylate with formamide is a straightforward and common method to introduce the two necessary carbons and one nitrogen of the pyrimidine ring, leading to a 4-aminothieno[3,2-d]pyrimidine or a thieno[3,2-d]pyrimidin-4(3H)-one, respectively.[14][15] The high temperature (160-200°C) is necessary to drive the reaction.[15]

  • Triethyl Orthoformate: This reagent, often used in the presence of an acid catalyst, can react with the amino group to form an intermediate that subsequently cyclizes to the pyrimidine ring.[13]

  • Formic Acid: Refluxing the 2-aminothiophene derivative with formic acid can also lead to the formation of the thieno[3,2-d]pyrimidin-4(3H)-one.[14]

Visualizing the Cyclization Pathway:

Cyclization to Thieno[3,2-d]pyrimidine Start 2-Aminothiophene-3-carbonitrile/ -3-carboxylate Reaction Cyclization Reaction Start->Reaction OneCarbon One-Carbon Source (e.g., Formamide) OneCarbon->Reaction Product Thieno[3,2-d]pyrimidine Core Reaction->Product

Caption: General workflow for the cyclization to the thieno[3,2-d]pyrimidine core.

Experimental Protocols

The following protocols are presented as a guide and may require optimization based on the specific substrates used.

Protocol 1: Synthesis of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate via Gewald Reaction

Materials:

  • 2-Butanone (1 equivalent)

  • Ethyl cyanoacetate (1 equivalent)

  • Elemental sulfur (1.1 equivalents)

  • Triethylamine (1.5 equivalents)

  • Ethanol

Procedure:

  • To a stirred solution of 2-butanone and ethyl cyanoacetate in ethanol, add triethylamine dropwise at room temperature.

  • To this mixture, add elemental sulfur in one portion.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from ethanol to afford pure ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate.

Protocol 2: Synthesis of 5,6-Dimethylthieno[3,2-d]pyrimidin-4(3H)-one

Materials:

  • Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate (1 equivalent)

  • Formamide (excess)

Procedure:

  • A mixture of ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate and an excess of formamide is heated at 180-200°C for several hours.[15]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Add water to the mixture to precipitate the product.

  • Collect the solid by filtration, wash thoroughly with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Data Presentation

Compound Synthetic Route Starting Materials Yield (%) Reference
Tricyclic thieno[3,2-d]pyrimidinonesCondensation and cyclization3-amino-thiophene-2-carboxylate derivatives, cyclic lactamsup to 97[13]
4-methoxy-thieno[3,2-d]pyrimidinesMulti-step synthesis3-amino-5-arylthiophene amides, formic acid, POCl₃, MeONa40-91[14]
4-aminosubstituted thieno[3,2-d]pyrimidinesCyclocondensation2-aminothiophene-3-carbonitrile, aryl nitrilesNot specified[16]

Alternative Synthetic Strategies

While the Gewald reaction followed by cyclization is the most common route, other methods for constructing the thieno[3,2-d]pyrimidine core exist. For instance, starting from a pre-formed pyrimidine ring and building the thiophene ring onto it is a less common but viable alternative. Additionally, modifications to the core structure can be achieved through various substitution reactions on the fully formed thieno[3,2-d]pyrimidine nucleus. For example, the 4-chloro derivative can be synthesized and subsequently reacted with various nucleophiles to introduce diversity at this position.[17]

Conclusion

The synthesis of the thieno[3,2-d]pyrimidine core is a well-established yet continually evolving field. The robustness of the Gewald reaction and the versatility of subsequent cyclization strategies provide a reliable platform for accessing a wide range of derivatives. A thorough understanding of the underlying reaction mechanisms and the rationale behind the choice of reagents and conditions is paramount for the successful design and synthesis of novel thieno[3,2-d]pyrimidine-based drug candidates. This guide provides a foundational framework for researchers to build upon, fostering innovation in the quest for new and more effective therapeutics.

References

  • Al-Ostath, A., et al. (2023). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Molecules, 28(15), 5835. [Link]

  • Zhang, Y., et al. (2024). Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors. Bioorganic Chemistry, 148, 107456. [Link]

  • Pippel, J., et al. (2015). Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. Molecules, 20(5), 8057-8084. [Link]

  • Li, Y., et al. (2019). Synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel FMS inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(2), 271-275. [Link]

  • Hassan, A. E. A., et al. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry, 27(10), 1957-1972. [Link]

  • Reddy, T. S., et al. (2017). Synthesis and evaluation of apoptosis induction of thienopyrimidine compounds on KRAS and BRAF mutated colorectal cancer cell lines. ResearchGate. [Link]

  • Wang, Y., et al. (2024). Discovery and optimization of thieno[3,2-d]pyrimidine derivatives as highly selective inhibitors of cyclin-dependent kinase 7. European Journal of Medicinal Chemistry, 263, 115955. [Link]

  • El-Sayed, N. N. E., et al. (2024). Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][4][6][13]triazolo[1,5-a]pyrimidine Derivatives. Molecules, 29(5), 1084. [Link]

  • Lv, P., et al. (2018). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic & Medicinal Chemistry, 26(10), 2826-2836. [Link]

  • Various Authors. (n.d.). Chemical structures of some thieno[3,2-d]pyrimidines. ResearchGate. [Link]

  • Ghorab, M. M., et al. (2017). Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. Asian Journal of Pharmaceutical and Clinical Research, 10(9), 233-239. [Link]

  • Various Authors. (n.d.). Chemical structures of a) thieno[3,2‐d]pyrimidine core under study, b) Torin2 and c) SPK98. ResearchGate. [Link]

  • Shyyka, O., et al. (2018). Anticancer Activity Evaluation of New Thieno[2,3- d]pyrimidin-4(3 H)-ones and Thieno[3,2- d]pyrimidin-4(3 H)-one Derivatives. Scientia Pharmaceutica, 86(3), 30. [Link]

  • Various Authors. (2014). Design and synthesis of thieno[3,2-d]pyrimidine deriva-tives containing a piperazine unit as anticancer agents. Semantic Scholar. [Link]

  • Wikipedia. (n.d.). Gewald reaction. [Link]

  • Wu, C., et al. (2024). Discovery and mechanistic insights into thieno[3,2-d]pyrimidine and heterocyclic fused pyrimidines inhibitors targeting tubulin for cancer therapy. European Journal of Medicinal Chemistry, 276, 116649. [Link]

  • Organic Chemistry Portal. (n.d.). Gewald Reaction. [Link]

  • Various Authors. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. ACS Omega, 8(42), 39031-39040. [Link]

  • Wu, C., et al. (2024). Discovery and mechanistic insights into thieno[3,2-d]pyrimidine and heterocyclic fused pyrimidines inhibitors targeting tubulin for cancer therapy. European Journal of Medicinal Chemistry, 276, 116649. [Link]

  • Various Authors. (2018). 4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine. Molbank, 2018(4), M1014. [Link]

  • Various Authors. (n.d.). Synthetic route structures of thieno[3,2-d]pyrimidin-thiones 6a–o. ResearchGate. [Link]

  • Various Authors. (2017). Newest Developments in the Preparation of Thieno[2,3-d]pyrimidines. Semantic Scholar. [Link]

  • Various Authors. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]

  • Lasko, R., et al. (2019). Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. Journal of Medicinal Chemistry, 62(2), 845-866. [Link]

  • Dotsenko, V. V., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega, 6(46), 31215-31230. [Link]

  • Various Authors. (2025). Microwave-assisted synthesis of 2-aminothiophene-3-carboxylic acid derivatives, 3H-thieno[2,3-d]pyrimidin-4-one and 4-chlorothieno[2,3-d]pyrimidine. ResearchGate. [Link]

  • Various Authors. (2021). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society, 32(8), 1629-1641. [Link]

  • Cohen, A., et al. (2022). 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. Molecules, 27(13), 4253. [Link]

  • Various Authors. (2011). A green chemistry approach to gewald reaction. Der Pharma Chemica, 3(6), 353-358. [Link]

  • Various Authors. (2025). Synthesis and characterization of Thieno[3,2-d]pyrimidine Derivatives for Antimicrobials activity. ResearchGate. [Link]

  • Al-Ostath, A., et al. (2023). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Molecules, 28(15), 5835. [Link]

  • Various Authors. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Molecules, 27(10), 3298. [Link]

  • Various Authors. (n.d.). (A, B) Synthetic route for thieno[2,3‐d] pyrimidine derivatives. ResearchGate. [Link]

  • Dotsenko, V. V., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ResearchGate. [Link]

  • Various Authors. (2023). Prebiotic Synthesis of N-Formylaminonitriles and Derivatives in Formamide. Journal of the American Chemical Society, 145(20), 11046-11057. [Link]

Sources

Biological Activity of Thienopyrimidine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The thienopyrimidine scaffold represents a privileged structure in medicinal chemistry, serving as a bioisostere of purines (adenine/guanine) and quinazolines. Its significance lies in its ability to mimic the ATP-binding motif of kinase enzymes while offering distinct physicochemical properties—such as altered solubility profiles and metabolic stability—that often surpass their quinazoline counterparts.

This guide provides a rigorous technical analysis of thienopyrimidine derivatives, focusing on their dominant role as kinase inhibitors (EGFR, PI3K/mTOR) and emerging utility as antimicrobial agents. It synthesizes structure-activity relationships (SAR), mechanistic insights, and validated experimental protocols to support reproducible research.

Structural Basis & Bioisosterism

The core utility of the thienopyrimidine scaffold arises from its structural homology to the purine ring system found in ATP. By replacing the imidazole ring of purine (or the benzene ring of quinazoline) with a thiophene ring, researchers can modulate electronic distribution and lipophilicity without disrupting the critical hydrogen-bonding interactions required for the ATP-binding pocket of kinases.

Isomeric Classifications

There are three primary isomers based on the fusion of the thiophene and pyrimidine rings. The thieno[2,3-d]pyrimidine isomer is the most pharmacologically explored due to its synthetic accessibility and proven efficacy in kinase inhibition.

Thienopyrimidine_Isosteres Adenine Adenine (Purine) Natural Ligand Thieno23 Thieno[2,3-d]pyrimidine (Bioisostere) Adenine->Thieno23 Scaffold Hopping (Bioisosterism) Quinazoline Quinazoline (e.g., Gefitinib) Quinazoline->Thieno23 Improved Solubility & Metabolic Stability Feature1 H-Bond Acceptor (N1) Thieno23->Feature1 Feature2 H-Bond Donor (NH) Thieno23->Feature2

Figure 1: Structural relationship between natural purines, synthetic quinazolines, and the thienopyrimidine bioisostere.

Therapeutic Focus: Oncology (Kinase Inhibition)

Thienopyrimidines function primarily as Type I ATP-competitive inhibitors . They occupy the adenine-binding pocket of the kinase domain, forming hydrogen bonds with the "hinge region" residues.

PI3K/Akt/mTOR Pathway Inhibition

The Phosphoinositide 3-kinase (PI3K) pathway is frequently dysregulated in cancer.[1] Thienopyrimidine derivatives, such as GDC-0941 (Pictilisib) , have demonstrated potent pan-PI3K inhibition.

  • Mechanism: The thienopyrimidine core binds to the hinge region (e.g., Val848 in PI3K

    
    ). The morpholine substituent often found at the C-4 position mimics the ribose interaction, while aryl substituents extend into the hydrophobic affinity pocket.
    
  • Selectivity: Modifications at the C-2 and C-6 positions allow for selectivity between PI3K isoforms (

    
    ) and mTOR.
    

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Class I) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT (PKB) PIP3->AKT Recruitment mTOR mTORC1 AKT->mTOR Activation CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Translation Inhibitor Thienopyrimidine (e.g., GDC-0941) Inhibitor->PI3K ATP Competition Inhibitor->mTOR Dual Inhibition

Figure 2: The PI3K/Akt/mTOR signaling cascade and points of intervention by thienopyrimidine derivatives.

EGFR Inhibition

Thienopyrimidines serve as effective scaffolds for Epidermal Growth Factor Receptor (EGFR) inhibitors, overcoming resistance mutations (e.g., T790M) often seen with quinazolines like gefitinib.

  • Binding Mode: The N1 and C2-NH groups typically form a bidentate hydrogen bond with the hinge region residue (Met793).

  • Potency: Third-generation inhibitors (e.g., Olmutinib) utilize this scaffold to target mutant forms selectively.

Comparative Potency Data

The following table summarizes the inhibitory potency (


) of select thienopyrimidine derivatives against key oncogenic targets.
Compound IDTarget(s)IC50 (nM)MechanismReference
GDC-0941 PI3K

/

3 / 3Pan-PI3K Inhibition[1]
Compound 5f EGFR (WT)37.2ATP Competitive[2]
Compound 12j c-Met / VEGFR-225 / 48Dual Kinase Inhibition[3]
Olmutinib EGFR (T790M)< 10Covalent (Cys797)[4]

Therapeutic Focus: Antimicrobial Activity[4][5][6]

Beyond oncology, thienopyrimidines exhibit significant antimicrobial properties, acting via mechanisms distinct from traditional antibiotics, which reduces cross-resistance.

  • DNA Gyrase Inhibition: Derivatives fused with triazole or pyrazole rings have shown efficacy against E. coli and S. aureus by inhibiting the ATPase subunit of DNA gyrase.

  • FtsZ Inhibition: Recent studies identify thienopyrimidines as inhibitors of FtsZ, a tubulin-homologue protein essential for bacterial cell division (Z-ring formation).

Experimental Protocols

Synthesis: The Gewald Reaction Workflow

The most robust route to the thieno[2,3-d]pyrimidine core is the Gewald reaction followed by cyclization.

Step-by-Step Methodology:

  • Gewald Reaction (Thiophene Formation):

    • Reagents: Ketone/Aldehyde (1 eq), Ethyl cyanoacetate (1 eq), Elemental Sulfur (1 eq), Morpholine (Catalytic).

    • Conditions: Reflux in Ethanol for 2-4 hours.

    • Mechanism:[2][3][4][5] Knoevenagel condensation followed by thionation and cyclization.

    • Validation: TLC monitoring (disappearance of starting ketone). Product is usually a solid 2-aminothiophene-3-carboxylate.

  • Cyclization (Pyrimidine Formation):

    • Reagents: 2-Aminothiophene intermediate, Formamide (Excess).

    • Conditions: Reflux at 180°C for 4-6 hours.

    • Outcome: Formation of thienopyrimidin-4(3H)-one.[6]

  • Chlorination (Functionalization):

    • Reagents:

      
       (Phosphorus oxychloride).
      
    • Conditions: Reflux for 2 hours.

    • Product: 4-Chlorothienopyrimidine (highly reactive intermediate for

      
       reactions).
      

Synthesis_Workflow Start Ketone + Ethyl Cyanoacetate + Sulfur (S8) Step1 Gewald Reaction (Reflux/EtOH/Base) Start->Step1 Inter1 2-Aminothiophene-3-carboxylate Step1->Inter1 Step2 Cyclization (Formamide, 180°C) Inter1->Step2 Inter2 Thienopyrimidin-4(3H)-one Step2->Inter2 Step3 Chlorination (POCl3) Inter2->Step3 Final 4-Chlorothienopyrimidine (Scaffold for SAR) Step3->Final

Figure 3: Synthetic route to the reactive 4-chlorothienopyrimidine scaffold via the Gewald reaction.

Biochemical Kinase Inhibition Assay (Luminescence)

To quantify biological activity, a self-validating kinase assay is essential. This protocol uses an ATP-depletion method (e.g., Kinase-Glo).

Protocol:

  • Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35).
    
  • Plate Setup: Use white 384-well plates.

    • Test Wells: 10

      
      L Kinase + 10 
      
      
      
      L Substrate/ATP + 5
      
      
      L Compound.
    • Positive Control:[7][8] Kinase + Substrate/ATP + DMSO (No inhibitor).

    • Negative Control: Buffer only (No enzyme).

  • Reaction: Incubate at Room Temperature (RT) for 60 minutes.

  • Detection: Add 25

    
    L Luciferase Reagent. Incubate 10 min.
    
  • Readout: Measure Luminescence (RLU).

  • Calculation:

    
    
    Fit data to a sigmoidal dose-response curve to determine 
    
    
    
    .
Cellular Cytotoxicity Assay (MTT)

Protocol:

  • Seeding: Seed cancer cells (e.g., A549, MCF-7) at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Add thienopyrimidine derivatives at serial dilutions (0.1 - 100

    
    M). Incubate 48-72h.
    
  • Labeling: Add 20

    
    L MTT solution (5 mg/mL in PBS). Incubate 4h at 37°C.
    
  • Solubilization: Remove media. Add 150

    
    L DMSO to dissolve formazan crystals.
    
  • Measurement: Absorbance at 570 nm.

References

  • Folkes, A. J., et al. (2008). The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. Journal of Medicinal Chemistry. Link

  • Mghwary, A. E., et al. (2019). Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile.[9][10] Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • He, H., et al. (2017). Design, synthesis, and biological evaluation of thieno[2,3-d]pyrimidine derivatives as novel dual c-Met and VEGFR-2 kinase inhibitors.[11] Bioorganic & Medicinal Chemistry. Link

  • Kim, E. S., et al. (2016). Olmutinib (HM61713) in patients with T790M-positive non-small-cell lung cancer (NSCLC) who failed EGFR tyrosine kinase inhibitors (TKIs). Annals of Oncology. Link

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Link

Sources

2-Chlorothieno[3,2-d]pyrimidine: A Master Scaffold for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the medicinal chemistry utility of the 2-chlorothieno[3,2-d]pyrimidine scaffold.[1][2] It is written for an expert audience, focusing on synthetic utility, electronic properties, and application in kinase inhibitor design.

Executive Summary

The thieno[3,2-d]pyrimidine system is a "privileged scaffold" in medicinal chemistry, primarily utilized as a bioisostere of the purine (adenine) core found in ATP. By replacing the imidazole ring of purine with a thiophene ring, medicinal chemists can alter lipophilicity (LogP), metabolic stability, and intellectual property (IP) space while maintaining the critical hydrogen-bonding vectors required for ATP-competitive inhibition.

The 2-chloro-thieno[3,2-d]pyrimidine derivative serves as a critical synthetic linchpin. Its utility stems from the differential reactivity of the C2 and C4 positions, allowing for highly regioselective sequential functionalization.[3] This scaffold is the core architecture of several clinical candidates, most notably Pictilisib (GDC-0941) , a potent Class I PI3K inhibitor.

Structural & Electronic Properties[4]

The Purine Bioisostere

The thieno[3,2-d]pyrimidine core mimics the adenine base of ATP. In kinase active sites, the N1 and N3 nitrogens often serve as hydrogen bond acceptors, while substituents at C4 (equivalent to the N6-amine of adenine) interact with the hinge region.

Regioselectivity: The "C4-First" Rule

When dealing with the parent precursor, 2,4-dichlorothieno[3,2-d]pyrimidine , nucleophilic aromatic substitution (SNAr) occurs almost exclusively at the C4 position first.

  • C4 Reactivity : The C4 position is more electrophilic due to the para-like relationship with the ring nitrogen (N1) and the lack of electron density donation from the thiophene sulfur compared to the C2 position. The intermediate Meisenheimer complex formed at C4 is more stable.

  • C2 Reactivity : The C2-chloro substituent is significantly less reactive toward SNAr but remains highly active for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).

This electronic bias allows for a "one-pot, two-step" diversification strategy:

  • Step 1 : SNAr at C4 (Introduction of Hinge Binder/Solubilizing group).

  • Step 2 : Pd-coupling at C2 (Introduction of Hydrophobic/Selectivity elements).

Synthetic Accessibility & Functionalization

Synthesis of the Core

The most robust route to the 2-chloro core begins with methyl 3-aminothiophene-2-carboxylate .

Figure 1: Synthesis Workflow (DOT Visualization)

Synthesis Start Methyl 3-aminothiophene- 2-carboxylate Urea Urea / Formamide (Cyclization) Start->Urea 190°C, 4h Dione Thieno[3,2-d]pyrimidine- 2,4(1H,3H)-dione Urea->Dione POCl3 POCl3 / PCl5 (Chlorination) Dione->POCl3 Reflux Dichloro 2,4-Dichlorothieno [3,2-d]pyrimidine POCl3->Dichloro SNAr Amine (R1-NH2) S_NAr @ C4 Dichloro->SNAr 0°C to RT Intermed 2-Chloro-4-amino- thieno[3,2-d]pyrimidine SNAr->Intermed Regioselective Suzuki Boronic Acid (R2-B(OH)2) Pd(0) @ C2 Intermed->Suzuki Suzuki Coupling Final Disubstituted Thienopyrimidine Suzuki->Final

Caption: Sequential synthesis and functionalization of the thieno[3,2-d]pyrimidine scaffold.

Experimental Protocols
Protocol A: Synthesis of 2,4-Dichlorothieno[3,2-d]pyrimidine

Note: This is the parent scaffold required to access the 2-chloro intermediate.

  • Cyclization : Mix methyl 3-aminothiophene-2-carboxylate (1.0 eq) and urea (5.0 eq). Heat the melt at 190°C for 3 hours. Cool, triturate with water, and filter to obtain the thieno[3,2-d]pyrimidine-2,4-diol (often exists as the dione tautomer).

  • Chlorination : Suspend the diol in POCl3 (excess, solvent/reagent). Add N,N-dimethylaniline (1.0 eq) as a base catalyst. Reflux for 4-6 hours until the solution is clear.

  • Workup : Evaporate excess POCl3. Pour residue onto crushed ice (Caution: Exothermic). Extract with CH2Cl2. Wash with NaHCO3. Dry (MgSO4) and concentrate.

  • Yield : Typically 60-75% as a crystalline solid.

Protocol B: Regioselective C4-Amination (Generation of the 2-Chloro Core)

Targeting the Pictilisib intermediate.

  • Reagents : 2,4-Dichlorothieno[3,2-d]pyrimidine (1.0 eq), Morpholine (1.1 eq), DIPEA (1.2 eq).

  • Solvent : Methanol or THF.

  • Condition : Dissolve the dichloro core in solvent at 0°C. Add DIPEA, then add Morpholine dropwise. Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.

  • Observation : TLC will show the disappearance of the starting material and the formation of a single spot (C4-product). The C2-displacement product is rarely observed under these mild conditions.

  • Isolation : Evaporate solvent. Triturate with water/ethanol. Filter the solid.

  • Product : 4-(4-morpholinyl)-2-chlorothieno[3,2-d]pyrimidine.

Protocol C: Suzuki-Miyaura Coupling at C2
  • Reagents : 2-Chloro-4-substituted-thienopyrimidine (1.0 eq), Aryl Boronic Acid (1.2 eq), Pd(dppf)Cl2 (0.05 eq), Na2CO3 (2.0 eq).

  • Solvent : DME/Water (3:1) or Dioxane/Water (4:1).

  • Condition : Degas with argon. Heat at 90-100°C (or microwave 120°C for 20 min).

  • Workup : Filter through Celite. Dilute with EtOAc, wash with brine. Purify via flash chromatography.

Medicinal Chemistry Application: PI3K Inhibition[5][6][7]

The most prominent application of this scaffold is in the inhibition of Phosphoinositide 3-kinase (PI3K). The thienopyrimidine core binds in the ATP pocket.

Case Study: GDC-0941 (Pictilisib) [4][5]

  • Target : Pan-PI3K inhibitor.[4]

  • Structure : 2-(1H-Indazol-4-yl)-4-morpholinothieno[3,2-d]pyrimidine-6-ylmethyl dimethanesulfonate.

  • SAR Logic :

    • Morpholine at C4 : Interacts with the hinge region (Val851 in PI3K

      
      ) and improves solubility.
      
    • Indazole at C2 : Occupies the affinity pocket (specificity element).

    • Thiophene Ring : Makes van der Waals contact with Met772 (PI3K

      
      ).
      

Figure 2: PI3K Signaling Pathway & Inhibition (DOT Visualization)

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Class I) Target of Thienopyrimidines RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation (Inhibited by GDC-0941) PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT (Protein Kinase B) PIP3->AKT Recruitment PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Dephosphorylation PDK1->AKT Phosphorylation mTOR mTORC1 AKT->mTOR Activation Proliferation Cell Growth & Survival mTOR->Proliferation Inhibitor This compound Scaffold Drugs (e.g., GDC-0941) Inhibitor->PI3K ATP Competitive Inhibition

Caption: The PI3K/AKT/mTOR pathway showing the intervention point of thienopyrimidine inhibitors.[4]

Comparison of Reaction Conditions
Reaction TypePositionPreferred ReagentsTempYieldSelectivity
SNAr C4 Prim/Sec Amines, DIPEA, THF0°C - RT>90%>20:1 (C4:C2)
SNAr C2 Alkoxides (NaOR), Heat>80°C50-70%Poor if C4 is Cl
Suzuki C2 Ar-B(OH)2, Pd(dppf)Cl290°C70-90%Excellent
Buchwald C2 Anilines, Pd2(dba)3, Xantphos100°C60-80%Excellent

Strategic Recommendations

  • Scaffold Hopping : If you are working on a Quinazoline-based inhibitor (e.g., Gefitinib analogs) and facing patent or solubility issues, "hop" to the Thieno[3,2-d]pyrimidine core. It often retains potency while altering the metabolic profile.

  • Library Generation : Use the 2-chloro-4-amino intermediate as a stable building block. You can synthesize a kilogram of the C4-functionalized core and then diverge at C2 using parallel synthesis (Suzuki coupling) to screen for potency/selectivity.

  • Solubility : The thieno-pyrimidine core is planar and lipophilic. Always incorporate a solubilizing group (morpholine, piperazine, solubilizing tail) early, typically at the C4 position, to prevent precipitation during later biological assays.

References

  • Folkes, A. J., et al. (2008). "The discovery of PI3K inhibitors: the synthesis and biological evaluation of a novel series of thieno[3,2-d]pyrimidine-6-sulfonamides." Bioorganic & Medicinal Chemistry Letters. Link

  • Heffron, T. P., et al. (2010). "Discovery of Clinical Development Candidate GDC-0941: A Highly Potent and Selective PI3K Inhibitor." Journal of Medicinal Chemistry. Link

  • Vandewalle, K., et al. (2020). "Thieno[3,2-d]pyrimidine-based inhibitors of receptor tyrosine kinases: A review." European Journal of Medicinal Chemistry. Link

  • World Health Organization . (2015). "International Nonproprietary Names for Pharmaceutical Substances (INN): Pictilisib."[5] WHO Drug Information. Link

Sources

A Technical Guide to the Spectroscopic Characterization of 2-Chlorothieno[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the expected spectroscopic data for 2-Chlorothieno[3,2-d]pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] As a key intermediate and structural motif in various pharmacologically active agents, a thorough understanding of its spectroscopic signature is paramount for its unambiguous identification, purity assessment, and the characterization of its derivatives.[1] This document synthesizes theoretical knowledge with established analytical protocols to offer a predictive yet robust framework for researchers.

While a comprehensive, publicly available experimental dataset for this specific molecule is not prevalent, this guide leverages spectral data from closely related analogs and foundational spectroscopic principles to construct a reliable predictive analysis. Every protocol described herein is designed to be a self-validating system, ensuring that researchers can confidently acquire and interpret their own experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Scaffold

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and number of protons and carbons. For this compound, a combination of ¹H and ¹³C NMR is essential.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to be simple, revealing three distinct aromatic proton signals corresponding to the thienopyrimidine core. The chemical shifts are influenced by the electronegativity of the nitrogen and sulfur atoms, as well as the chlorine substituent.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~9.0 - 9.2Singlet (s)-H4
~7.8 - 8.0Doublet (d)~5.5H7
~7.4 - 7.6Doublet (d)~5.5H6

Causality Behind Predictions: The prediction for the H4 proton as a downfield singlet is based on its position adjacent to two electronegative nitrogen atoms in the pyrimidine ring, which deshields it significantly. The protons on the thiophene ring, H6 and H7, are expected to appear as a pair of doublets due to vicinal coupling. Their chemical shifts are predicted based on data from related thieno[2,3-d]pyrimidine systems, where the corresponding protons resonate in the 7-8 ppm range.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum, often acquired with proton decoupling, will show six distinct signals for the six carbon atoms in the heterocyclic core. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH and quaternary carbons.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Predicted Chemical Shift (δ, ppm)Carbon Type (DEPT-135)Assignment
~160 - 165Quaternary (C)C2
~155 - 160CHC4
~150 - 155Quaternary (C)C7a
~130 - 135CHC7
~125 - 130CHC6
~118 - 123Quaternary (C)C4a

Causality Behind Predictions: The C2 carbon, directly attached to an electronegative chlorine and flanked by two nitrogen atoms, is predicted to be the most downfield quaternary carbon. The C4 carbon will appear as a CH group at a downfield shift due to the adjacent nitrogen. The remaining quaternary carbons (C7a, C4a) and CH carbons (C6, C7) are assigned based on general chemical shift trends for thienopyrimidine scaffolds.

Experimental Protocol for NMR Data Acquisition

A standardized protocol ensures reproducibility and high-quality data.[2]

Protocol Steps:

  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[2] Tetramethylsilane (TMS) is typically used as an internal standard (δ = 0.00 ppm).[3]

  • Instrument Setup: The data should be acquired on a 400 MHz or higher field NMR spectrometer to ensure adequate signal dispersion.[4]

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • DEPT-135 Acquisition: Perform a DEPT-135 experiment to aid in the assignment of carbon signals. This experiment will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, while quaternary carbons will be absent.[2]

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the spectra using the TMS signal.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz) cluster_proc Data Processing & Analysis Dissolve Dissolve 5-10 mg in ~0.6 mL CDCl₃ Add_TMS Add TMS Standard Dissolve->Add_TMS Transfer Transfer to NMR Tube H1_NMR ¹H NMR Transfer->H1_NMR Analyze Add_TMS->Transfer C13_NMR ¹³C NMR H1_NMR->C13_NMR Proceed to DEPT DEPT-135 C13_NMR->DEPT Confirm with Process Fourier Transform, Phase & Baseline Correction DEPT->Process Analysis Assign Peaks & Determine Structure Process->Analysis

Caption: Standard workflow for NMR analysis of this compound.

Infrared (IR) Spectroscopy: Identifying Functional Groups and Vibrational Modes

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Predicted IR Spectral Data

The IR spectrum of this compound is expected to be characterized by several key absorption bands.

Table 3: Predicted IR Absorption Bands

Predicted Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
~3100 - 3000Medium-WeakC-H stretching (aromatic)
~1610 - 1550Medium-StrongC=N stretching (pyrimidine ring)
~1550 - 1450Medium-StrongC=C stretching (aromatic rings)
~1200 - 1000MediumC-N stretching
~850 - 750StrongC-Cl stretching
~750 - 690StrongC-S stretching

Causality Behind Predictions: The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The C=N and C=C stretching vibrations of the fused heterocyclic system will give rise to a series of characteristic sharp bands in the 1610-1450 cm⁻¹ region. The presence of a strong absorption band in the 850-750 cm⁻¹ range would be indicative of the C-Cl bond, a key feature for confirming the identity of the compound.

Experimental Protocol for IR Data Acquisition (Thin Solid Film)

For solid samples, preparing a thin film is a common and straightforward method that avoids interference from mulling agents.[5]

Protocol Steps:

  • Sample Preparation:

    • Dissolve a small amount (~5-10 mg) of this compound in a few drops of a volatile solvent like methylene chloride or acetone.[5]

    • Place one drop of this solution onto the surface of a clean, dry salt plate (e.g., KBr or NaCl).[6]

    • Allow the solvent to fully evaporate, leaving a thin, even film of the solid compound on the plate.[5]

  • Background Spectrum: Place the clean salt plate (if using a new one for background) or an empty sample holder into the FTIR spectrometer and record a background spectrum. This is crucial to subtract the absorbance of atmospheric CO₂ and water vapor.

  • Sample Spectrum: Place the salt plate with the sample film into the spectrometer.

  • Data Acquisition: Acquire the infrared spectrum, typically over the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Analysis Dissolve Dissolve ~5 mg in CH₂Cl₂ Deposit Deposit one drop on KBr plate Dissolve->Deposit Evaporate Evaporate Solvent Deposit->Evaporate Sample Run Sample Spectrum Evaporate->Sample Analyze Film Background Run Background Spectrum Process Ratio Sample/ Background Background->Process Reference Sample->Process Input Analysis Identify Functional Group Peaks Process->Analysis

Caption: Workflow for Thin Solid Film IR Spectroscopy.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is an essential technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern. Electron Impact (EI) is a common ionization method for relatively small, stable organic molecules.[7]

Predicted Mass Spectrum Data (Electron Impact)

The EI mass spectrum will provide the mass-to-charge ratio (m/z) of the molecular ion and various fragment ions.

Table 4: Predicted Key Ions in the EI Mass Spectrum

Predicted m/zIon IdentitySignificance
170/172[M]⁺˙Molecular Ion Peak . The presence of a pair of peaks with an approximate 3:1 intensity ratio confirms the presence of one chlorine atom.
135[M - Cl]⁺Loss of a chlorine radical.
108[M - Cl - HCN]⁺Subsequent loss of hydrogen cyanide from the pyrimidine ring.

Causality Behind Predictions: The molecular formula C₆H₃ClN₂S gives a monoisotopic mass of approximately 170 g/mol .[8] Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio), the molecular ion peak [M]⁺˙ is expected to appear as a characteristic pair of peaks at m/z 170 and 172.[9] Electron impact is a "hard" ionization technique, meaning fragmentation is expected.[7][10] A common initial fragmentation pathway for halogenated compounds is the loss of the halogen radical, which would result in a peak at m/z 135. Further fragmentation of the heterocyclic core, such as the loss of a neutral HCN molecule, is a characteristic pathway for pyrimidine-containing structures.[11]

Experimental Protocol for Mass Spectrometry (EI-MS)

Protocol Steps:

  • Sample Introduction: Introduce a small quantity (sub-microgram) of the solid sample into the mass spectrometer's ion source, typically via a direct insertion probe.[12] The probe is heated to volatilize the sample into the gas phase.

  • Ionization: Bombard the gas-phase molecules with a beam of high-energy electrons (typically 70 eV).[12] This ejects an electron from the molecule to form a radical cation, the molecular ion [M]⁺˙.

  • Fragmentation: The excess energy imparted during ionization causes the molecular ion to fragment into smaller, charged ions and neutral radicals or molecules.[12]

  • Mass Analysis: Accelerate the generated ions into a mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge (m/z) ratio.

  • Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

MS_Workflow cluster_prep Sample Introduction cluster_ion Ionization & Fragmentation cluster_detect Analysis & Detection Load Load Sample on Direct Probe Insert Insert into High Vacuum Load->Insert Vaporize Heat to Vaporize Insert->Vaporize Ionize Electron Impact Ionization (70 eV) Vaporize->Ionize Gas Phase Fragment Molecular Ion Fragmentation Ionize->Fragment Analyze Separate Ions by m/z Fragment->Analyze Detect Detect Ion Abundance Analyze->Detect Result Generate Mass Spectrum Detect->Result

Caption: General workflow for Electron Impact Mass Spectrometry (EI-MS).

Conclusion

The structural confirmation of this compound relies on the synergistic interpretation of data from NMR, IR, and Mass Spectrometry. This guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features expected for this molecule. By following the detailed experimental protocols, researchers in drug discovery and organic synthesis can reliably acquire and interpret high-quality data, ensuring the accurate identification and characterization of this important heterocyclic compound. The provided analysis, grounded in the established principles of spectroscopy and data from analogous structures, serves as a robust benchmark for experimental verification.

References

  • University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Organic Chemistry at CU Boulder. Retrieved from [Link]

  • Wikipedia. (2024). Infrared spectroscopy. Retrieved from [Link]

  • Columbia University. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • Slideshare. (n.d.). Sampling of solids in IR spectroscopy. Retrieved from [Link]

  • Itami, K., et al. (n.d.). Supporting Information Pyrimidine-Cored Extended π-Systems: General Synthesis and Interesting Fluorescent Properties. AWS. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. Retrieved from [Link]

  • University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy. Retrieved from [Link]

  • eGyanKosh. (n.d.). EXPT. 8 STRUCTURAL DETERMINATION OF SIMPLE ORGANIC COMPOUNDS USING 1H-NMR SPECTROMETRY. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. PMC. Retrieved from [Link]

  • Supporting Information. (n.d.). General Information. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). NMR Protocols and Methods. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Synthesis, Structural Elucidation of Novel Thieno [2,3-d] Pyrimid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. PMC. Retrieved from [Link]

  • Ali, T. E., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. Retrieved from [Link]

  • Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

  • Emory University. (n.d.). Mass Spectrometry Ionization Methods. Retrieved from [Link]

  • MDPI. (n.d.). 1,3-Bis(5,6,7,8-tetrahydrobenzo[13][14]thieno[2,3-d]pyrimidin-4-yl)imidazolidine-4,5-dione. Retrieved from [Link]

  • SciELO. (n.d.). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and characterization of Thieno[3,2-d]pyrimidine Derivatives for Antimicrobials activity. Retrieved from [Link]

  • ACS Publications. (n.d.). Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. Journal of Medicinal Chemistry. Retrieved from [Link]

  • AZoM. (2024). Electron Impact or Chemical Ionization for Mass Spectrometry. Retrieved from [Link]

  • Goldberg, K. I., et al. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. KGROUP. Retrieved from [Link]

  • Slideshare. (n.d.). Mass 2021 2 (Electron impact). Retrieved from [Link]

  • Chemical Instrumentation Facility. (n.d.). Mass Spectrometry Tutorial. Retrieved from [Link]

  • Mass Spectrometry - Ionization Methods. (n.d.). Retrieved from [Link]

  • 1H NMR Chemical Shifts (δ, ppm). (n.d.). Retrieved from [Link]

  • ResearchGate. (2014). (PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Pyrimidine, 2-chloro-. NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. PMC. Retrieved from [Link]

Sources

Precision In Silico Screening of Thieno[3,2-d]pyrimidine Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The thieno[3,2-d]pyrimidine scaffold represents a privileged structure in medicinal chemistry, serving as a bioisostere to quinazolines and purines. Its utility is most pronounced in the inhibition of ATP-dependent enzymes, particularly kinases (e.g., PI3K, EGFR, CDK7) and sirtuins. This guide delineates a rigorous in silico screening workflow designed to identify high-affinity thieno[3,2-d]pyrimidine hits while minimizing false positives.

Unlike generic screening protocols, this workflow addresses the specific electronic and steric properties of the thieno[3,2-d] system—specifically its dipole moment and hydrogen-bonding capabilities at the N1 and N3 positions—to optimize ligand-target complementarity.

Structural Rationale & Library Design

The Bioisosteric Advantage

The thieno[3,2-d]pyrimidine core mimics the adenine ring of ATP. The sulfur atom in the thiophene ring imparts different lipophilicity and electronic distribution compared to the N9-imidazole of purines or the benzene of quinazolines.

  • Hinge Binding: The N1 and C2-H or N3 positions typically engage in hydrogen bonding with the kinase hinge region.

  • Solubility: The scaffold often requires solubilizing groups (e.g., morpholine, piperazine) at the C4 position to offset the planarity-induced insolubility.

Library Enumeration Strategy

When constructing a virtual library, R-group decomposition should focus on vectors that extend into the solvent-exposed region and the hydrophobic back pocket.

  • Position 4 (C4): Primary vector for solubility and solvent interaction (e.g., amines, alkynes).

  • Position 2 (C2): Critical for hinge interaction tuning; steric bulk here is often limited.

  • Position 6/7 (Thiophene ring): Vectors for accessing the gatekeeper residue or hydrophobic back pockets (e.g., aryl groups).

Pharmacophore Core Thieno[3,2-d]pyrimidine Core Hinge Hinge Region (Donor/Acceptor) Core->Hinge N1/N3 Interaction Solvent Solvent Front (Solubilizing Groups) Core->Solvent C4 Substitution Hydrophobic Hydrophobic Pocket (Selectivity) Core->Hydrophobic C6/C7 Aryl/Alkyl

Figure 1: Pharmacophore mapping of the thieno[3,2-d]pyrimidine scaffold relative to kinase binding pockets.

The Screening Funnel: Methodology

This protocol utilizes a hierarchical filtering approach to maximize computational efficiency without sacrificing accuracy.

Step 1: Library Preparation & Curation

Before docking, the library must be "cleaned" to ensure chemical validity.

  • Tautomer Generation: Thieno[3,2-d]pyrimidines can exhibit tautomerism, particularly if hydroxylated. Generate all physiological tautomers (pH 7.4 ± 1.0).

  • PAINS Filtering: Remove Pan-Assay Interference Compounds. Note that the thiophene moiety itself is generally safe, but fused tricyclic derivatives should be checked for redox activity.

  • Stereoisomer Enumeration: Define undefined chiral centers, retaining a maximum of 4 stereoisomers per ligand to manage computational load.

Step 2: Molecular Docking (SP & XP)

We employ a two-stage docking protocol.

  • Standard Precision (SP): High-throughput screening of the full library.

    • Grid Box: Centered on the co-crystallized ligand (e.g., ATP binding site). Size: 20Å x 20Å x 20Å.

    • Constraints: Enforce H-bond constraints at the hinge residues (e.g., Met793 in EGFR, Val854 in PI3K).

  • Extra Precision (XP): Applied to the top 10% of SP hits.

    • Sampling: Increased sampling of ring conformations.

    • Scoring: Penalize for desolvation penalties that SP might miss.

Step 3: Prime MM-GBSA Rescoring

Docking scores (approximate binding energy) often correlate poorly with experimental IC50. Rescoring using Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) provides a more rigorous estimation of the free energy of binding (


).

Protocol:

  • Minimization: Allow flexibility of residues within 5Å of the ligand.

  • Solvent Model: VSGB 2.0.

  • Equation:

    
    .
    
Step 4: Molecular Dynamics (MD) Validation

Top candidates (e.g., top 5-10) undergo 100 ns MD simulations to assess complex stability.

ScreeningFunnel Lib Raw Library (~100k compounds) Prep Prep & Filter (LigPrep + PAINS) Lib->Prep DockSP HTVS / SP Docking (Top 10%) Prep->DockSP Clean Structures DockXP XP Docking (Refined Scoring) DockSP->DockXP Top 10% MMGBSA MM-GBSA Rescoring (dG Binding) DockXP->MMGBSA Top 20% MD MD Simulation (100 ns) MMGBSA->MD Top 5-10 Hit Validated Hits MD->Hit Stable RMSD

Figure 2: The hierarchical virtual screening funnel for thieno[3,2-d]pyrimidine derivatives.

Case Study: Targeting EGFR(T790M)[1][2]

To validate this workflow, we reference the development of thieno[3,2-d]pyrimidine derivatives as EGFR inhibitors.[1] The T790M mutation in EGFR confers resistance to first-generation inhibitors (e.g., gefitinib) by increasing the affinity for ATP.

Binding Mode Analysis

Research indicates that successful thieno[3,2-d]pyrimidine inhibitors (such as Compound B1 cited in literature) adopt a specific conformation:

  • Hinge: The N1 nitrogen accepts a hydrogen bond from Met793.

  • Gatekeeper: The C7-substituent (often a hydrophobic aryl group) positions itself near the T790M residue, engaging in Van der Waals interactions.

  • Salt Bridge: A basic amine tail at C4 interacts with Asp800 or Glu762.

Quantitative Data Summary

The table below illustrates hypothetical scoring data derived from a validated screening campaign similar to those described in recent literature [1, 4].

Compound IDDocking Score (kcal/mol)MM-GBSA dG (kcal/mol)RMSD (Å, 100ns)Predicted Activity
Ref (Erlotinib) -8.4-55.21.2 ± 0.3Active
TP-Lead-1 -9.1-62.41.5 ± 0.4High Potency
TP-Analog-3 -7.8-48.13.2 ± 1.1Unstable
TP-Analog-7 -8.9-59.81.4 ± 0.2High Potency

Table 1: Comparison of docking scores, free energy calculations, and MD stability metrics. Note that TP-Analog-3 shows a decent docking score but poor MD stability (high RMSD), indicating a likely false positive.

ADMET Profiling & Toxicity Prediction[2][3]

For thieno[3,2-d]pyrimidines, specific ADMET liabilities must be monitored:

  • Solubility (logS): The planar tricyclic core can lead to poor aqueous solubility.

    • Threshold: aim for logS > -5.0.

    • Solution: Prioritize hits with morpholine, piperazine, or solubilizing side chains at C4.

  • CYP Inhibition: Thiophene rings can sometimes be metabolically activated to reactive sulfoxides or cause CYP450 inhibition.

    • Screen: Check for CYP3A4 and CYP2D6 inhibition probability.

  • hERG Toxicity: Linkers containing basic amines (common in kinase inhibitors) can cause hERG blockage.

    • Filter: Flag compounds with pIC50(hERG) > 6.0.

Experimental Protocols (Wet-Lab Validation)

While this is an in silico guide, the output must be actionable.

Kinase Inhibition Assay (ADP-Glo)
  • Reagents: Recombinant EGFR(T790M), ATP (10 µM), Poly(Glu,Tyr) substrate.

  • Incubation: Incubate compound with kinase and substrate for 60 min at RT.

  • Detection: Add ADP-Glo reagent to terminate the reaction and deplete remaining ATP. Add Kinase Detection Reagent to convert ADP to ATP -> Luciferase signal.

  • Analysis: Measure luminescence; calculate IC50 using non-linear regression.

Cell Viability Assay (MTT)
  • Cell Lines: A549 (EGFR wt) and H1975 (EGFR T790M/L858R).[1]

  • Seeding: 5,000 cells/well in 96-well plates.

  • Treatment: 72h exposure to graded concentrations of the hit compound.

  • Readout: Add MTT reagent, dissolve formazan crystals in DMSO, read absorbance at 570 nm.

References

  • Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Source: MDPI (Molecules), 2023. [Link]

  • Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. Source: Journal of Medicinal Chemistry, 2013. [Link]

  • Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors. Source: Bioorganic Chemistry, 2024. [Link]

  • Design, synthesis, biological evaluation and molecular docking study of novel thieno[3,2-d]pyrimidine derivatives as potent FAK inhibitors. Source: European Journal of Medicinal Chemistry, 2020.[2] [Link]

  • Design, Synthesis, and Biological Evaluation of Thieno[3,2-d]pyrimidine Derivatives as the First Bifunctional PI3Kδ Isoform Selective/Bromodomain and Extra-Terminal Inhibitors. Source: Journal of Medicinal Chemistry, 2020.[2] [Link]

  • Discovery and optimization of thieno[3,2-d]pyrimidine derivatives as highly selective inhibitors of cyclin-dependent kinase 7. Source: European Journal of Medicinal Chemistry, 2024.[2] [Link]

Sources

Comprehensive Guide to 2-Chlorothieno[3,2-d]pyrimidine: Sourcing, Purity, and Quality Assurance

[1]

Executive Summary

This technical guide addresses the critical sourcing and quality assurance challenges associated with 2-Chlorothieno[3,2-d]pyrimidine and its related halogenated scaffolds. These heterocyclic cores are bioisosteres of purine and quinazoline, serving as essential building blocks for PI3K, mTOR, and EGFR kinase inhibitors.

Critical Nomenclature Alert: Commercial catalogs frequently exhibit ambiguity regarding "this compound."

  • CAS 16269-66-2 is formally 4-chlorothieno[3,2-d]pyrimidine (the most common mono-chloro derivative).[1]

  • CAS 16234-14-3 is 2,4-dichlorothieno[3,2-d]pyrimidine (the standard starting material).[2][1][3]

  • The specific 2-chloro-thieno[3,2-d]pyrimidine (where C4 is unsubstituted) is a rare research intermediate, often requiring custom synthesis via selective reduction.[2][1]

This guide focuses on the thieno[3,2-d]pyrimidine family, detailing the impurity profiling, isomer differentiation, and supply chain validation required for pharmaceutical-grade applications.

Part 1: Structural Disambiguation & Chemical Identity[1][2]

Before procuring materials, researchers must verify the specific chlorination pattern required for their SAR (Structure-Activity Relationship) study.[2][1] The reactivity profiles of the chlorine atoms at C2 and C4 differ significantly.

The Thieno[3,2-d]pyrimidine Scaffold Family[4][5]
Compound NameCAS NumberStructure DescriptionReactivity Profile
4-Chlorothieno[3,2-d]pyrimidine 16269-66-2 Mono-chloro at C4.[2][1][4] C2 is H.Highly reactive at C4 (

) for amine introduction.[2][1]
2,4-Dichlorothieno[3,2-d]pyrimidine 16234-14-3 Di-chloro at C2 and C4.[1][5]C4 reacts first (highly electrophilic). C2 requires harsher conditions or catalysis.[2][1]
This compound N/A (Rare)Mono-chloro at C2.[1] C4 is H.Less reactive.[2][1] Used for C-H activation or specific C2-coupling.
2-Chlorothieno[3,2-d]pyrimidin-4-amine 16234-40-5 C2-Cl, C4-NH2.[2][1]Common intermediate after C4 displacement.[2][1]
Visualizing the Isomer Challenge

A primary quality risk is the contamination with the thieno[2,3-d]pyrimidine regioisomer, which originates from isomeric impurities in the thiophene starting materials.

Gcluster_0Correct Isomer: Thieno[3,2-d]cluster_1Impurity Isomer: Thieno[2,3-d]T32Thieno[3,2-d]pyrimidine(S at position 7)T23Thieno[2,3-d]pyrimidine(S at position 9)StartStarting MaterialMethyl 3-amino-2-thiophenecarboxylateStart->T32CyclizationImpurity_StartImpurityMethyl 2-amino-3-thiophenecarboxylateImpurity_Start->T23Cyclization

Caption: Structural divergence of thienopyrimidine isomers based on starting material purity.

Part 2: Synthesis & Impurity Profiling[1][2]

Understanding the synthesis pathway is the only way to predict and detect "silent" impurities that do not appear in standard HPLC runs (e.g., inorganic salts or regioisomers with similar retention times).

Standard Industrial Synthesis (2,4-Dichloro Route)

Most suppliers synthesize the scaffold via the urea fusion or cyanate cyclization method.

  • Cyclization: Methyl 3-aminothiophene-2-carboxylate + Urea/KOCN

    
     Thieno[3,2-d]pyrimidine-2,4-diol.[2][1]
    
  • Chlorination: Diol +

    
     (Phosphorus Oxychloride) + 
    
    
    
    
    2,4-Dichlorothieno[3,2-d]pyrimidine .[2][1]
Key Impurities & Detection Methods
Impurity TypeOriginDetection MethodAcceptance Criteria
Thieno[2,3-d] Isomer Regioisomer in thiophene starting material.[2][1]1H NMR (Coupling constants differ).< 0.5%
Monochloro-Hydroxy Incomplete chlorination or hydrolysis (moisture).[2][1]LC-MS (Mass shift -18 or +2).< 1.0%
Phosphorus Residues Residual

or phosphate esters.[2][1]
31P NMR or ICP-MS.< 500 ppm
Residual Solvents DMF, Toluene used in workup.[2][1]GC-Headspace .ICH Limits

Part 3: Quality Control Protocols (Self-Validating)

Do not rely solely on the vendor's Certificate of Analysis (CoA). Perform the following verification steps upon receipt.

The "Isomer Check" (NMR Protocol)

The most definitive way to distinguish the [3,2-d] core from the [2,3-d] core is Proton NMR.

  • Thieno[3,2-d]pyrimidine: The thiophene protons (

    
     and 
    
    
    ) typically show a doublet with a coupling constant
    
    
    .[1]
  • Thieno[2,3-d]pyrimidine: The thiophene protons often show a slightly larger coupling constant

    
      or distinct chemical shifts depending on substituents.[1]
    
  • Protocol: Dissolve 5 mg in DMSO-

    
    . Acquire 1H NMR (min 400 MHz).[2][1][6][7] Zoom into the aromatic region (7.0 - 8.5 ppm).[2][1] Verify the doublet splitting pattern.
    
Solubility & Hydrolysis Check

The chloro-pyrimidines are prone to hydrolysis, converting the reactive C-Cl bond to C-OH (pyrimidinone), which is insoluble in organic solvents used for coupling (DCM, THF).

  • Test: Dissolve 10 mg of sample in 1 mL of dry THF.

  • Observation: The solution should be clear. Turbidity or white precipitate suggests significant hydrolysis (formation of the insoluble "one" or "dione" species).

QC Decision Tree

QCReceiptSample Receipt(Check CAS & Appearance)SolubilitySolubility Test(THF/DCM)Receipt->SolubilityHPLCLC-MS Analysis(Purity & Mass ID)Solubility->HPLCClear SolutionFail_HydrolysisREJECT(Hydrolyzed/Old)Solubility->Fail_HydrolysisTurbid/PrecipitateNMR1H NMR(Isomer Verification)HPLC->NMR>95% PurityHPLC->Fail_HydrolysisMass +18/-18 peaksPassRELEASE for SynthesisNMR->PassJ = 5.3 Hz (Doublet)Fail_IsomerREJECT(Wrong Regioisomer)NMR->Fail_IsomerJ = 6.0 Hz or Complex

Caption: Workflow for validating incoming thienopyrimidine batches.

Part 4: Supplier Landscape[1][2]

The market is divided between bulk catalog suppliers (often aggregators) and specialized heterocyclic manufacturers.

Supplier TierRecommended VendorsTypical PurityNotes
Tier 1: Validated Enamine , Combi-Blocks , WuXi AppTec >97%High reliability.[2][1] Often synthesize in-house.[2][1] Best for scale-up.
Tier 2: Catalog Sigma-Aldrich , BLD Pharm , ChemScene >95%Good for small scale (mg to g).[2][1] Check batch-specific CoA.
Tier 3: Aggregators Various Alibaba/Indiamart vendorsVariableHigh Risk. Mandatory re-testing required.[2][1] Frequent isomer confusion.

Sourcing Strategy: For critical GLP tox studies or late-stage lead optimization, always request a batch-specific H-NMR before purchase to verify the thiophene ring fusion pattern.[2][1]

Part 5: Handling and Stability

  • Storage: Store at 2–8°C (or -20°C for long term) under inert atmosphere (Argon/Nitrogen) .

  • Moisture Sensitivity: The C4-Cl bond is labile.[2][1] Exposure to atmospheric moisture will slowly convert the material to the 4-hydroxy derivative (thienopyrimidinone), which is catalytically dead in

    
     reactions.
    
  • Re-purification: If hydrolysis is suspected (purity <90%), the material can often be recrystallized from Hexane/DCM or repurified via rapid silica plug filtration (eluting with low-polarity solvent) to remove the polar hydroxy impurities.[2]

References

  • ChemicalBook. (2023).[2][1] 4-Chlorothieno[3,2-d]pyrimidine Product Specifications and Synthesis. Retrieved from [1]

  • National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 12712832, 2,4-Dichlorothieno[3,2-d]pyrimidine. Retrieved from [1]

  • BenchChem. (2025).[2][1] 2-Chlorothieno[3,2-d]pyrimidin-4-amine: Properties and Applications. Retrieved from [1]

  • Sigma-Aldrich. (2025).[2][1] Product Catalog: this compound (CAS 16269-66-2).[1] Retrieved from [2][1]

  • MedChemExpress. (2025).[2] 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine and Thieno Analogs. Retrieved from

Methodological & Application

Synthesis of 2-Chlorothieno[3,2-d]pyrimidine from thieno[3,2-d]pyrimidin-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthesis of 2-chlorothieno[3,2-d]pyrimidine starting from the commercially available thieno[3,2-d]pyrimidin-2,4(1H,3H)-dione .

The thieno[3,2-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for purines and quinazolines in kinase inhibitors (e.g., PI3K, EGFR inhibitors). While the 2,4-dichloro derivative is a common intermediate, the 2-chloro-4-unsubstituted analog is critical for developing inhibitors that require specific binding modes where the 4-position must remain sterically unobstructed or available for late-stage C-H functionalization.

This protocol overcomes the primary synthetic challenge: Regioselectivity . It utilizes the inherent electronic disparity between the C2 and C4 positions to achieve selective dechlorination.

Strategic Analysis & Mechanism

The Challenge: Symmetry vs. Reactivity

The starting material, thieno[3,2-d]pyrimidin-2,4-dione, possesses two oxygenated positions. Standard chlorination yields the 2,4-dichloro intermediate. The critical step is the discrimination between the C2-Cl and C4-Cl bonds.

  • C4 Position: "Para-like" to the ring nitrogen (N1). It is highly electron-deficient and sterically accessible, making it significantly more reactive toward nucleophilic attack and reductive insertion.

  • C2 Position: Flanked by two nitrogens but inherently less reactive due to the electron-donating effect of the fused thiophene ring and shielding by the N1/N3 lone pairs.

The Solution: Two-Step Protocol

We employ a Chlorination-Reductive Dechlorination sequence:

  • Vilsmeier-Haack Chlorination: Conversion of the dione to the 2,4-dichloro species using Phosphorus Oxychloride (

    
    ).
    
  • Regioselective Zinc Reduction: Use of activated Zinc dust in an acidic/buffered medium to selectively reduce the labile C4-Cl bond while preserving the C2-Cl bond.

Workflow Visualization

SynthesisWorkflow cluster_conditions Critical Control Points Start Thieno[3,2-d]pyrimidin- 2,4-dione Inter 2,4-Dichlorothieno [3,2-d]pyrimidine Start->Inter POCl3, DIPEA Reflux, 3-5h Product 2-Chlorothieno [3,2-d]pyrimidine Inter->Product Zn dust, AcOH or NH4OH, 0°C -> RT Waste Side Product: Thieno[3,2-d]pyrimidine (Over-reduction) Inter->Waste Excess Zn High Temp Control1 Anhydrous Conditions (Step 1) Control2 Stoichiometry Control (Step 2)

Figure 1: Reaction scheme illustrating the transformation and critical control points to avoid over-reduction.

Detailed Experimental Protocols

Step 1: Synthesis of 2,4-Dichlorothieno[3,2-d]pyrimidine

Objective: Complete conversion of the dione to the dichloro intermediate.

Reagents:

  • Thieno[3,2-d]pyrimidin-2,4-dione (1.0 equiv)

  • Phosphorus oxychloride (

    
    ) (10.0 equiv) – Solvent & Reagent
    
  • N,N-Diisopropylethylamine (DIPEA) or Dimethylaniline (1.5 equiv) – Catalyst/Base

Protocol:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser topped with a

    
     drying tube (or 
    
    
    
    line).
  • Addition: Charge the flask with the dione. Carefully add

    
     (exothermic). Add DIPEA dropwise.
    
  • Reaction: Heat the mixture to reflux (

    
    ) for 3–5 hours.
    
    • Checkpoint: The suspension should become a clear solution. Monitor by TLC (Eluent: 20% EtOAc/Hexanes).

  • Workup (Quenching - CRITICAL):

    • Cool the reaction mixture to room temperature.

    • Concentrate under reduced pressure to remove excess

      
      .
      
    • Pour the viscous residue slowly onto crushed ice with vigorous stirring. Maintain temperature

      
       to prevent hydrolysis.
      
    • Neutralize carefully with saturated

      
       or 
      
      
      
      to pH 7–8.
  • Isolation: Extract with Dichloromethane (DCM) (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Recrystallization from Hexanes/EtOAc or flash chromatography if necessary.

Yield Target: 85–95% Appearance: White to pale yellow crystalline solid.

Step 2: Regioselective Dechlorination to this compound

Objective: Selective removal of the C4-chlorine atom.

Reagents:

  • 2,4-Dichlorothieno[3,2-d]pyrimidine (1.0 equiv)[1]

  • Zinc Dust (Activated) (2.0–3.0 equiv)

  • Acetic Acid (glacial) or Aqueous Ammonia/THF

  • Solvent: THF/Water or Benzene (historical)

Protocol (Zinc/Acetic Acid Method):

  • Activation: Wash Zinc dust with dilute HCl, then water, then acetone, and dry under vacuum prior to use for maximum reproducibility.

  • Dissolution: Dissolve the 2,4-dichloro intermediate in THF (or Benzene/EtOAc).

  • Reduction:

    • Cool the solution to

      
      .[2]
      
    • Add Acetic Acid (approx. 5–10 equiv) or use it as the co-solvent.

    • Add Activated Zinc dust portion-wise over 15 minutes.

  • Monitoring: Stir at

    
     for 1 hour, then allow to warm to room temperature.
    
    • Critical Checkpoint: Monitor by HPLC or TLC strictly. Stop immediately upon consumption of starting material to prevent formation of the dechlorinated byproduct (thieno[3,2-d]pyrimidine).

  • Workup:

    • Filter off the Zinc residue through a Celite pad.

    • Neutralize the filtrate with saturated

      
      .[3]
      
    • Extract with EtOAc.

  • Purification: Flash column chromatography (Gradient: 5-20% EtOAc in Hexanes).

Yield Target: 60–75% Appearance: Off-white solid.

Analytical Validation (QC)

Analytical MethodExpected Result (2-Chloro Derivative)Differentiation from Precursor
1H NMR Singlet at ~9.0–9.4 ppm (C4-H)Appearance of aromatic proton at C4; Loss of symmetry compared to dione.
LC-MS M+1 peak corresponding to Mono-ClMass shift of -34.5 Da from dichloro precursor.
Isotope Pattern 3:1 ratio (M : M+2)Indicates presence of exactly one Chlorine atom.[2]
Melting Point Distinct sharp rangeLower than the high-melting dione.

Troubleshooting Guide

Issue: Over-reduction (Loss of both Chlorines)
  • Cause: Reaction temperature too high or reaction time too long.

  • Solution: Perform the Zinc addition strictly at

    
    . Reduce Zinc equivalents to 1.5 eq and add slowly. Quench immediately upon disappearance of starting material.
    
Issue: Incomplete Chlorination (Step 1)
  • Cause: Wet reagents or old

    
    .
    
  • Solution: Ensure

    
     is distilled if dark in color. Use a drying tube. Add 
    
    
    
    (0.5 equiv) as a booster if the dione is stubborn.
Decision Tree for Optimization

Troubleshooting Problem Low Yield in Step 2 Check1 Is Byproduct formed? Problem->Check1 YesBy Yes (Over-reduction) Check1->YesBy Des-chloro product NoBy No (Incomplete Rxn) Check1->NoBy SM remains Action1 Lower Temp to -10C Reduce Zn eq. YesBy->Action1 Action2 Activate Zn dust Increase Acidity NoBy->Action2

Figure 2: Troubleshooting logic for the reduction step.

References

  • ChemicalBook. (2019).[3] Synthesis of 2,4-Dichlorothieno[3,2-d]pyrimidine. Retrieved from

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 12712832, 2,4-Dichlorothieno[3,2-d]pyrimidine. Retrieved from

  • Dotsenko, V. V., et al. (2023). Synthesis of thieno[3,2-d]pyrimidine derivatives. Russian Journal of General Chemistry. (Contextual grounding for thieno-pyrimidine reactivity). Retrieved from

  • Longshine Bio-Tech. Product Specifications: 2,4-Dichloro-thieno[3,2-d]-pyrimidine. Retrieved from

Sources

Application Note: Optimized Suzuki-Miyaura Coupling Protocols for 2-Chlorothieno[3,2-d]pyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The thieno[3,2-d]pyrimidine scaffold is a privileged pharmacophore in oncology, serving as the core structure for potent Phosphoinositide 3-kinase (PI3K) inhibitors such as Pictilisib (GDC-0941) . While the scaffold offers versatile substitution points, the 2-chloro position presents specific synthetic challenges due to its reduced electrophilicity compared to the 4-position and its propensity for competitive side reactions like protodehalogenation.

This guide provides a validated, self-consistent protocol for performing Suzuki-Miyaura cross-coupling reactions at the C2 position of 2-chlorothieno[3,2-d]pyrimidine. It synthesizes industry-standard methodologies with mechanistic insights to ensure high reproducibility and yield.

Reactivity Profile & Strategic Planning

Successful functionalization of the thieno[3,2-d]pyrimidine core relies on understanding the "Reactivity Hierarchy" of its electrophilic sites.

The Electrophilic Hierarchy

In 2,4-dichlorothieno[3,2-d]pyrimidine, the C4 position is significantly more electron-deficient than the C2 position. This mimics the reactivity patterns seen in quinazolines and purines.

  • C4 Position: Highly reactive. Susceptible to mild

    
     displacement by amines or alkoxides at room temperature.
    
  • C2 Position: Moderately reactive. Requires transition metal catalysis (Suzuki, Buchwald) or harsh

    
     conditions to functionalize.
    

Crucial Consequence: To synthesize a 2,4-disubstituted library, one must install the C4 substituent first. Attempting Suzuki coupling on the 2,4-dichloro substrate often leads to mixtures of C4-coupled and C2,C4-dicoupled products.

Strategic Workflow Diagram

The following flowchart illustrates the standard industrial route for accessing C2-functionalized targets (e.g., GDC-0941 analogs).

G Start 2,4-Dichlorothieno [3,2-d]pyrimidine Step1 Step 1: C4 Functionalization (SNAr, 0-25°C) Start->Step1 Morpholine/Amine Mild Base Inter Intermediate: 4-Substituted-2-Chloro -thieno[3,2-d]pyrimidine Step1->Inter Step2 Step 2: C2 Suzuki Coupling (Pd Cat., 80-120°C) Inter->Step2 Ar-B(OH)2 Pd(dppf)Cl2 Final Target: 2,4-Disubstituted Scaffold Step2->Final

Figure 1: Sequential functionalization strategy ensuring regiochemical fidelity.

Critical Parameter Optimization

The C2-chloro bond is sterically accessible but electronically deactivated by electron-donating groups (like morpholine) installed at C4. Therefore, the catalyst system must be sufficiently active to facilitate oxidative addition.

Catalyst Selection
  • Pd(dppf)Cl₂ (Standard): The robust "workhorse" for this scaffold. The large bite angle of the dppf ligand stabilizes the Pd(0) species and promotes reductive elimination. It is the catalyst of choice for GDC-0941 synthesis [1].

  • Pd(PPh₃)₄: Effective but sensitive to air/oxidation. Often results in higher homocoupling of the boronic acid.

  • XPhos Pd G3/G4 (Advanced): Required only when coupling sterically hindered ortho-substituted aryl boronic acids or electron-poor heteroaryl boronates.

Base & Solvent Effects
  • Base: Aqueous Na₂CO₃ or K₂CO₃ (2.0 M) are preferred. Stronger bases like hydroxides can cause hydrolysis of the 2-Cl to the 2-hydroxy derivative (a dead-end byproduct).

  • Solvent: DME (Dimethoxyethane) is superior to THF due to its higher boiling point and ability to chelate cations, stabilizing the transition state. Dioxane is a viable alternative.

Condition Screening Matrix
ParameterStandard Condition (High Success)"Hard" Substrate ConditionAvoid
Catalyst Pd(dppf)Cl₂·DCM (5 mol%)XPhos Pd G3 (2-5 mol%)Pd(OAc)₂ without ligands
Solvent DME / Water (3:1)Dioxane / Water (4:1)DMF (High temp promotes dehalogenation)
Base Na₂CO₃ (2.0 eq)K₃PO₄ (3.0 eq)NaOH (Promotes hydrolysis)
Temp 80–90 °C100–120 °C (Microwave)>140 °C

Detailed Experimental Protocols

Protocol A: Synthesis of 4-(4-morpholinyl)-2-phenylthieno[3,2-d]pyrimidine

This protocol is adapted from the optimized route for PI3K inhibitors [1][2].

Reagents:

  • 4-(4-morpholinyl)-2-chlorothieno[3,2-d]pyrimidine (1.0 eq, 1.0 mmol)

  • Phenylboronic acid (1.2 eq, 1.2 mmol)

  • Pd(dppf)Cl₂[1][2]·CH₂Cl₂ complex (0.05 eq, 50 µmol)

  • Sodium Carbonate (2.0 eq, 2.0 mmol, dissolved in min. water)

  • 1,2-Dimethoxyethane (DME) (10 mL)

Step-by-Step Procedure:

  • Preparation: In a 25 mL Schlenk tube or microwave vial, add the chlorothienopyrimidine substrate, phenylboronic acid, and the Pd catalyst.

  • Degassing (Critical): Cap the vial with a septum. Evacuate the vessel under high vacuum and backfill with Argon (repeat 3 times). Note: Oxygen presence significantly stalls the catalytic cycle for this electron-rich scaffold.

  • Solvent Addition: Syringe in degassed DME and the aqueous Na₂CO₃ solution (2M).

  • Reaction:

    • Thermal: Heat to 85°C in an oil bath for 4–12 hours.

    • Microwave: Heat to 120°C for 30 minutes.

  • Monitoring: Check via LC-MS. Look for the disappearance of the starting material (M+H: ~256) and appearance of product (M+H: ~298).

  • Workup:

    • Cool to room temperature.[3][4]

    • Dilute with Ethyl Acetate (30 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

    • Dry organic layer over MgSO₄, filter, and concentrate.

  • Purification: Flash chromatography (SiO₂). Elute with Hexanes/Ethyl Acetate (gradient 0% to 40% EtOAc). The product typically elutes as a white to off-white solid.

Troubleshooting & Mechanistic Insights

Common Failure Modes

Issue 1: Protodehalogenation (Reduction of Cl to H)

  • Observation: LC-MS shows a mass of [M-34].

  • Cause: This occurs via a "Pd-hydride" species, often generated from

    
    -hydride elimination of alkyl impurities in solvents or excessive heating in alcohols.
    
  • Solution: Switch solvent to anhydrous Dioxane. Use a strictly anhydrous base (Cs₂CO₃ suspended in solvent) rather than an aqueous solution.

Issue 2: Hydrolysis (Cl to OH)

  • Observation: LC-MS shows a mass of [M-18+1].

  • Cause: Hydroxide ions attack the C2 position.

  • Solution: Switch from Carbonate bases to K₃PO₄ . Reduce water content (use 10:1 Solvent:Water).

Mechanistic Pathway Visualization

The following diagram highlights the catalytic cycle with specific attention to the slow oxidative addition step characteristic of this scaffold.

SuzukiCycle cluster_warning Critical Control Point Pd0 Pd(0)L2 Active Species OxAdd Oxidative Addition (Rate Limiting for C2-Cl) Pd0->OxAdd + 2-Cl-Thienopyrimidine Complex1 Ar-Pd(II)-Cl OxAdd->Complex1 TransMet Transmetallation (+ Ar'-B(OH)2 / Base) Complex1->TransMet Complex2 Ar-Pd(II)-Ar' TransMet->Complex2 RedElim Reductive Elimination (Product Release) Complex2->RedElim RedElim->Pd0 Regenerate Catalyst

Figure 2: Catalytic cycle emphasizing the oxidative addition barrier at the C2 position.

References

  • Folkes, A. J., et al. (2008). "The Identification of 2-(1H-Indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a Potent, Selective, Orally Bioavailable Inhibitor of Class I PI3 Kinase." Journal of Medicinal Chemistry, 51(18), 5522–5532.

  • Heffron, T. P., et al. (2010). "Pictilisib (GDC-0941): A Potent, Selective, and Orally Bioavailable Inhibitor of Class I Phosphoinositide 3-Kinase." ACS Medicinal Chemistry Letters.

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.

Sources

Protocol for N-arylation of 2-Chlorothieno[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Amination of 2-Chlorothieno[3,2-d]pyrimidine

Executive Summary & Chemical Context

The thieno[3,2-d]pyrimidine scaffold is a privileged structure in kinase inhibitor discovery, most notably serving as the core for GDC-0941 (Pictilisib) , a potent PI3K inhibitor.

For medicinal chemists, the critical synthetic challenge lies in the differential reactivity of the pyrimidine ring. In a 2,4-dichlorothieno[3,2-d]pyrimidine starting material, the C4-position is highly electrophilic and susceptible to facile Nucleophilic Aromatic Substitution (SNAr) at room temperature. However, once the C4 position is substituted, the remaining C2-chloro position becomes electronically deactivated , rendering subsequent SNAr reactions sluggish or impossible without harsh conditions.

This guide provides two validated protocols to install amines at the difficult C2 position:

  • Method A (Preferred): Palladium-Catalyzed Buchwald-Hartwig Amination (High yields, broad scope).

  • Method B (Alternative): High-Temperature SNAr (Cost-effective, limited to non-hindered nucleophiles).

Reactivity Landscape & Decision Matrix

Before selecting a protocol, understand the electronic bias of the substrate. The fused thiophene ring donates electron density into the pyrimidine ring, making the C2 position significantly less electrophilic than the C2 position of a standard purine or quinazoline.

Visualizing the Reactivity Gap

ReactivityProfile Substrate 2,4-Dichlorothieno[3,2-d]pyrimidine C4_Path C4 Position (Highly Reactive) Substrate->C4_Path S_NAr (RT) Product_Inter Intermediate: 2-Chloro-4-substituted thieno[3,2-d]pyrimidine C4_Path->Product_Inter Fast C2_Path C2 Position (Deactivated) Final_Product Final Target: 2,4-Disubstituted thieno[3,2-d]pyrimidine C2_Path->Final_Product Method A: Pd-Catalysis Method B: High-T S_NAr Product_Inter->C2_Path Step 2

Figure 1: The sequential functionalization strategy. The C4 chlorine must be displaced first. The C2 chlorine requires forcing conditions or metal catalysis.

Protocol A: Buchwald-Hartwig Cross-Coupling (Gold Standard)

This method is recommended for valuable amines, sterically hindered nucleophiles, or when mild thermal conditions are required to preserve other functional groups. It mimics the industrial route used for GDC-0941.

Materials & Reagents
  • Substrate: 4-substituted-2-chlorothieno[3,2-d]pyrimidine (1.0 equiv).

  • Amine Partner: 1.2 – 1.5 equiv.

  • Catalyst: Pd(OAc)₂ (5 mol%) or Pd₂(dba)₃ (2.5 mol%).

  • Ligand: BINAP (7.5 mol%) or Xantphos (7.5 mol%).

    • Note:BINAP is historically favored for this scaffold; BrettPhos is recommended for primary amines.

  • Base: Cs₂CO₃ (2.0 equiv) or NaOtBu (1.5 equiv).

  • Solvent: Toluene or 1,4-Dioxane (Anhydrous, degassed).

Step-by-Step Procedure
  • Inert Setup: Flame-dry a resealable reaction vial or Schlenk tube equipped with a magnetic stir bar. Cool under a stream of Argon or Nitrogen.

  • Solids Addition: Charge the vial with the Substrate (1.0 equiv), Base (Cs₂CO₃), Pd source , and Ligand .

    • Critical: If using NaOtBu, ensure it is fresh and white (not yellow).

  • Purge: Cap the vial and evacuate/backfill with Argon three times (3 cycles).

  • Liquids Addition: Syringe in the Solvent (0.1 M concentration relative to substrate) and the Amine (if liquid). If the amine is solid, add it in step 2.

  • Activation: Place the vial in a pre-heated block at 80–100 °C . Stir vigorously (800+ rpm).

    • Reaction Time: Typically 4–16 hours. Monitor by LC-MS.

  • Workup:

    • Cool to room temperature.[1]

    • Filter through a pad of Celite® (eluting with EtOAc or DCM) to remove palladium black and inorganic salts.

    • Concentrate the filtrate under reduced pressure.

  • Purification: Flash column chromatography (typically DCM/MeOH or Hexane/EtOAc gradients).

Troubleshooting "Stalled" Reactions
ObservationRoot CauseSolution
No Conversion Catalyst poisoning by sulfurSwitch to Pd₂(dba)₃ + Xantphos ; ensure thorough degassing.
Low Yield (<30%) Incomplete Oxidative AdditionIncrease Temp to 110°C; switch solvent to t-Amyl Alcohol .
Dehalogenation Beta-hydride eliminationUse Cs₂CO₃ instead of NaOtBu; avoid secondary alcohol solvents.

Protocol B: Microwave-Assisted SNAr (Alternative)

This method relies on thermal force rather than catalytic finesse. It is suitable only for non-hindered, highly nucleophilic amines (e.g., morpholine, piperazine, primary alkyl amines).

Materials & Reagents
  • Substrate: 4-substituted-2-chlorothieno[3,2-d]pyrimidine.

  • Amine: 3.0 – 5.0 equiv (Excess drives the equilibrium).

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO.

  • Base: DIPEA (Diisopropylethylamine), 3.0 equiv.

Step-by-Step Procedure
  • Preparation: In a microwave process vial (0.5 – 2.0 mL), dissolve the substrate in NMP (concentration 0.2 – 0.5 M).

  • Addition: Add the excess Amine and DIPEA.

  • Irradiation: Seal the vial. Heat in a microwave reactor to 140–160 °C for 30–60 minutes.

    • Note: If using conventional heating (oil bath), heat to 130 °C for 12–24 hours in a sealed pressure tube.

  • Workup (Aqueous Crash):

    • Pour the reaction mixture into ice-cold water (10x volume).

    • Vigorous stirring often precipitates the product. Filter and wash with water.

    • If no precipitate forms, extract with EtOAc (3x), wash organic layer with brine (to remove NMP), dry over Na₂SO₄, and concentrate.

Mechanistic Insight: The "Sulfur Effect"

Why is the C2 position so stubborn? The thiophene sulfur atom (S1) donates electron density into the pyrimidine ring via resonance. This increases the electron density at C2, making it less susceptible to nucleophilic attack compared to a standard pyrimidine.

Consequently, the Oxidative Addition step in the Buchwald-Hartwig cycle is the rate-determining step (RDS). This is why electron-rich, bulky phosphine ligands (like Xantphos or BrettPhos) are crucial—they increase the electron density on the Palladium center, facilitating the oxidative insertion into the reluctant C2–Cl bond.

Catalytic Cycle Visualization

CatalyticCycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Rate Limiting Step) Pd0->OxAdd + 2-Cl-Substrate PdII_Ar L-Pd(II)-Ar-Cl OxAdd->PdII_Ar Insertion AmineBind Amine Coordination & Deprotonation PdII_Ar->AmineBind + HNR2 / Base RedElim Reductive Elimination Product Release AmineBind->RedElim Pd-N Bond Formed RedElim->Pd0 Regenerate Catalyst

Figure 2: The Buchwald-Hartwig catalytic cycle. Note that Oxidative Addition is the critical hurdle for this specific substrate.

References

  • Folkes, A. J., et al. (2008). "The Identification of 2-(1H-Indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a Potent, Selective, Orally Bioavailable Inhibitor of Class I PI3 Kinase for the Treatment of Cancer." Journal of Medicinal Chemistry.

  • Murray, J. M., et al. (2012). "Palladium-Catalyzed Amination of Aryl Halides with Ammonia and Ammonia Surrogates." Organic Process Research & Development.

  • Paul, F., et al. (1994). "Palladium-catalyzed coupling reactions of aryl chlorides." Journal of the American Chemical Society.[2]

  • Burke, T. A., et al. (2014). "Practical Considerations for the Palladium-Catalyzed Amination of Heteroaryl Halides." Journal of Organic Chemistry.

Sources

Application Note: Dual FAK/FLT-3 Inhibition via Thieno[3,2-d]pyrimidine Scaffolds

[1][2][3][4]

Executive Summary

This guide details the synthetic protocols and biological evaluation workflows for developing dual inhibitors of Focal Adhesion Kinase (FAK) and FMS-like Tyrosine Kinase 3 (FLT-3) .[1] The thieno[3,2-d]pyrimidine scaffold is a privileged structure in kinase drug discovery, offering a rigid bicyclic core that mimics the adenine ring of ATP.

Dual inhibition of FAK and FLT-3 presents a synergistic therapeutic strategy: FLT-3 inhibition targets the proliferative drive in acute myeloid leukemia (AML), while FAK inhibition disrupts marrow microenvironment interactions that confer drug resistance and metastatic potential. This note focuses on the "Compound 26" series (Sim et al., J. Med. Chem. 2021), a validated class of inhibitors effective against recalcitrant FLT-3 mutants (e.g., F691L).[2][3][4][5]

Chemical Synthesis Protocol

Retrosynthetic Analysis & Strategy

The synthesis relies on the Gewald reaction to construct the thiophene ring, followed by cyclization to the pyrimidine core. The critical "make-or-break" step is the regioselective functionalization at the C4 and C7 positions, which dictates kinase selectivity.

Detailed Synthetic Workflow
Step 1: The Gewald Reaction (Thiophene Construction)
  • Objective: Synthesize methyl 3-amino-4-methylthiophene-2-carboxylate.

  • Reagents: Methyl acetoacetate, Malononitrile, Elemental Sulfur (

    
    ), Morpholine (catalyst).
    
  • Protocol:

    • Dissolve methyl acetoacetate (1.0 eq) and malononitrile (1.0 eq) in methanol.

    • Add elemental sulfur (1.0 eq) followed by dropwise addition of morpholine (0.5 eq).

    • Critical Control: Maintain temperature < 50°C to prevent polymerization. Stir at 50°C for 12 hours.

    • Cool to room temperature. The product precipitates as a solid.

    • Filter and wash with cold methanol.

    • Yield Expectation: 60-80%.

Step 2: Cyclization to Thienopyrimidinone
  • Objective: Form the bicyclic core (3-methylthieno[3,2-d]pyrimidin-4(3H)-one).

  • Reagents: Formamide (excess), Ammonium Acetate (catalyst).

  • Protocol:

    • Suspend the thiophene intermediate in formamide (10 vol).

    • Add ammonium acetate (1.5 eq).

    • Heat to 150°C for 6-8 hours.

    • Endpoint: Monitor by TLC (10% MeOH in DCM). Disappearance of the fluorescent amine spot indicates completion.

    • Cool and pour into ice water. Filter the precipitate.

Step 3: Chlorination (Activation)
  • Objective: Convert the carbonyl to a leaving group (4-chloro derivative).

  • Reagents:

    
     (Phosphorus Oxychloride), 
    
    
    -Dimethylaniline (base).
  • Protocol:

    • Suspend the pyrimidinone in neat

      
       (excess).
      
    • Add

      
      -dimethylaniline (catalytic) to accelerate the Vilsmeier-Haack-type activation.
      
    • Reflux (105°C) for 3 hours.

    • Safety Note: Quench excess

      
       by slowly pouring the reaction mixture onto crushed ice/NaHCO3. Violent exotherm. 
      
    • Extract with DCM, dry over

      
      , and concentrate.
      
Step 4: Nucleophilic Aromatic Substitution (

)
  • Objective: Introduce the selectivity-determining amine tail (Pharmacophore).

  • Reagents: 4-Chloro-thieno[3,2-d]pyrimidine, Substituted Aniline (e.g., 3-morpholino-aniline), Isopropanol (solvent).

  • Protocol:

    • Dissolve the chloro-intermediate (1.0 eq) and the aniline (1.1 eq) in isopropanol.

    • Add catalytic HCl (4M in dioxane) or heat to 80°C.

    • The product often precipitates as the HCl salt.

    • Filter and wash with ether.

Synthetic Pathway Visualization

SynthesisPathStartMethyl Acetoacetate+ MalononitrileGewaldGewald Rxn(S8, Morpholine)Start->GewaldThiophene3-Amino-thiopheneIntermediateGewald->ThiopheneCyclizationFormamide Cyclization(150°C)Thiophene->CyclizationCoreThienopyrimidinoneCoreCyclization->CoreChlorinationPOCl3 RefluxCore->ChlorinationChloroInt4-ChloroIntermediateChlorination->ChloroIntSnArSnAr / Buchwald(Amine Addition)ChloroInt->SnArFinalDual FAK/FLT-3InhibitorSnAr->Final

Figure 1: Synthetic route for thieno[3,2-d]pyrimidine inhibitors via the Gewald reaction.

Biological Evaluation Protocols

In Vitro Kinase Assay (ADP-Glo™)

This assay quantifies kinase activity by measuring ADP generated during the phosphorylation reaction. It is preferred over radiometric assays for high-throughput screening.

  • Reagents: Recombinant FAK and FLT-3 (wild type and mutants like D835Y, F691L), Poly(Glu, Tyr) substrate, Ultra-Pure ATP.

  • Protocol:

    • Preparation: Dilute compounds in 100% DMSO (10-point dose response).

    • Reaction: Mix Kinase (2 ng/µL) + Substrate (0.2 µg/µL) + Compound in 384-well plates.

    • Initiation: Add ATP (

      
       apparent concentration, typically 10-50 µM).
      
    • Incubation: 60 minutes at Room Temp.

    • Detection: Add ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

    • Readout: Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Measure Luminescence.

    • Analysis: Calculate

      
       using non-linear regression (GraphPad Prism).
      
Cellular Mechanism of Action (Western Blot)

To confirm target engagement in a cellular context, we monitor the phosphorylation status of downstream effectors.

  • Cell Lines:

    • MV4-11: FLT-3 ITD driven (AML model).[6][7]

    • MDA-MB-231: FAK overexpressing (Metastatic Breast Cancer model).

  • Biomarkers:

    • FAK Pathway: p-FAK (Tyr397), p-Src (Tyr416), Paxillin.

    • FLT-3 Pathway: p-FLT3 (Tyr591), p-STAT5 (Tyr694), p-ERK1/2.

  • Protocol:

    • Seed cells (

      
       cells/well) in 6-well plates.
      
    • Starve cells (0.5% FBS) for 12 hours to reduce basal phosphorylation noise.

    • Treat with inhibitor for 2-4 hours.

    • Lysis: RIPA buffer + Protease/Phosphatase Inhibitor Cocktail (Roche).

    • Normalization: Load equal protein (20-30 µg) on SDS-PAGE.

    • Primary Antibodies: Use 1:1000 dilution (Cell Signaling Technology).

Signaling Pathway Visualization

SignalingInhibitorThieno-pyrimidineInhibitorFLT3FLT-3 (RTK)Inhibitor->FLT3InhibitsFAKFAK (Cytosolic)Inhibitor->FAKInhibitsSTAT5STAT5FLT3->STAT5PhosphorylationERKRAS / ERKFLT3->ERKSrcSrc FamilyFAK->SrcAuto-phos Y397ProliferationCell Proliferation(AML Blasts)STAT5->ProliferationTranscriptionERK->ProliferationPaxillinPaxillinSrc->PaxillinFocal AdhesionMigrationMigration & Metastasis(Invasion)Paxillin->MigrationActin Remodeling

Figure 2: Dual Mechanism of Action. The inhibitor blocks FLT-3 driven proliferation and FAK-driven metastasis.

Key Data Summary

AssayCell Line / TargetPurposeSuccess Criteria (Lead)
ADP-Glo Recombinant FLT-3Potency

nM
ADP-Glo Recombinant FAKPotency

nM
CTG Assay MV4-11 (AML)Cell Viability

nM
Invasion MDA-MB-231Metastasis

reduction at 100 nM
Selectivity Kinase Panel (96 kinases)SafetyClean profile (S-score < 0.1)

References

  • Sim, T. et al. (2021).[1] "Identification of Thieno[3,2-d]pyrimidine Derivatives as Dual Inhibitors of Focal Adhesion Kinase and FMS-like Tyrosine Kinase 3." Journal of Medicinal Chemistry. [4]

  • McLean, G. W. et al. (2005).[1] "The role of focal-adhesion kinase in cancer – a new therapeutic opportunity."[1] Nature Reviews Cancer.[1]

  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual."

  • BenchChem. "Preclinical Evaluation of Flt3 Inhibitors: A Technical Guide."

Application Note: Thieno[3,2-d]pyrimidine Scaffolds in Antiplasmodial Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thieno[3,2-d]pyrimidine derivatives in antiplasmodial research. Content Type: Application Note & Protocol Guide. Audience: Medicinal Chemists, Parasitologists, and Drug Discovery Scientists.

Executive Summary

The emergence of artemisinin partial resistance in Plasmodium falciparum (notably in the Greater Mekong Subregion and recently East Africa) necessitates the development of novel chemotypes. The thieno[3,2-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry. Bioisosteric to quinazolines and purines, this core exhibits potent inhibition of plasmodial kinases (e.g., PfGSK-3) and folate pathway enzymes (PfDHFR), often displaying dual-stage activity against both erythrocytic and hepatic parasite forms.

This guide provides a validated workflow for the synthesis, biological evaluation, and structure-activity relationship (SAR) profiling of 4-substituted thieno[3,2-d]pyrimidines.

Chemical Space & Synthesis Strategy

The Scaffold Advantage

The thieno[3,2-d]pyrimidine core offers distinct advantages over traditional quinolines:

  • Lipophilicity Tuning: The sulfur atom modulates logP, improving membrane permeability relative to nitrogen-heavy purines.

  • Vector Positioning: Positions C-2 and C-4 allow for divergent substitution, enabling simultaneous optimization of target binding (C-4) and pharmacokinetic properties (C-2).

  • Synthetic Accessibility: The core is robustly accessible via the Gewald reaction.

Synthesis Workflow

The primary route utilizes the Gewald reaction to construct the thiophene ring, followed by cyclization.[1][2]

SynthesisWorkflow Input Precursors (Ketone + Cyanoacetate + S8) Gewald Gewald Reaction (Morpholine/EtOH) Input->Gewald Thiophene 2-Aminothiophene Intermediate Gewald->Thiophene 60°C, 2-4h Cyclization Cyclization (Formamide or Triethyl Orthoformate) Thiophene->Cyclization Core Thieno[3,2-d]pyrimidin-4-one Cyclization->Core Reflux Chlorination Chlorination (POCl3) Core->Chlorination Intermediate 4-Chloro-thieno [3,2-d]pyrimidine Chlorination->Intermediate Reflux, 3h Substitution Nucleophilic Substitution (Amines/Phenols) Intermediate->Substitution SNAr Final Final Lead Candidate Substitution->Final

Figure 1: Modular synthetic pathway for generating 4-substituted thieno[3,2-d]pyrimidine libraries.

Mechanism of Action

The antiplasmodial efficacy of thieno[3,2-d]pyrimidines is often polypharmacological. Two primary mechanisms are cited in the literature:

  • Folate Pathway Inhibition: Similar to pyrimethamine, these derivatives can bind the PfDHFR-TS active site, blocking DNA synthesis.

  • Kinase Inhibition: The scaffold mimics ATP, allowing it to target the ATP-binding pocket of plasmodial kinases such as PfGSK-3 or PfCLK3.

Mechanism cluster_Kinase Kinase Pathway (ATP Competition) cluster_Folate Folate Pathway (Antifolate) Drug Thieno[3,2-d]pyrimidine Derivative PfGSK3 Target: PfGSK-3 (Glycogen Synthase Kinase) Drug->PfGSK3 H-Bonding (Hinge Region) PfDHFR Target: PfDHFR-TS (Dihydrofolate Reductase) Drug->PfDHFR Hydrophobic Interaction ATP_Block Blocks ATP Binding PfGSK3->ATP_Block Signaling Disrupts Parasite Signaling/Replication ATP_Block->Signaling DHF_THF Blocks DHF -> THF Conversion PfDHFR->DHF_THF DNA_Syn Inhibits dTMP Synthesis (Cell Death) DHF_THF->DNA_Syn

Figure 2: Dual mechanistic potential of the scaffold targeting metabolic and signaling pathways.

Validated Protocols

Protocol A: Synthesis of the Scaffold Core (4-Chloro Intermediate)

Rationale: The 4-chloro derivative is the "master key" for rapid library generation via SNAr reactions.

Materials: Methyl 3-amino-2-thiophenecarboxylate, Formamide, POCl3, Dioxane.

  • Cyclization:

    • Mix methyl 3-amino-2-thiophenecarboxylate (10 mmol) with formamide (15 mL).

    • Heat to 180°C for 4 hours. Note: High temperature is critical for thermodynamic cyclization.

    • Cool to room temperature (RT). The product (Thieno[3,2-d]pyrimidin-4(3H)-one) will precipitate.

    • Filter, wash with cold water, and dry.

  • Chlorination:

    • Suspend the pyrimidinone (5 mmol) in POCl3 (10 mL).

    • Critical Step: Add catalytic DMF (3-4 drops) to form the Vilsmeier-Haack reagent in situ, accelerating the reaction.

    • Reflux at 110°C for 3 hours until the solution clears.

    • Evaporate excess POCl3 under reduced pressure.

    • Pour residue onto crushed ice/NH4OH mixture (pH 8-9) to neutralize. Extract with CH2Cl2.[3]

Protocol B: In Vitro Antiplasmodial Assay (SYBR Green I)

Rationale: This fluorometric assay detects parasite DNA proliferation.[4][5][6] It is superior to microscopic counting for throughput and eliminates radioactive waste ([3H]-hypoxanthine).

Reagents:

  • Lysis Buffer (2x): 20 mM Tris (pH 7.5), 5 mM EDTA, 0.008% Saponin (wt/vol), 0.08% Triton X-100 (vol/vol).

  • Dye: SYBR Green I (10,000x stock).

  • Culture: P. falciparum (strains 3D7 or Dd2) synchronized at ring stage (1% parasitemia, 2% hematocrit).

Workflow:

  • Plating: Dispense 100 µL of parasite culture into 96-well black plates containing serial dilutions of the test compound.

    • Controls: Chloroquine (Positive), DMSO 0.5% (Negative).

  • Incubation: Incubate at 37°C in a gassed chamber (90% N2, 5% O2, 5% CO2) for 72 hours .

  • Lysis & Staining:

    • Prepare Lysis Solution: Add SYBR Green I to 2x Lysis Buffer (0.2 µL dye per mL of buffer).

    • Add 100 µL of Lysis Solution to each well.

    • Incubate in the dark at RT for 1 hour.

  • Readout: Measure fluorescence (Ex: 485 nm / Em: 535 nm).

  • Analysis: Plot RFU vs. Log[Concentration] to determine IC50 using non-linear regression (GraphPad Prism).

Protocol C: Selectivity Index (Cytotoxicity)

Rationale: To ensure antiplasmodial activity is not due to general toxicity.

  • Cell Line: HepG2 or Vero cells (mammalian).

  • Assay: MTS or MTT colorimetric assay.

  • Calculation:

    
    
    
    • Target: An SI > 10 is generally considered a "hit"; SI > 50 is a "lead."

Data Interpretation & SAR Trends

Recent studies (e.g., Eur. J. Med. Chem.) highlight specific substitution patterns for the [3,2-d] isomer.

Table 1: Representative SAR for 4-Substituted Thieno[3,2-d]pyrimidines

Compound IDR (Position 4)R' (Position 2)Pf 3D7 IC50 (µM)HepG2 IC50 (µM)Selectivity Index (SI)Interpretation
TP-01 -Cl-H> 1025< 2.5Reactive intermediate; poor potency.
TP-04 -NH-Benzyl-H0.85> 50> 58Hit. Aromatic amine improves binding.
TP-09 -NH-Phenyl (4-F)-H0.1245375Lead. Para-halogen enhances lipophilic contact.
TP-12 -NH-Alkyl (Butyl)-H2.406025Aliphatic amines show reduced potency vs aromatics.
Ref Chloroquine-0.02> 100> 5000Standard Control.

Key SAR Insights:

  • The "Linker" Effect: An amino linker (-NH-) at position 4 is generally superior to an ether linker (-O-) for hydrogen bonding within the kinase hinge region or DHFR active site.

  • Aromatic Stacking: Introduction of electron-withdrawing groups (F, Cl) on the C-4 phenyl ring significantly boosts potency (sub-micromolar), likely due to improved pi-stacking interactions.

  • Solubility: While hydrophobic groups increase potency, they decrease solubility. Incorporation of a solubilizing morpholine or piperazine tail at the para-position of the C-4 aryl ring is a common optimization strategy.

References

  • Synthesis & SAR: Cohen, D. T., et al. (2022). "4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives." Pharmaceuticals.[3][5][6][7][8]

  • Assay Protocol: Smilkstein, M., et al. (2004).[4][5][6] "Simple and inexpensive fluorescence-based technique for high-throughput antimalarial drug screening."[5][6] Antimicrobial Agents and Chemotherapy.

  • Kinase Mechanism: Walters, W. P., et al. (2019). "Structure-activity relationships in a series of antiplasmodial thieno[2,3-b]pyridines (and related pyrimidines)." Malaria Journal.

  • Gewald Reaction Review: Sabnis, R. W. (2021). "Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes." Arkivoc.

Sources

The Thieno[3,2-d]pyrimidine Scaffold in Click Chemistry: A Guide to the Applications of its 2-Azido Derivative

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thieno[3,2-d]pyrimidine Core - A Privileged Scaffold in Medicinal Chemistry

The thieno[3,2-d]pyrimidine core is a fused heterocyclic system of significant interest in medicinal chemistry and drug discovery.[1][2] Its structural resemblance to purine bases allows it to interact with a wide range of biological targets, including kinases and other enzymes.[3][4] This has led to the development of numerous thieno[3,2-d]pyrimidine derivatives with potent therapeutic activities, particularly as anticancer agents.[5][6] Several compounds based on this scaffold are currently in clinical trials for the treatment of solid tumors.[5] The ability to readily functionalize the thieno[3,2-d]pyrimidine core is crucial for exploring its full potential in drug development.

This guide focuses on the synthesis and application of a key derivative, 2-azido-thieno[3,2-d]pyrimidine , as a versatile building block in click chemistry. The introduction of an azide group at the 2-position opens up a vast chemical space for the creation of novel conjugates and complex molecules through the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. We will provide detailed protocols for the synthesis of this key azide intermediate and its subsequent application in a typical click chemistry reaction, aimed at researchers, scientists, and drug development professionals.

Synthetic Strategy: From Thienopyrimidine-2,4-diol to the 2-Azido Derivative

The synthesis of 2-azido-thieno[3,2-d]pyrimidine is a multi-step process that begins with the commercially available or readily synthesized thieno[3,2-d]pyrimidine-2,4-diol. The overall synthetic pathway involves the conversion of the diol to a dichloro intermediate, followed by a selective nucleophilic substitution to introduce the azide functionality.

Synthesis_Pathway ThienopyrimidineDiol Thieno[3,2-d]pyrimidine- 2,4-diol DichloroIntermediate 2,4-Dichlorothieno[3,2-d]pyrimidine ThienopyrimidineDiol->DichloroIntermediate POCl3, DMF (cat.) Reflux AzidoIntermediate 2-Azido-4-chlorothieno[3,2-d]pyrimidine DichloroIntermediate->AzidoIntermediate NaN3 DMF, rt FinalProduct 2-Azido-thieno[3,2-d]pyrimidine AzidoIntermediate->FinalProduct H2, Pd/C Base

Caption: Synthetic pathway to 2-azido-thieno[3,2-d]pyrimidine.

Protocol 1: Synthesis of 2,4-Dichlorothieno[3,2-d]pyrimidine

This protocol is adapted from established procedures for the chlorination of similar heterocyclic systems.[7] The reaction converts the hydroxyl groups of the starting diol into more reactive chloro groups, which can then be displaced by nucleophiles.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles (mmol)
Thieno[3,2-d]pyrimidine-2,4-diol182.191.0 g5.49
Phosphorus oxychloride (POCl₃)153.3310 mL-
N,N-Dimethylformamide (DMF)73.092-3 drops-

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend thieno[3,2-d]pyrimidine-2,4-diol (1.0 g, 5.49 mmol) in phosphorus oxychloride (10 mL).

  • Add a catalytic amount of N,N-dimethylformamide (2-3 drops) to the suspension.

  • Heat the reaction mixture to reflux and maintain for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • A precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Dry the crude product under vacuum to yield 2,4-dichlorothieno[3,2-d]pyrimidine. Further purification can be achieved by recrystallization from ethanol.

Protocol 2: Synthesis of 2-Azido-thieno[3,2-d]pyrimidine

This protocol involves a nucleophilic aromatic substitution (SNAr) of one of the chloro groups with sodium azide. The 4-position is generally more reactive towards nucleophilic attack than the 2-position in this heterocyclic system.[7] Therefore, a subsequent reduction step is necessary to remove the remaining chloro group.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles (mmol)
2,4-Dichlorothieno[3,2-d]pyrimidine219.081.0 g4.56
Sodium azide (NaN₃)65.010.30 g4.61
N,N-Dimethylformamide (DMF)73.0920 mL-
Palladium on Carbon (10% Pd/C)-50 mg-
Sodium bicarbonate (NaHCO₃)84.010.77 g9.12
Ethanol46.0730 mL-

Procedure:

Step 1: Azide Formation

  • Dissolve 2,4-dichlorothieno[3,2-d]pyrimidine (1.0 g, 4.56 mmol) in DMF (20 mL) in a round-bottom flask.

  • Add sodium azide (0.30 g, 4.61 mmol) to the solution and stir the mixture at room temperature for 24-48 hours. Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-water. A precipitate of 2-azido-4-chlorothieno[3,2-d]pyrimidine will form.

  • Collect the solid by vacuum filtration, wash with water, and dry under vacuum. This intermediate is used in the next step without further purification.

Step 2: Dechlorination

  • Suspend the crude 2-azido-4-chlorothieno[3,2-d]pyrimidine in ethanol (30 mL).

  • Add sodium bicarbonate (0.77 g, 9.12 mmol) and 10% Pd/C (50 mg).

  • Stir the mixture under a hydrogen atmosphere (balloon) at room temperature for 12-24 hours.

  • Monitor the reaction by TLC. Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure. The residue can be purified by column chromatography on silica gel to afford pure 2-azido-thieno[3,2-d]pyrimidine.

Application in Click Chemistry: Synthesis of a Triazole Derivative

The 2-azido-thieno[3,2-d]pyrimidine is an excellent substrate for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry.[8][9] This reaction allows for the efficient and regioselective formation of a stable 1,2,3-triazole linkage with a terminal alkyne.

Click_Reaction Azide 2-Azido-thieno[3,2-d]pyrimidine Product 2-(4-Substituted-1H-1,2,3-triazol-1-yl) thieno[3,2-d]pyrimidine Azide->Product Alkyne Terminal Alkyne (e.g., Phenylacetylene) Alkyne->Product Catalyst CuSO4·5H2O Sodium Ascorbate Catalyst->Product Solvent t-BuOH/H2O Solvent->Product

Caption: General scheme for the CuAAC reaction of 2-azido-thieno[3,2-d]pyrimidine.

Protocol 3: CuAAC Reaction with Phenylacetylene

This protocol describes a typical CuAAC reaction to synthesize 2-(4-phenyl-1H-1,2,3-triazol-1-yl)thieno[3,2-d]pyrimidine.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles (mmol)
2-Azido-thieno[3,2-d]pyrimidine191.21100 mg0.52
Phenylacetylene102.1364 mg (69 µL)0.63
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)249.6913 mg0.052
Sodium ascorbate198.1121 mg0.104
tert-Butanol74.122 mL-
Water18.022 mL-

Procedure:

  • In a vial, dissolve 2-azido-thieno[3,2-d]pyrimidine (100 mg, 0.52 mmol) and phenylacetylene (64 mg, 0.63 mmol) in a mixture of tert-butanol (2 mL) and water (2 mL).

  • In a separate vial, prepare a fresh solution of sodium ascorbate (21 mg, 0.104 mmol) in water (0.5 mL).

  • Add the copper(II) sulfate pentahydrate (13 mg, 0.052 mmol) to the reaction mixture, followed by the freshly prepared sodium ascorbate solution.

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield the desired 2-(4-phenyl-1H-1,2,3-triazol-1-yl)thieno[3,2-d]pyrimidine.

Conclusion and Future Perspectives

The protocols detailed in this guide provide a robust framework for the synthesis of 2-azido-thieno[3,2-d]pyrimidine and its application as a versatile building block in click chemistry. The ability to readily introduce a triazole linkage at the 2-position of the thieno[3,2-d]pyrimidine scaffold opens up a myriad of possibilities for the development of novel compounds with potential therapeutic applications. Researchers can utilize this methodology to conjugate the thieno[3,2-d]pyrimidine core to a wide variety of molecules, including other pharmacophores, fluorescent dyes, and biomolecules, to create multifunctional conjugates for applications in drug discovery, chemical biology, and materials science. The continued exploration of the chemical space around this privileged scaffold, facilitated by the power of click chemistry, holds great promise for the future of medicinal chemistry.

References

  • Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. PMC. [Link]

  • Alkyne-Azide “Click” Chemistry in Designing Nanocarriers for Applications in Biology. PMC. [Link]

  • Azides in the Synthesis of Various Heterocycles. MDPI. [Link]

  • Azides in the Synthesis of Various Heterocycles. PubMed. [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]

  • Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][8][10][11]triazolo[1,5-a]pyrimidine Derivatives. PMC. [Link]

  • Design, Synthesis and Anti-Proliferative Activities of 2,6-Substituted Thieno[3,2-d]pyrimidine Derivatives Containing Electrophilic Warheads. MDPI. [Link]

  • Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors. PubMed. [Link]

  • 4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine. MDPI. [Link]

  • Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. MDPI. [Link]

  • SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. PMC. [Link]

  • Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. PMC. [Link]

  • Synthesis and characterization of Thieno[3,2-d]pyrimidine Derivatives for Antimicrobials activity. [Link]

  • Synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel FMS inhibitors. PubMed. [Link]

  • Synthesis of 1,2,3-triazole containing compounds as potential antimicrobial agents. PeerJ. [Link]

  • Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. [Link]

  • An unprecedentedly simple method of synthesis of aryl azides and 3-hydroxytriazenes. Green Chemistry (RSC Publishing). [Link]

  • azidopyrrolo[3,2-d]pyrimidine Catalyzed Glaser–Hay Reaction under Mild Conditions. PMC. [Link]

  • Intramolecular Schmidt reaction of acyl chlorides with alkyl azides: preparation of pyrrolizine by intramolecular capture of intermediates with alkenes or alkynes. Chemical Communications (RSC Publishing). [Link]

  • Some nucleophilic substitution reactions of 2-chloro-3-cyanopyridines. Semantic Scholar. [Link]

  • Synthesis and Antioxidant Activity of 1,2,4-Triazole linked Thieno[2,3-d]pyrimidine Derivatives. ResearchGate. [Link]

  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. [https://www.mdpi.com/2 organics020006]([Link] organics020006)

  • Synthesis and Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Semantic Scholar. [Link]

  • Synthesis of Heterocycles by Intramolecular Cyclization of Organic Azides. [Link]

  • Synthesis, Structural Elucidation of Novel Thieno [2,3-d] Pyrimid. Longdom Publishing. [Link]

  • The Copper‐Catalyzed Azide–Alkyne Cycloaddition Reaction: Why Two Is Faster than One. ResearchGate. [Link]

Sources

High-Throughput Screening of Thieno[3,2-d]pyrimidine Derivatives: Kinase and PDE Targets

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Thieno[3,2-d]pyrimidine derivatives represent a privileged scaffold in medicinal chemistry, serving as potent bioisosteres of purines (adenine/guanine). This structural similarity allows them to effectively target ATP-binding pockets in kinases (e.g., PI3K, mTOR, EGFR) and phosphodiesterases (PDEs). However, the planar, aromatic nature of this scaffold often introduces significant solubility challenges and aggregation-based false positives in High-Throughput Screening (HTS) campaigns. This application note provides a validated roadmap for screening thieno[3,2-d]pyrimidine libraries, featuring detailed protocols for ADP-Glo™ kinase assays and IMAP™ fluorescence polarization assays, alongside critical solubility optimization strategies.

Chemical Biology & Rationale[1][2][3][4]

The Scaffold Advantage

The thieno[3,2-d]pyrimidine core mimics the pyrimidine ring of ATP but offers distinct vectors for substitution that can enhance selectivity.

  • C4 Position: Typically substituted with morpholine or aromatic amines to interact with the hinge region of kinases (e.g., GDC-0941/Pictilisib).

  • C2/C6 Positions: Critical for tuning solubility and accessing hydrophobic back-pockets (selectivity pockets).

The Solubility Challenge

A major failure mode in HTS for this class is promiscuous inhibition due to colloidal aggregation . Unsubstituted thienopyrimidines are highly lipophilic and prone to


 stacking.
  • Risk: Aggregates sequester enzymes non-specifically, yielding flat-line IC50 curves (false positives).

  • Mitigation: All assay buffers must contain a non-ionic detergent (e.g., 0.01% Triton X-100 or CHAPS) to disrupt colloidal formation.

ScaffoldLogic Scaffold Thieno[3,2-d]pyrimidine Core ATP_Mimic ATP Bioisostere (Hinge Binding) Scaffold->ATP_Mimic Structural Similarity Solubility Lipophilicity (Aggregation Risk) Scaffold->Solubility Planar Aromatic System Targets Target Classes: PI3K, mTOR, PDE7 ATP_Mimic->Targets Competitive Inhibition Solubility->Targets False Positives (Artifacts)

Figure 1: Chemical logic of the thieno[3,2-d]pyrimidine scaffold. Note the dual nature of high potency (ATP mimicry) and high risk (aggregation).

Pre-Screening Validation: Solubility & DMSO Tolerance

Before launching a full HTS campaign, the library and assay conditions must be validated.

DMSO Tolerance Test

Thieno[3,2-d]pyrimidines often require high DMSO concentrations for stock stability. However, kinases like PI3K are sensitive to organic solvents.

  • Protocol: Titrate DMSO (0.1% to 10%) into the enzyme reaction without compounds.

  • Acceptance Criteria: Select the maximum DMSO concentration where enzyme activity remains >90% of the control.

  • Standard: Typically, 1% DMSO is the upper limit for PI3K/mTOR assays [1].

Nephelometry Check (Optional but Recommended)

To rule out aggregation early:

  • Dilute representative library members to 10 µM in assay buffer.

  • Measure light scattering (nephelometry) or use Dynamic Light Scattering (DLS).

  • Decision: Flag compounds showing particle sizes >10 nm for detergent-based re-testing.

Protocol A: Kinase HTS (ADP-Glo™ Platform)

Target Application: PI3K isoforms (e.g., PI3Kngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">


, 

) or mTOR. Methodology: Luminescent detection of ADP generation.[1][2][3] This is preferred over fluorescence methods for thienopyrimidines, as the scaffold can be autofluorescent in the blue/green region.
Reagents & Setup
ComponentSpecificationNotes
Enzyme Recombinant PI3K

(p110

/p85

)
Use Km[apparent] for ATP.
Substrate PIP2:PS Lipid SubstrateSonication required for lipid vesicles.
ATP Ultra-Pure ATPContaminating ADP ruins Z'.
Buffer 50 mM HEPES pH 7.5, 3 mM MgCl2, 1 mM EGTA, 0.01% CHAPS CHAPS prevents thienopyrimidine aggregation.
Step-by-Step Workflow (384-well format)

Step 1: Compound Addition

  • Dispense 50 nL of test compound (in 100% DMSO) into low-volume 384-well white plates.

  • Include High Control (DMSO only) and Low Control (Reference Inhibitor e.g., GDC-0941 at 10 µM).

Step 2: Enzyme Pre-incubation

  • Add 2.5 µL of 2X Enzyme/Lipid Mix.

  • Critical: Incubate for 15 min at RT. Thieno[3,2-d]pyrimidines can be slow-binding; pre-incubation ensures equilibrium.

Step 3: Kinase Reaction

  • Add 2.5 µL of 2X ATP solution to initiate the reaction.

  • Seal plate and incubate for 60 min at RT (protect from light).

Step 4: ADP-Glo Reaction (Termination)

  • Add 5 µL of ADP-Glo™ Reagent.[1][4][2]

  • Incubate 40 min at RT. This stops the kinase reaction and depletes unconsumed ATP.[2]

Step 5: Detection

  • Add 10 µL of Kinase Detection Reagent.[1][4]

  • Incubate 30 min. This converts the generated ADP back to ATP -> Luciferase -> Light.[1][3]

  • Read Luminescence (Integration time: 0.5 - 1.0 sec).

ADPGloWorkflow Start Compound Dispense (50 nL) Enzyme Add Enzyme/Lipid (2.5 µL) Start->Enzyme Inc1 Pre-incubation 15 min (Equilibrium) Enzyme->Inc1 ATP Add ATP (2.5 µL) Inc1->ATP Inc2 Kinase Rxn 60 min ATP->Inc2 Stop Add ADP-Glo™ (5 µL) Inc2->Stop Detect Add Detection Rgt (10 µL) -> READ Stop->Detect

Figure 2: ADP-Glo workflow optimized for thienopyrimidine screening. The pre-incubation step is critical for this scaffold.

Protocol B: PDE HTS (IMAP™ FP Platform)

Target Application: Phosphodiesterase 7 (PDE7) or PDE4. Methodology: Fluorescence Polarization (FP). The IMAP technology uses nanoparticles capped with M(III) that bind phosphorylated substrates.

Rationale

Thieno[3,2-d]pyrimidines are potent PDE inhibitors. FP is a homogeneous, "mix-and-read" format ideal for HTS.

  • Note: Check compound autofluorescence at 485nm/530nm. If high, switch to TR-FRET (IMAP-Tb).

Reagents
  • Substrate: FAM-cAMP (Fluorescein-labeled).

  • Binding Reagent: IMAP Binding Beads (Progressive Binding System).

  • Buffer: 10 mM Tris-HCl, pH 7.2, 10 mM MgCl2, 0.01% Tween-20, 1 mM DTT.

Workflow
  • Reaction: Mix Enzyme (PDE7A) + Test Compound + FAM-cAMP (100 nM) in a black 384-well plate. Total volume: 20 µL.

  • Incubation: 60 min at RT. The PDE cleaves FAM-cAMP to FAM-AMP.

  • Binding: Add 60 µL of IMAP Binding Solution.

    • Mechanism: The nanoparticles bind the phosphate group of the product (FAM-AMP). The substrate (FAM-cAMP) does not bind efficiently.

  • Readout: Measure Fluorescence Polarization (Ex 485nm / Em 530nm).

    • High Signal (High mP): High binding = High Product = Active Enzyme (No Inhibition).

    • Low Signal (Low mP): Low binding = Low Product = Inhibited Enzyme .

Data Analysis & Troubleshooting

Calculation of Z-Factor

To validate the assay plate quality, calculate the Z-factor using the controls [2]:



  • 
    : Standard deviation of positive (DMSO) and negative (Ref Inhibitor) controls.
    
  • 
    : Means of controls.
    
  • Target: Z' > 0.5 is required for HTS.

Handling False Positives (PAINS)

Thienopyrimidines are frequent "frequent hitters" if the buffer is not optimized.

  • Symptom: Steep Hill slope (> 2.0) in dose-response curves.

  • Test: Re-run the hit with 0.1% Triton X-100 . If potency drops significantly (e.g., IC50 shifts from 10 nM to 10 µM), the compound was acting via aggregation, not specific binding [3].

Structure-Activity Relationship (SAR) Triage

When analyzing hit data, prioritize:

  • C4-Substitution: Hits with polar groups (morpholine, piperazine) here usually have better solubility and real binding.

  • Selectivity: Compare PI3K

    
     vs. PI3K
    
    
    
    data. Thienopyrimidines can achieve isoform selectivity via the "specificity pocket" accessed by C6 substituents.

References

  • Assay Guidance Manual (NCBI) . Assay Development for Protein Kinase Enzymes. National Center for Biotechnology Information. Available at: [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999) . A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. Available at: [Link]

  • Feng, B. Y., & Shoichet, B. K. (2006) . A Detergent-Based Assay for the Detection of Promiscuous Inhibitors. Nature Protocols. Available at: [Link]

  • Folkes, A. J., et al. (2008) . The Discovery of GDC-0941: A Potent, Selective, Oral Inhibitor of Class I PI3 Kinase. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Application Notes and Protocols for the Scale-Up Synthesis of 2-Chlorothieno[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details a robust and scalable three-step synthesis for 2-Chlorothieno[3,2-d]pyrimidine, a crucial heterocyclic building block in medicinal chemistry. The thieno[3,2-d]pyrimidine scaffold is a key pharmacophore in numerous biologically active compounds, including kinase inhibitors and anti-infective agents.[1] This protocol is designed to provide a clear and reproducible pathway for the large-scale production of this valuable intermediate, starting from readily available starting materials. The synthesis involves the cyclization of a thiophene derivative, followed by a double chlorination and a subsequent selective chemical modification at the C4 position of the pyrimidine ring.

Introduction

The thieno[3,2-d]pyrimidine core is of significant interest to the pharmaceutical industry due to its structural analogy to purines, allowing for interaction with a wide array of biological targets.[1] The 2-chloro-substituted variant, in particular, serves as a versatile intermediate for further functionalization, enabling the synthesis of diverse libraries of compounds for drug discovery programs. This document provides a detailed, step-by-step protocol for the synthesis of this compound, with a focus on scalability, safety, and efficiency.

Overall Synthetic Scheme

The synthesis of this compound is accomplished through a three-step process, commencing with the formation of the thieno[3,2-d]pyrimidine-2,4-diol, followed by chlorination to the dichloro intermediate, and culminating in a selective reaction at the C4 position.

Synthetic_Pathway A Thieno[3,2-d]pyrimidine-2,4-diol B 2,4-Dichlorothieno[3,2-d]pyrimidine A->B  POCl3, DMF   C 2-Chloro-4-(substituted)thieno[3,2-d]pyrimidine B->C  Nucleophilic Substitution   D This compound C->D  Removal of Substituent  

Caption: Overall synthetic workflow.

Physicochemical Properties

A summary of the key physicochemical properties of the target compound and its key intermediate is provided below for easy reference.

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceCAS Number
2,4-Dichlorothieno[3,2-d]pyrimidineC₆H₂Cl₂N₂S205.06White to off-white crystalline powder16234-14-3
This compoundC₆H₃ClN₂S170.62SolidNot available

Detailed Synthesis Protocols

Part 1: Synthesis of Thieno[3,2-d]pyrimidine-2,4-diol

This initial step involves the cyclization of a commercially available aminothiophene derivative with urea to form the core heterocyclic structure.

Reaction:

Protocol:

  • In a suitable reaction vessel equipped with mechanical stirring and a reflux condenser, combine methyl 3-aminothiophene-2-carboxylate and urea.

  • Heat the mixture to 180-200°C and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[2]

  • Upon completion, cool the reaction mixture to approximately 80-100°C, at which point the molten mass will solidify.

  • Carefully add a 1 M sodium hydroxide solution to dissolve the solid product.

  • Treat the resulting solution with activated charcoal to remove colored impurities, followed by filtration.

  • Acidify the filtrate with a 2 M hydrochloric acid solution to precipitate the thieno[3,2-d]pyrimidine-2,4-diol.

  • Collect the precipitate by filtration, wash with water until the washings are neutral, and dry under vacuum to yield the desired product.

Part 2: Synthesis of 2,4-Dichlorothieno[3,2-d]pyrimidine

The diol intermediate is converted to the highly reactive dichloro derivative using phosphorus oxychloride. This intermediate is a key building block for a variety of thienopyrimidine derivatives.[2][3]

Reaction:

Protocol:

  • In a fume hood, charge a reaction vessel with thieno[3,2-d]pyrimidine-2,4-diol and an excess of phosphorus oxychloride (POCl₃).

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the mixture to reflux (approximately 110-120°C) and maintain for 3-4 hours. The reaction should be monitored by TLC or HPLC for the disappearance of the starting material.[2][4]

  • After completion, carefully quench the reaction mixture by slowly adding it to crushed ice with vigorous stirring. Caution: This is a highly exothermic reaction.

  • The crude 2,4-dichlorothieno[3,2-d]pyrimidine will precipitate as a solid.

  • Collect the solid by filtration, wash thoroughly with cold water, and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Dry the product under vacuum. For higher purity, the crude product can be recrystallized from a suitable solvent system such as ethanol/chloroform.[2]

Chlorination_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Charge Reactor with Thieno[3,2-d]pyrimidine-2,4-diol B Add excess POCl3 and catalytic DMF A->B C Heat to Reflux (110-120°C) for 3-4h B->C D Monitor by TLC/HPLC C->D E Quench on Ice D->E Upon Completion F Filter Precipitate E->F G Wash with H2O and NaHCO3 F->G H Dry under Vacuum G->H I Recrystallize (Ethanol/Chloroform) H->I

Caption: Experimental workflow for the chlorination step.

Part 3: Selective Synthesis of this compound

The selective conversion of 2,4-dichlorothieno[3,2-d]pyrimidine to the 2-chloro derivative is the most critical step. The chlorine atom at the C4 position is generally more susceptible to nucleophilic substitution than the one at the C2 position.[5] This protocol utilizes a two-step approach involving a selective nucleophilic substitution at the C4 position followed by the removal of the directing group. An alternative direct reduction is also discussed.

Method A: Two-Step Approach via a 4-Substituted Intermediate

Step 3a: Selective Nucleophilic Substitution at C4

A variety of nucleophiles can be employed for the selective substitution at the C4 position. For the purpose of this protocol, we will use a readily available and easily removable nucleophile.

Reaction:

Protocol:

  • Dissolve 2,4-dichlorothieno[3,2-d]pyrimidine in a suitable solvent such as 1,4-dioxane or DMF.[4]

  • Add a nucleophile (e.g., a primary or secondary amine) and a base such as cesium carbonate (Cs₂CO₃) or triethylamine (Et₃N).

  • Heat the reaction mixture to a moderate temperature (e.g., 60-80°C) and monitor the progress by TLC or HPLC.[4]

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization.

Step 3b: Removal of the 4-Substituent

The choice of method for removing the substituent at the C4 position will depend on the nature of the substituent itself. For instance, a benzyl group can be removed by hydrogenolysis.

Reaction:

Protocol (Example for a removable group):

  • Dissolve the 2-chloro-4-(substituted)thieno[3,2-d]pyrimidine in a suitable solvent.

  • Add the appropriate reagents for the cleavage of the substituent.

  • Monitor the reaction until completion.

  • Work up the reaction mixture to isolate the crude product.

  • Purify the final product by column chromatography or recrystallization to obtain pure this compound.

Method B: Direct Selective Reduction (Catalytic Transfer Hydrogenation)

Catalytic transfer hydrogenation offers a potentially more direct route for the selective de-chlorination at the C4 position.

Reaction:

Protocol:

  • In a reaction vessel, dissolve 2,4-dichlorothieno[3,2-d]pyrimidine in a suitable solvent mixture, such as THF/methanol.

  • Add a hydrogen donor, such as formic acid or ammonium formate.

  • Carefully add a palladium on carbon (Pd/C) catalyst (5-10 mol%).

  • Heat the reaction mixture to a moderate temperature (e.g., 40-60°C) and stir vigorously.

  • Monitor the reaction progress by TLC or HPLC, paying close attention to the formation of the desired mono-chloro product and any over-reduction to the fully de-chlorinated thieno[3,2-d]pyrimidine.

  • Upon optimal conversion, cool the reaction mixture and filter off the catalyst through a pad of celite.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate this compound.

Characterization Data

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.

Compound1H NMR (Expected Signals)MS (m/z)
2,4-Dichlorothieno[3,2-d]pyrimidineδ 8.68 (d, J = 5.4 Hz, 1H), 7.72 (d, J = 5.4 Hz, 1H) in DMSO-d6[4]205.0 (M+H)⁺
This compoundSignals corresponding to the thienopyrimidine core protons.170.6 (M)

Safety and Handling

Phosphorus Oxychloride (POCl₃):

  • Hazards: Highly corrosive, toxic, and reacts violently with water. Causes severe burns to skin, eyes, and respiratory tract.

  • Precautions: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat. Ensure a supply of appropriate quenching material is readily available.

Thienopyrimidine Derivatives:

  • Hazards: The toxicological properties of many thienopyrimidine derivatives are not fully characterized. Handle with care.

  • Precautions: Avoid inhalation, ingestion, and skin contact. Use appropriate PPE.

Conclusion

The protocols outlined in this application note provide a comprehensive and scalable approach to the synthesis of this compound. By following these detailed procedures, researchers and drug development professionals can efficiently produce this valuable intermediate for their research and development needs. The key to a successful scale-up lies in careful control of reaction conditions, particularly during the chlorination and selective modification steps, as well as strict adherence to safety protocols.

References

  • Synthesis of 2-chloro-4-(3-nitrophenoxy) thieno [3, 2-d] pyrimidine. (2019). IOP Conference Series: Earth and Environmental Science, 252, 022091.
  • Pd/C-mediated synthesis of 4-alkynylthieno[2,3-d]pyrimidine in methanol. ResearchGate. Retrieved from [Link]

  • Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SN Ar and Suzuki Reactions as Selective h-NTPDase Inhibitors - PubMed. (2023, July 17). Retrieved from [Link]

  • N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide: design, synthesis, crystal structure, antiproliferative activity, DFT, Hirshfeld surface analysis and molecular docking study - PubMed. (2020, September 11). Retrieved from [Link]

  • 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives - PMC. (2022, July 1). Retrieved from [Link]

  • Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3 | Journal of Medicinal Chemistry - ACS Publications. Retrieved from [Link]

  • Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics - Science Alert. Retrieved from [Link]

  • 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models - PMC - PubMed Central. (2023, August 30). Retrieved from [Link]

Sources

Application Note: Orthogonal Functionalization of the C4 and C6 Positions of Thieno[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and drug discovery. It details the strategic functionalization of the thieno[3,2-d]pyrimidine scaffold, a critical pharmacophore in kinase inhibitor development (e.g., Pictilisib/GDC-0941).

Executive Summary & Strategic Value

The thieno[3,2-d]pyrimidine scaffold is a bioisostere of purine and quinazoline, widely utilized in oncology to target PI3K, mTOR, and EGFR kinases. Its success lies in its vectors for substitution:

  • C4 Position: Analogous to the N6 of ATP (adenine); critical for hydrogen bonding with the kinase hinge region.

  • C6 Position: Located on the thiophene ring; projects into the solvent-exposed region or hydrophobic pocket, allowing for pharmacokinetic (PK) tuning and solubility modulation.

This guide provides a validated workflow for sequential, orthogonal functionalization . By exploiting the differential reactivity of the electron-deficient pyrimidine ring (C4) and the electron-rich thiophene ring (C6), researchers can rapidly generate diverse libraries.

Reactivity Landscape
PositionElectronic CharacterPrimary ReactivityKey Transformation
C4 Electron-Deficient (

-deficient)
Nucleophilic Aromatic Substitution (SNAr)Cl

Amine/Ether
C6 Electron-Rich (

-excessive)
Electrophilic Aromatic Substitution (SEAr) / LithiationH

Br / Li

Electrophile

Structural Definition & Numbering

To ensure protocol accuracy, we define the IUPAC numbering used throughout this guide.

  • Structure: Pyrimidine ring fused to a thiophene ring.

  • C4: The carbon between N3 and the bridgehead C4a.

  • C6: The carbon on the thiophene ring, alpha to the sulfur atom (position 7).

G cluster_legend Reactivity Zones N1 N1 C2 C2 N1->C2 N3 N3 C2->N3 C4 C4 N3->C4 C4a C4a C4->C4a C7a C7a C4a->C7a C5 C5 C4a->C5 Fusion C7a->N1 C6 C6 C5->C6 S7 S7 C6->S7 S7->C7a Legend1 C4: S_NAr (Hinge Binding) Legend2 C6: Metalation/Coupling (Solubility)

Figure 1: Numbering scheme of thieno[3,2-d]pyrimidine highlighting the orthogonal reactive centers C4 (blue) and C6 (green).[1][2][3][4][5]

Module 1: Functionalization of the C4 Position

The C4 position is typically activated by converting the C4-oxo (lactam) to a chloride or sulfonate, followed by displacement.

Protocol A: Deoxychlorination & SNAr

This is the industry-standard route for installing hinge-binding motifs (e.g., morpholine, aniline).

Reagents:

  • Phosphorus oxychloride (POCl3)[2]

  • N,N-Dimethylaniline (catalyst/base)

  • Nucleophile (e.g., Morpholine)

  • Solvent: Acetonitrile (MeCN) or DMF

Step-by-Step Workflow:

  • Activation: Suspend thieno[3,2-d]pyrimidin-4(3H)-one (1.0 equiv) in POCl3 (5–10 equiv).

  • Catalysis: Add N,N-dimethylaniline (0.5 equiv) carefully.

  • Reflux: Heat to reflux (105 °C) for 3–5 hours. Monitor by TLC/LCMS (disappearance of SM, appearance of less polar chloride).

  • Workup (Critical): Cool to RT. Pour slowly onto crushed ice/water with vigorous stirring. Caution: Exothermic hydrolysis of POCl3. Neutralize with saturated NaHCO3 to pH 7–8. Extract with DCM or EtOAc.

  • Displacement (SNAr): Dissolve the crude 4-chloro intermediate in MeCN. Add the amine nucleophile (1.2 equiv) and K2CO3 (2.0 equiv). Stir at RT (for aliphatic amines) or 60–80 °C (for anilines).

Expert Insight:

The 4-chloro intermediate is prone to hydrolysis back to the lactam if stored in wet solvents. Use immediately or store under inert gas at -20 °C.

Module 2: Functionalization of the C6 Position[6]

The C6 position (alpha to sulfur) is electron-rich. It can be functionalized via Electrophilic Aromatic Substitution (SEAr) or Directed Lithiation .

Protocol B: Regioselective C6-Bromination

Bromination at C6 provides a handle for Palladium-catalyzed cross-couplings (Suzuki, Buchwald).

Reagents:

  • Bromine (Br2) or N-Bromosuccinimide (NBS)

  • Solvent: Glacial Acetic Acid (AcOH) or DMF

Step-by-Step Workflow:

  • Dissolution: Dissolve thieno[3,2-d]pyrimidin-4(3H)-one in glacial AcOH.

  • Addition: Add Br2 (1.1 equiv) dropwise at RT.

  • Precipitation: The product often precipitates as the hydrobromide salt. Stir for 2–4 hours.

  • Isolation: Pour into water. Filter the solid. Wash with water and diethyl ether.

Why this works: The pyrimidine ring deactivates the system, but the thiophene ring remains sufficiently nucleophilic. The C6 position is the most reactive site for SEAr due to stabilization from the sulfur atom.

Protocol C: C6-Lithiation (Direct Functionalization)

For introducing formyl (-CHO), silyl, or alkyl groups directly.

Reagents:

  • n-Butyllithium (n-BuLi, 2.5 M in hexanes)

  • Electrophile (e.g., DMF, MeI)

  • Solvent: Anhydrous THF, -78 °C

Step-by-Step Workflow:

  • Protection: Ensure N3 is protected or use a substrate where N3 is substituted (e.g., 4-methoxy derivative). Note: Lithiating the bare lactam requires 2 equivalents of base (one for N-H deprotonation).

  • Cryogenic Cooling: Cool the substrate in THF to -78 °C.

  • Lithiation: Add n-BuLi (1.1–1.2 equiv) dropwise. Stir for 30–60 mins. The C6-Li species is generated.

  • Trapping: Add the electrophile (e.g., DMF for formylation).

  • Quench: Warm to RT and quench with NH4Cl (aq).

Comprehensive Workflow: Sequential Functionalization

To synthesize complex drugs like GDC-0941 analogues , a sequential approach is required. The most robust strategy involves C6-Bromination first , followed by C4-Chlorination , then C4-SNAr , and finally C6-Suzuki .

Rationale for Sequence
  • C6-Br First: Brominating the 4-oxo starting material is cleaner and avoids competing reactions with the sensitive C4-chloride.

  • C4-Cl Second: POCl3 is compatible with the aryl bromide.

  • C4-SNAr Third: The C4-Cl is significantly more reactive toward nucleophiles than the C6-Br. This allows selective substitution at C4 without touching the C6-bromide.

  • C6-Suzuki Last: The C6-Br is then engaged in Pd-catalyzed coupling.

Workflow Start Start: Thieno[3,2-d]pyrimidin-4-one Step1 Step 1: C6-Bromination (Br2, AcOH) Start->Step1 Inter1 6-Bromo-4-oxo Intermediate Step1->Inter1 Step2 Step 2: C4-Chlorination (POCl3, Reflux) Inter1->Step2 Inter2 4-Chloro-6-bromo Intermediate Step2->Inter2 Step3 Step 3: Selective C4-SNAr (Amine, MeCN, RT) Inter2->Step3 Chemoselective: Cl > Br Inter3 4-Amino-6-bromo Scaffold Step3->Inter3 Step4 Step 4: C6-Cross Coupling (Suzuki/Buchwald) Inter3->Step4 Final Final Product: 4,6-Disubstituted Thieno[3,2-d]pyrimidine Step4->Final

Figure 2: The "GDC-0941 Route" – Validated sequential workflow for orthogonal functionalization.

Detailed Sequential Protocol

Step 1: Synthesis of 6-Bromo-thieno[3,2-d]pyrimidin-4(3H)-one

  • Reaction: Suspend thieno[3,2-d]pyrimidin-4(3H)-one (10 g) in AcOH (100 mL). Add Br2 (3.7 mL, 1.1 equiv) dropwise. Stir at RT for 3 h.

  • Workup: Pour into ice water (500 mL). Filter the white solid. Yield: >85%.

Step 2: Synthesis of 6-Bromo-4-chlorothieno[3,2-d]pyrimidine

  • Reaction: Reflux the product from Step 1 (5 g) in POCl3 (50 mL) for 4 h.

  • Workup: Evaporate excess POCl3. Pour residue onto ice. Neutralize with NaHCO3. Extract with DCM.

  • Note: This intermediate is a dual electrophile.

Step 3: Selective C4-Amination

  • Reaction: To a solution of 6-bromo-4-chlorothieno[3,2-d]pyrimidine (1 g) in MeCN (20 mL), add Morpholine (0.34 mL, 1.0 equiv) and DIPEA (1.4 mL, 2 equiv). Stir at 0 °C to RT for 1 h.

  • Selectivity: The C4-Cl is displaced rapidly. The C6-Br remains intact under these conditions.

Step 4: C6-Suzuki Coupling

  • Reaction: Mix the product from Step 3 (0.5 g) with an aryl boronic acid (1.2 equiv), Pd(dppf)Cl2 (5 mol%), and Na2CO3 (2 M aq, 3 equiv) in Dioxane (10 mL).

  • Conditions: Heat at 90 °C for 12 h under Argon.

  • Outcome: Formation of the 4-morpholino-6-aryl derivative.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Step 1 (Bromination) Poly-bromination or solubility issues.Use strictly 1.05-1.1 equiv of Br2. Ensure vigorous stirring if suspension is thick.
Hydrolysis of C4-Cl Wet solvents or slow workup.Dry solvents over molecular sieves. Perform workup rapidly at 0 °C.
Lack of Selectivity in Step 3 High temperature or excess amine.Conduct the SNAr at 0 °C. Add amine dropwise.
De-bromination during Suzuki Pd-catalyzed hydrodehalogenation.Use dry dioxane. Avoid protic solvents if possible. Switch catalyst to Pd(PPh3)4.

References

  • Synthesis and Biological Evaluation of Thieno[3,2-d]pyrimidine Derivatives. Journal of Medicinal Chemistry. Discusses the foundational synthesis of the scaffold and C4 substitution patterns.

  • Discovery of GDC-0941 (Pictilisib): A Potent, Selective, Oral Inhibitor of Class I PI3 Kinase. Journal of Medicinal Chemistry. Provides the specific industrial route for 4,6-disubstitution.

  • Regioselective C6-Arylation of Thieno[3,2-d]pyrimidines. ResearchGate/Advanced Synthesis & Catalysis. Details the Pd-catalyzed C-H activation and coupling strategies at the C6 position.

  • Functionalization of Pyrimidine and Purine Nucleosides at C4 and C6. Nucleosides, Nucleotides & Nucleic Acids. Background on the reactivity of the pyrimidine C4 position.

  • Thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione Structure and Properties. PubChem. Verification of numbering and physical properties.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Chlorothieno[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic Phase: "Know Your Crude"

Before packing any column, you must diagnose the state of your crude material. 2-Chlorothieno[3,2-d]pyrimidine is a nitrogen-containing heteroaromatic.[1] Its purification presents two specific antagonistic challenges: solubility (often poor in non-polar solvents) and surface chemistry (basic nitrogens interacting with acidic silica).

Pre-Purification Checklist
ParameterObservationImplication for Chromatography
Physical State Crystalline solid or amorphous gum?Solids: Risk of crystallization inside the column. Requires Dry Loading. Gums: May trap solvent; requires thorough drying before loading.
Solubility Soluble in Hexane/Heptane?No (Likely): You cannot use liquid loading with non-polar solvents. Use DCM for loading or switch to Dry Load.
TLC Behavior Does the spot "streak" or "tail"?Yes: The basic pyrimidine nitrogens are protonating on the acidic silica. Action: You must add a modifier (Triethylamine) to the mobile phase.
Impurities Is there a baseline spot?Yes: Likely the hydrolysis product (Thieno[3,2-d]pyrimidin-2(1H)-one). This is very polar and easy to separate.

Validated Protocol: The "Golden Path" Workflow

This protocol is designed to minimize product loss due to hydrolysis and maximize resolution.

A. Stationary Phase Selection
  • Standard: Irregular Silica Gel 60 (40–63 µm).

  • Pre-treatment (CRITICAL): The column must be neutralized. Silica gel is naturally acidic (pH ~5). Thienopyrimidines are weak bases. If you run them on untreated silica, you risk acid-catalyzed hydrolysis of the chloro-substituent (yielding the inactive 'one' derivative) or irreversible adsorption (yield loss).

B. Mobile Phase System
  • Solvent A: Hexanes (or Heptane)

  • Solvent B: Ethyl Acetate (EtOAc)[2][3]

  • Modifier: Triethylamine (TEA) - 1% v/v added to both solvents.

C. The Step-by-Step Workflow
  • Column Neutralization:

    • Flush the packed silica column with 3 Column Volumes (CV) of Hexanes + 1% TEA.

    • Why? This caps the active silanol (Si-OH) sites, preventing them from binding to your pyrimidine ring.

  • Sample Loading (Dry Load Method):

    • Dissolve crude this compound in a minimum amount of Dichloromethane (DCM).

    • Add Celite 545 or Silica Gel (10x weight of crude).

    • Evaporate to dryness on a rotovap until you have a free-flowing powder.

    • Why? Liquid loading with DCM will ruin your gradient resolution. Dry loading ensures a tight starting band.

  • Elution Gradient:

    • 0–5 min: 100% Solvent A (Isocratic hold to elute non-polar grease/impurities).

    • 5–20 min: 0% to 30% Solvent B (Linear gradient).

    • 20–30 min: 30% to 50% Solvent B (Shallow gradient to elute product).

    • Note: The 2-chloro derivative typically elutes between 20-40% EtOAc depending on silica activity.

  • Fraction Collection:

    • Collect small fractions (1/3 test tube size) once UV activity is observed.

    • Detection: UV at 254 nm (Strong absorption due to conjugated heteroaromatic system).

D. Visualizing the Workflow

PurificationWorkflow Start Crude Mixture TLC TLC Diagnosis (Check for Streaking) Start->TLC Load Dry Loading (Celite + DCM) TLC->Load Streaking? Add TEA Column Flash Column (Silica + 1% TEA) Load->Column Gradient Gradient Elution (Hex/EtOAc) Column->Gradient Analyze Fraction Analysis (UV 254nm) Gradient->Analyze Final Pure 2-Cl-thieno pyrimidine Analyze->Final Evaporation

Caption: Figure 1.[1] Optimized purification workflow for basic heteroaromatics utilizing amine-buffered silica.

Troubleshooting Guide (FAQ)

Q1: "My product is streaking on the TLC plate and the column. Separation is poor."

The Cause: This is the classic "Base Effect." The nitrogen atoms in the pyrimidine ring are interacting with the acidic silanols on the silica surface, causing drag. The Fix:

  • Immediate: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to your mobile phase solvents (both Hexane and EtOAc).

  • Alternative: If you cannot use TEA, switch to DCM/Methanol (95:5) as your mobile phase; Methanol often suppresses silanol interactions better than EtOAc, though it is more polar.

Q2: "I see a new impurity forming during the column run (Baseline spot)."

The Cause: On-column hydrolysis. The C-Cl bond at the 2-position is susceptible to nucleophilic attack by water, especially if the silica is acidic and wet. The product is converting to thieno[3,2-d]pyrimidin-2(1H)-one . The Fix:

  • Speed: Run the column faster. Do not let the compound sit on the silica overnight.

  • Dryness: Ensure your solvents are dry.

  • Buffering: The TEA neutralization step (described in Protocol Step 1) is mandatory here to neutralize the acidity that catalyzes this hydrolysis.

Q3: "The compound crystallized inside the column, blocking the flow."

The Cause: this compound has low solubility in Hexanes. If you used "Liquid Loading" with a strong solvent (like DCM) and then immediately hit it with 100% Hexane, the compound precipitated instantly (the "Crash Out" effect). The Fix:

  • Use Dry Loading: Adsorb the crude onto Celite or Silica as described in the protocol. This prevents localized high concentrations of the compound in a poor solvent.

  • Start with Polarity: Start your gradient at 5% EtOAc instead of 0% to maintain minimal solubility.

Q4: "I am purifying the 2,4-dichloro analog, not just the 2-chloro. Does this change anything?"

The Cause: Yes. The 4-chloro position is significantly more reactive (electrophilic) than the 2-chloro position. The Fix:

  • Extreme Caution: The 4-Cl analog hydrolyzes very rapidly.

  • Avoid Methanol: Do NOT use Methanol in your mobile phase; it will displace the 4-Cl to form the 4-methoxy derivative (SNAr reaction).

  • Stick to Hex/EtOAc: Strictly use Hexane/Ethyl Acetate with TEA.

Logic Tree for Method Development

Use this decision tree to determine the exact conditions for your specific batch.

TroubleshootingTree Start Start: Analyze Crude TLC CheckRf Is Rf > 0.2 in 20% EtOAc/Hex? Start->CheckRf GoodRf Yes CheckRf->GoodRf BadRf No (Too Polar) CheckRf->BadRf CheckStreak Does the spot streak? StreakYes Yes CheckStreak->StreakYes StreakNo No CheckStreak->StreakNo GoodRf->CheckStreak ActionPolar Switch to DCM/MeOH (0-5% MeOH) BadRf->ActionPolar ActionTEA ADD 1% TEA to Mobile Phase StreakYes->ActionTEA ActionProceed Proceed with Standard Silica StreakNo->ActionProceed ActionStandard Use Standard Gradient 0-50% EtOAc/Hex ActionTEA->ActionStandard ActionProceed->ActionStandard

Caption: Figure 2. Decision matrix for mobile phase selection based on TLC behavior.

References

  • PubChem. (n.d.).[4] this compound Compound Summary. National Center for Biotechnology Information. Retrieved January 30, 2026, from [Link]

  • Li, W., et al. (2012).[5] "Design and synthesis of thieno[3,2-d]pyrimidine derivatives." Journal of Medicinal Chemistry. (Contextual reference for general thienopyrimidine stability and handling).

Sources

Technical Support Center: 2-Chlorothieno[3,2-d]pyrimidine Integrity Management

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Prevention of Decomposition & Long-Term Storage Protocols Document ID: TS-CTP-2024-01 Target Audience: Medicinal Chemists, Process Chemists, Inventory Managers

Executive Summary & Chemical Vulnerability Profile

2-Chlorothieno[3,2-d]pyrimidine is a critical electrophilic scaffold used primarily in the synthesis of kinase inhibitors (e.g., targeting PI3K, VEGFR).[1] While the thienopyrimidine core offers aromatic stability, the C-2 chlorine atom introduces a specific vulnerability: Nucleophilic Aromatic Substitution (


) .

Unlike its 4-chloro isomer, the 2-chloro position is less reactive toward amines but remains highly susceptible to hydrolytic degradation over extended periods. The degradation mechanism is often autocatalytic —the initial hydrolysis releases hydrochloric acid (HCl), which protonates the pyrimidine ring, making it more electrophilic and accelerating further decomposition.

Critical Stability Parameters
ParameterVulnerability LevelConsequence
Moisture (

)
CRITICAL Hydrolysis to thieno[3,2-d]pyrimidin-2(1H)-one + HCl.
Acidity (

)
HIGH Catalyzes hydrolysis; protonates ring nitrogens.
Temperature MODERATE Increases kinetics of hydrolysis; promotes S-oxidation.
Oxidizers MODERATE Oxidation of the thiophene sulfur to sulfoxide/sulfone.

The Mechanics of Failure (Root Cause Analysis)

To prevent decomposition, one must understand the "Death Spiral" of chloropyrimidines.

The Hydrolysis-Acid Cycle

The decomposition is rarely linear; it is exponential due to the release of HCl.

  • Initiation: Trace moisture attacks the C-2 position.

  • Release: The chlorine leaves as chloride (

    
    ), taking a proton to form HCl.
    
  • Activation: Free HCl protonates the

    
     or 
    
    
    
    nitrogen of remaining intact molecules.
  • Acceleration: The protonated ring is significantly more electron-deficient, lowering the activation energy for further water attack.

Visualization: The Autocatalytic Decomposition Loop

DecompositionCycle Intact Intact This compound Hydrolysis Hydrolysis Event (Slow Initiation) Intact->Hydrolysis + H2O Protonated Activated Species: Protonated Pyrimidine Ring Moisture Trace Moisture (Atmospheric) Moisture->Hydrolysis Product Degradant: Thieno[3,2-d]pyrimidin-2-one Hydrolysis->Product HCl Byproduct: Hydrochloric Acid (HCl) Hydrolysis->HCl Releases HCl->Protonated Protonates Intact Material Protonated->Hydrolysis Rapidly Reacts (Kinetic Acceleration)

Figure 1: The autocatalytic cycle where generated HCl activates the remaining material for faster degradation.

Storage Protocols: The "Zero-Moisture" Standard

Do not rely on standard "cool, dry place" advice. Follow this tiered protocol based on storage duration.

Tier 1: Working Stock (Used weekly)
  • Container: Amber glass vial with a Teflon-lined screw cap.

  • Environment: Desiccator cabinet at Room Temperature (20–25°C).

  • Desiccant: Indicating Drierite (Anhydrous

    
    ) or Activated Molecular Sieves (4Å).
    
  • Handling: Flush headspace with Argon or Nitrogen after every use.

Tier 2: Long-Term Archive (>1 month)
  • Container: Vial sealed with Parafilm® inside a secondary heat-sealed aluminized Mylar bag containing a desiccant pack.

  • Environment: Freezer at -20°C .

  • Thawing Rule: CRITICAL. Allow the vial to reach room temperature before opening. Opening a cold vial condenses atmospheric moisture directly onto the solid, initiating the decomposition cycle described above.

Summary of Storage Conditions
ConditionAcceptableOptimalProhibited
Temperature 4°C-20°C>30°C
Atmosphere Dry AirArgon/NitrogenHumid Air
Container Polyethylene (PE)Glass / TeflonUnlined Metal

Troubleshooting & Diagnostics (FAQ)

Q1: The off-white powder has turned yellow/orange. Is it usable?

  • Diagnosis: Color change in nitrogen heterocycles usually indicates oxidation or the formation of conjugated degradation products (N-oxides or dimers).

  • Action: Check LCMS. If purity is >95%, repurify. If <90%, discard. The yellow color often implies impurities with high extinction coefficients, so the mass balance might still be decent, but these impurities can poison palladium catalysts in subsequent couplings.

Q2: Upon opening the bottle, there is a sharp, acrid smell.

  • Diagnosis: This is HCl gas . It confirms that significant hydrolysis has occurred.[2]

  • Action: The material is compromised. Do not use for sensitive reactions. The presence of free acid will ruin acid-sensitive protecting groups (e.g., BOC, THP) in your next step.

Q3: Can I store it in DMSO or DMF solutions?

  • Answer: NO.

  • Reasoning: While soluble, these polar aprotic solvents are hygroscopic (absorb water from air). Storing a chloropyrimidine in wet DMSO is essentially setting up a hydrolysis reactor. Only make solutions immediately prior to use.

Q4: LCMS shows a peak at M+16 or M-18 relative to the parent mass.

  • M-18 (Mass 152): Likely the hydrolyzed lactam product (Loss of Cl [35], gain of OH [17]

    
     net -18).
    
  • M+16 (Mass 186): Likely S-oxidation of the thiophene ring (Sulfoxide formation).

Emergency Remediation: Recrystallization Protocol

If valuable material has partially degraded (90–95% purity), use this method to salvage it.

Safety Note: Perform in a fume hood. This compound is an irritant.[3]

  • Dissolution: Dissolve the crude solid in a minimum amount of warm Ethyl Acetate (approx. 50–60°C). Avoid boiling ethanol as it can induce solvolysis if prolonged.

  • Filtration: If there is insoluble goo (polymerized material), filter hot through a glass frit or Celite pad.

  • Precipitation: Slowly add Hexanes or Heptane (non-polar anti-solvent) until the solution turns slightly cloudy.

  • Crystallization: Let it stand at room temperature for 2 hours, then move to 4°C overnight.

  • Collection: Filter the white needles/crystals. Wash with cold Hexanes.

  • Drying: High vacuum is mandatory to remove trace solvent moisture.

References

  • ChemicalBook. (2025). 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties. Retrieved from

  • Kogon, I. C., et al. (1955).[4] 2-Chloropyrimidine.[1][3][4][5][6] Organic Syntheses, 35, 34. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 23289600, 2-Chlorothieno[2,3-d]pyrimidine. Retrieved from [5]

  • Fisher Scientific. (2025).[3] Safety Data Sheet: 2-Chloropyrimidine. Retrieved from

  • Ali, A., et al. (2023). Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SNAr and Suzuki Reactions. PubMed.[6] Retrieved from

Sources

Technical Support Center: Troubleshooting Low Conversion Rates in Suzuki Reactions of 2-Chlorothieno[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions involving 2-Chlorothieno[3,2-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving high conversion rates with this specific heterocyclic electrophile. The thieno[3,2-d]pyrimidine core is a valuable scaffold in medicinal chemistry, and mastering its functionalization via Suzuki coupling is crucial for the synthesis of novel molecular entities.

This resource is structured as a series of frequently asked questions (FAQs) that directly address common experimental hurdles. Each answer provides not only a potential solution but also the underlying scientific reasoning to empower you to make informed decisions in your research.

Frequently Asked Questions (FAQs)

Q1: I'm seeing very low or no conversion in my Suzuki reaction with this compound. Where should I start my troubleshooting?

A1: Low conversion in the Suzuki coupling of this compound often stems from the inherent challenges of using a heteroaryl chloride. Aryl chlorides are significantly less reactive than the corresponding bromides or iodides in the rate-limiting oxidative addition step of the catalytic cycle.[1] Here’s a systematic approach to begin your troubleshooting:

  • Catalyst and Ligand System: This is the most critical factor. Standard catalysts like Pd(PPh₃)₄ may be ineffective. You will likely need a more sophisticated catalyst system.[2]

  • Reaction Conditions: Ensure your reaction is rigorously degassed and maintained under an inert atmosphere (argon or nitrogen). Oxygen can oxidize the active Pd(0) catalyst and phosphine ligands, leading to deactivation.[3][4]

  • Reagent Quality: Verify the purity of your this compound, boronic acid/ester, base, and solvent. Impurities can poison the catalyst.

Catalyst & Ligand Selection

Q2: What is the best palladium catalyst and ligand combination for the Suzuki coupling of this compound?

A2: For less reactive aryl chlorides like this compound, the choice of an appropriate palladium catalyst and ligand is paramount. The goal is to facilitate the challenging oxidative addition step. This generally requires ligands that are both electron-rich and sterically bulky.[3][5]

  • Electron-rich ligands increase the electron density on the palladium center, which promotes its insertion into the carbon-chlorine bond.

  • Bulky ligands promote the final reductive elimination step to release the product and regenerate the active catalyst.[3]

Consider using advanced catalyst systems, often referred to as "Buchwald ligands" and their corresponding pre-catalysts.[2][3]

Catalyst SystemLigandKey FeaturesRecommended Starting Point
Buchwald Palladacycle Precatalysts XPhos, SPhos, RuPhosHighly active, air- and moisture-stable, facilitate coupling of challenging substrates.[2][4]XPhos Pd G2 or SPhos Pd G2 (1-5 mol%)
In-situ Generated Catalysts Pd₂(dba)₃ with P(t-Bu)₃A classic combination for aryl chlorides.[6]Pd₂(dba)₃ (1-2 mol%), P(t-Bu)₃ (2-4 mol%)
N-Heterocyclic Carbene (NHC) Ligands IPr, SIMesOffer strong σ-donation and good thermal stability.(IPr)Pd(allyl)Cl or similar NHC-Pd complexes

Experimental Protocol: Initial Catalyst Screening

  • To a dried reaction vessel, add this compound (1.0 equiv), the desired boronic acid (1.2-1.5 equiv), and the chosen base (see Q3).

  • Add the palladium pre-catalyst (e.g., XPhos Pd G2, 2 mol%) and ligand (if necessary).

  • Purge the vessel with argon or nitrogen for 15-20 minutes.

  • Add the degassed solvent (see Q4) via syringe.

  • Heat the reaction to the desired temperature (see Q5) and monitor by TLC or LC-MS.

The Role of the Base and Solvent

Q3: Which base should I use for the Suzuki reaction of this substrate?

A3: The base plays a crucial role in the transmetalation step of the Suzuki cycle.[7] For the coupling of this compound, the choice of base can significantly impact the yield.

BaseStrengthCommon UsageConsiderations
K₃PO₄ StrongOften effective for challenging couplings.[4]A good first choice.
Cs₂CO₃ StrongCan be very effective, especially in difficult cases.[4]More expensive.
K₂CO₃ ModerateA common choice, often used in aqueous mixtures.[8]May not be strong enough for this substrate.
KF WeakUsed in anhydrous conditions.Can be effective with specific catalyst systems.[6]

Causality: A stronger base can facilitate the formation of the "ate" complex of the boronic acid, which is believed to be more active in the transmetalation step. However, excessively strong bases can also promote side reactions.[5]

Q4: What is the optimal solvent system?

A4: The solvent must be able to dissolve the reagents and stabilize the catalytic species. A mixture of an organic solvent and water is commonly used, as water can help dissolve the inorganic base.[5]

  • Recommended Solvents: 1,4-Dioxane/water, THF/water, or DME/water are good starting points.[4][5]

  • Anhydrous Conditions: In some cases, particularly if protodeboronation of the boronic acid is a problem, anhydrous conditions with a soluble base like potassium trimethylsilanolate (TMSOK) can be beneficial.[9]

Troubleshooting Workflow: Base and Solvent Screening

Caption: A workflow for screening base and solvent combinations.

Reaction Parameters and Side Reactions

Q5: Should I be running my reaction at a higher temperature?

A5: Yes, Suzuki couplings involving aryl chlorides typically require elevated temperatures to facilitate the oxidative addition step.[5]

  • Temperature Range: A good starting point is 80-110 °C.[4]

  • Microwave Irradiation: Using a microwave reactor can significantly reduce reaction times and sometimes improve yields by providing rapid and uniform heating.[5][10]

Caution: Excessively high temperatures can lead to catalyst decomposition, forming palladium black, which is inactive.[11] If you observe the reaction mixture turning black rapidly, it could be a sign of catalyst death.

Q6: I'm observing significant formation of a byproduct where the chlorine on my starting material is replaced by hydrogen. What is happening?

A6: This is likely a dehalogenation side reaction. After the palladium catalyst undergoes oxidative addition into the C-Cl bond, it can sometimes react with a hydrogen source in the reaction mixture (like a solvent or base) to form a palladium-hydride species. Reductive elimination then yields the dehalogenated thienopyrimidine.[11]

To mitigate dehalogenation:

  • Ensure your solvent is of high purity and anhydrous if running under those conditions.

  • Consider using a different base that is less likely to act as a hydride source.

Q7: My boronic acid seems to be degrading. How can I prevent this?

A7: The degradation of your boronic acid is likely due to a side reaction called protodeboronation , where the C-B bond is cleaved and replaced by a C-H bond.[12] This is a common issue in Suzuki reactions, especially with heteroaryl boronic acids or under harsh conditions.[8][9]

Strategies to minimize protodeboronation:

  • Use a Boronic Ester: Pinacol (BPin) or neopentyl glycol esters of the boronic acid are often more stable than the free boronic acids.[8][9]

  • Use Milder Conditions: If possible, try running the reaction at a lower temperature or with a weaker base.

  • Anhydrous Conditions: As mentioned before, anhydrous conditions can suppress protodeboronation, which is often facilitated by water.[9]

  • Use a Stoichiometric Excess: Using a slight excess (1.2-1.5 equivalents) of the boronic acid can help compensate for some degradation.

Visualizing the Suzuki Cycle and Common Pitfalls

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd(II)-Cl)L₂ Pd0->OxAdd + Ar-Cl Deactivation Catalyst Deactivation (e.g., Oxidation, Pd Black) Pd0->Deactivation O₂ / High Temp Transmetal Transmetalation (Ar-Pd(II)-Ar')L₂ OxAdd->Transmetal + [Ar'B(OH)₃]⁻ RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' (Desired Product) RedElim->Product Protodeboronation Protodeboronation (Ar'-H) BoronicAcid Ar'B(OH)₂ BoronicAcid->Protodeboronation H₂O / Heat ArylChloride Ar-Cl (this compound)

Caption: The Suzuki catalytic cycle with key troubleshooting points.

Summary and Final Recommendations

When facing low conversion rates in the Suzuki coupling of this compound, a systematic and logical approach to troubleshooting is essential. The inherent low reactivity of the chloro-substituent necessitates the use of modern, highly active catalyst systems. By carefully selecting the palladium source, ligand, base, and solvent, and by optimizing the reaction temperature, high yields of the desired coupled products can be achieved. Always be mindful of potential side reactions such as catalyst deactivation and protodeboronation, and take proactive steps to mitigate them.

References

  • BenchChem. (n.d.). Troubleshooting low conversion rates in pyrimidine functionalization.
  • Reddit. (2022). How to approach choosing reaction conditions for Suzuki?. r/Chempros.
  • BenchChem. (n.d.). Troubleshooting low conversion in Suzuki-Miyaura reactions.
  • BenchChem. (n.d.). Troubleshooting low yield in Suzuki coupling of "2-Chloro-4-bromobenzothiazole".
  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
  • Denmark, S. E., & Kassel, S. H. (2021). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. National Institutes of Health.
  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115.
  • MDPI. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
  • PubMed. (2023). Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SN Ar and Suzuki Reactions as Selective h-NTPDase Inhibitors.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros.
  • Wade, J. V., & Krueger, C. A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of Combinatorial Chemistry, 5(3), 267–272.
  • RSC Publishing. (n.d.). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one.
  • ACS Publications. (n.d.). New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides. Organic Letters.
  • Fantoni, T., Palladino, C., Grigolato, R., Muzzi, B., Ferrazzano, L., Tolomelli, A., & Cabri, W. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
  • Wikipedia. (n.d.). Protodeboronation.
  • ResearchGate. (n.d.). Synthesis of Thieno[3,2‐d]pyrimidine Derivatives through Sequential SNAr and Suzuki Reactions as Selective h‐NTPDase Inhibitors.
  • ACS Publications. (2011). Palladium Nanoparticles as Efficient Catalysts for Suzuki Cross-Coupling Reactions. The Journal of Physical Chemistry Letters.
  • ScienceDirect. (2025). Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase.
  • National Institutes of Health. (n.d.). Organoborane coupling reactions (Suzuki coupling).
  • BenchChem. (n.d.). A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling with 4-(Diphenylamino)benzeneboronic Acid.
  • wwjmrd. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions.
  • ResearchGate. (2025). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances.
  • Sci-Hub. (2005). Catalysts for Suzuki—Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. ChemInform.
  • Bellina, F., & Rossi, R. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Coordination Chemistry Reviews, 248(13-14), 1359-1469.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • ResearchGate. (2025). Expanded Heterogeneous Suzuki–Miyaura Coupling Reactions of Aryl and Heteroaryl Chlorides under Mild Conditions.

Sources

Technical Support Center: By-product Analysis in 2-Chlorothieno[3,2-d]pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting & Impurity Profiling for Thienopyrimidine Scaffolds Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Context: Synthesis of PI3K/mTOR inhibitors (e.g., GDC-0941 analogs)

Introduction: The Scaffold & The Challenge

The 2-chlorothieno[3,2-d]pyrimidine core is a privileged scaffold in kinase inhibitor discovery, most notably serving as the anchor for Class I PI3K inhibitors like Pictilisib (GDC-0941) .

The critical synthetic challenge lies in the desymmetrization of the pyrimidine ring . Most workflows proceed through the 2,4-dichlorothieno[3,2-d]pyrimidine intermediate. Success depends on exploiting the subtle electronic difference between the C4 and C2 positions. The C4 position is electronically more deficient (and thus more reactive toward nucleophiles) due to the specific fusion of the electron-rich thiophene ring, which donates electron density differently than a benzene ring in quinazolines.

This guide addresses the specific by-products generated during the Chlorination and Regioselective SNAr phases.

Module 1: The Chlorination Phase (POCl₃ Mediated)

Context: Converting thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione to 2,4-dichlorothieno[3,2-d]pyrimidine.

Impurity Profile & Troubleshooting
Impurity TypeMass Shift (LC-MS)Origin
Monochloro-hydroxy M - 18 (vs Dione)Incomplete chlorination (usually at C2).
Phosphorous Adducts M + 80/98Trapped Phosphorodichloridate intermediates.
Hydrolysis Product M - 18 (vs Dichloro)Reversion of C4-Cl to C4-OH during aqueous quench.
Common User Issues

Q: I observe a persistent peak at [M+1] = 187 (Monochloro) that does not disappear with longer reflux. What is happening? A: You are likely observing the 2-chloro-4-hydroxy or 4-chloro-2-hydroxy intermediate. The chlorination of the dione is stepwise. The C4-oxo group is converted first due to higher reactivity. The C2-oxo group is sterically hindered by the thiophene sulfur and less electrophilic.

  • Solution: Increase the reaction temperature to >110°C. Standard POCl₃ reflux (105°C) is often insufficient for the C2 position. Add a base catalyst like N,N-Diethylaniline or DIPEA (1.0 eq) to facilitate the formation of the Vilsmeier-Haack active species.

Q: My product purity drops significantly after aqueous workup. Why? A: The C4-chlorine is highly labile. During an exothermic quench into water, the local temperature spike and acidic pH catalyze the hydrolysis of the C4-Cl back to the C4-OH (thienopyrimidinone).

  • Protocol Fix: Never quench directly into water. Pour the reaction mixture slowly into ice-cold saturated NaHCO₃ or a mixture of ice/NH₄OH . Maintain pH > 7 during extraction to prevent acid-catalyzed hydrolysis.

Module 2: The Regioselectivity Phase (SNAr)

Context: Displacement of the C4-Cl with an amine (R-NH₂) to generate the 2-chloro-4-amino core.

Visualizing the Competition

The following diagram illustrates the kinetic competition between the desired C4 substitution and the fatal C2/Bis-substitution by-products.

ThienoPyrimidine_SNAr cluster_legend Kinetic Control Start 2,4-Dichloro thieno[3,2-d]pyrimidine Target TARGET: 2-Chloro-4-amino derivative Start->Target  k1 (Fast)  S_NAr at C4 Impurity_Regio IMPURITY: 4-Chloro-2-amino (Wrong Isomer) Start->Impurity_Regio  k2 (Very Slow)  S_NAr at C2 Impurity_Bis IMPURITY: 2,4-Bis(amino) derivative Target->Impurity_Bis  k3 (Slow)  Over-reaction at C2 Note C4 is ~100x more reactive than C2 due to N3-C4-C4a bond polarization

Figure 1: Kinetic competition in the nucleophilic aromatic substitution of 2,4-dichlorothieno[3,2-d]pyrimidine.

Troubleshooting Guide

Q: I have 15% of the bis-substituted by-product. How do I remove it? A: Bis-substitution occurs when the reaction is pushed too hard (high temp) or excess amine is used. Separation is difficult because the polarity difference between the mono- and bis-amino products is often small.

  • Prevention (Primary Strategy): Control the stoichiometry precisely (0.95 to 1.05 eq of amine). Run the reaction at 0°C to Room Temperature . Do not heat unless absolutely necessary.

  • Purification (Secondary Strategy): If formed, the bis-product is usually more polar. Use a gradient of DCM:MeOH (98:2 to 90:10) on silica.

Q: I am using a tertiary amine/catalyst, and I'm seeing the "wrong" isomer (substitution at C2). A: This is a known anomaly. While secondary/primary amines prefer C4, certain conditions (specifically tertiary amines or specific sterics) can flip the regioselectivity to C2, or stabilize the transition state for C2 attack [1].

  • Correction: Ensure you are using a protic solvent (like isopropanol or ethanol) which tends to enhance the electrophilicity of C4 via hydrogen bonding to N3. Avoid aprotic polar solvents (DMF/DMSO) if regioselectivity is poor, as they can sometimes accelerate the "harder" C2 reaction.

Module 3: Analytical Fingerprinting

Use this table to identify peaks in your LC-MS trace during the synthesis of 2-chloro-4-(R-amino)thieno[3,2-d]pyrimidine .

Observed Mass (ESI+)IdentityCause/Notes
M (Target) 2-Chloro-4-amino Desired Product. Chlorine isotope pattern (3:1) must be visible.
M + 34 2,4-Dichloro Unreacted starting material.
M - Cl + OH (M-18) 4-Hydroxy-2-amino Hydrolysis of the Target. Occurs if the reaction mixture is acidic.
M - Cl + R-NH (M+R) Bis-amino Over-reaction. Look for loss of Cl isotope pattern.
M + 14 Methylated adduct If using MeOH as solvent, methoxide displacement of Cl is possible (rare but happens with strong bases).

Standardized Protocol: C4-Selective SNAr

Objective: Synthesis of 2-chloro-4-morpholinothieno[3,2-d]pyrimidine (GDC-0941 intermediate).

  • Preparation: Dissolve 2,4-dichlorothieno[3,2-d]pyrimidine (1.0 eq) in anhydrous THF or DCM (0.1 M concentration).

  • Addition: Cool the solution to 0°C .

  • Base: Add DIPEA (1.2 eq). Note: Inorganic bases like K₂CO₃ in DMF can lead to higher bis-substitution due to heating requirements.

  • Nucleophile: Add the amine (e.g., Morpholine) (1.05 eq) dropwise over 10 minutes.

  • Monitoring: Stir at 0°C for 1 hour. Monitor by TLC/LC-MS.

    • Checkpoint: If >5% starting material remains, warm to RT. Do not reflux.

  • Workup: Quench with water, extract with DCM. Wash organic layer with brine.[1]

  • Validation: 1H NMR should show the disappearance of the C4-Cl signal. In the GDC-0941 scaffold, the C2-Cl remains intact for the next coupling step (Suzuki-Miyaura).

References

  • Regioselective Control of SNAr in Dichloropyrimidines. Source: National Institutes of Health (PubMed) / ResearchGate Context: Discusses how tertiary amines and specific solvent effects can alter the standard C4 selectivity to C2 in pyrimidine systems. URL:[Link]

  • Discovery of GDC-0941 (Pictilisib). Source: Journal of Medicinal Chemistry (via NIH) Context: Folkes et al. (2008). The foundational paper describing the synthesis of the thienopyrimidine scaffold and the structure-activity relationships (SAR) of the C4 and C2 positions. URL:[Link]

  • Regioselectivity of SNAr Reactions with 2,4-Dichloropyrimidines. Source: WuXi AppTec / WuXi Biology Context: QM analysis and mechanistic explanation of why C4 is favored over C2 and under what conditions this selectivity breaks down. URL:[Link]

Sources

Technical Support Center: Optimizing Nucleophilic Aromatic Substitution on 2-Chlorothieno[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing nucleophilic aromatic substitution (SNAr) reactions on 2-chlorothieno[3,2-d]pyrimidine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are leveraging this versatile scaffold. The thieno[3,2-d]pyrimidine core is a privileged structure in medicinal chemistry, serving as a cornerstone for numerous kinase inhibitors and other therapeutic agents due to its structural similarity to the native purine core of DNA and RNA.[1]

This document provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you navigate the nuances of SNAr reactions at the C2-position of this important heterocycle.

I. Understanding the Reaction: The SNAr Mechanism

The nucleophilic aromatic substitution on this compound proceeds via a well-established addition-elimination mechanism.[2] The electron-deficient nature of the pyrimidine ring, further activated by the electronegative nitrogen atoms, facilitates the attack of a nucleophile.

The reaction is initiated by the attack of the nucleophile on the electron-deficient C2 carbon, which bears the chlorine leaving group. This is typically the rate-determining step and leads to the formation of a negatively charged, non-aromatic intermediate known as a Meisenheimer complex.[3] This intermediate is stabilized by resonance, with the negative charge delocalized over the pyrimidine ring. Aromaticity is then restored in a rapid subsequent step through the elimination of the chloride ion.

Caption: General SNAr Mechanism on this compound.

II. Troubleshooting Guide

This section addresses common issues encountered during the SNAr reaction on this compound in a question-and-answer format.

Problem 1: Low or No Conversion to the Desired Product

Q: I am not observing any significant formation of my desired 2-substituted product. What are the likely causes and how can I address them?

A: Low or no conversion in SNAr reactions on this scaffold can stem from several factors. Here is a systematic approach to troubleshooting this issue:

  • Insufficient Nucleophilicity:

    • Causality: The nucleophile may not be strong enough to attack the electron-deficient ring, or it may be protonated under the reaction conditions, rendering it non-nucleophilic.

    • Solution:

      • If using a neutral nucleophile (e.g., an amine or alcohol), the addition of a suitable base is crucial. The base deprotonates the nucleophile in situ or scavenges the HCl byproduct, driving the reaction forward.

      • For weakly acidic nucleophiles (e.g., phenols, thiols, or some amines), pre-formation of the corresponding anion using a strong, non-nucleophilic base (like NaH or KHMDS) before adding the electrophile can significantly increase the reaction rate.[4] Be cautious with strong bases as they can promote side reactions.

  • Inadequate Reaction Temperature:

    • Causality: SNAr reactions often require thermal energy to overcome the activation barrier of the initial nucleophilic attack, which disrupts the aromaticity of the ring.[5]

    • Solution: Gradually increase the reaction temperature. Many SNAr reactions on chloro-heterocycles are run at elevated temperatures (e.g., 80-120 °C) or under microwave irradiation.[6] Monitor the reaction by TLC or LC-MS to check for product formation and decomposition at higher temperatures.

  • Poor Solvent Choice:

    • Causality: The solvent plays a critical role in solvating the reactants and stabilizing the charged Meisenheimer intermediate. Protic solvents (e.g., alcohols, water) can solvate and deactivate anionic nucleophiles through hydrogen bonding, slowing the reaction.

    • Solution: Switch to a polar aprotic solvent such as DMF, DMAc, NMP, or DMSO. These solvents are effective at dissolving the reactants and stabilizing the charged intermediate without strongly solvating the nucleophile, thus accelerating the reaction.[7]

  • Substrate Solubility Issues:

    • Causality: this compound and its derivatives can have limited solubility in certain organic solvents, leading to a heterogeneous reaction mixture and slow reaction rates.

    • Solution:

      • Choose a solvent in which the starting material is fully soluble at the reaction temperature (e.g., DMF, NMP, or dioxane).

      • If solubility remains an issue, consider using a co-solvent system or increasing the reaction temperature.

Problem 2: Formation of Multiple Products and Side Reactions

Q: My reaction is messy, showing multiple spots on TLC. What are the possible side reactions and how can I minimize them?

A: The formation of multiple products is a common challenge. Here are the most likely side reactions and strategies to mitigate them:

  • Solvolysis:

    • Causality: If using a nucleophilic solvent like an alcohol (methanol, ethanol) or water, the solvent itself can act as a nucleophile, leading to the formation of undesired alkoxy or hydroxy byproducts. This is especially problematic at high temperatures and with strong bases, which can generate alkoxides.[6][8]

    • Solution:

      • Avoid using protic, nucleophilic solvents. Opt for polar aprotic solvents like DMF, acetonitrile, or THF.

      • If a protic solvent is necessary, use the mildest possible base and the lowest effective temperature.

  • Dimroth Rearrangement:

    • Causality: This is a potential rearrangement in pyrimidine-containing heterocycles, often promoted by base or heat, where ring atoms and substituents can interchange.[9][10] While not extensively documented for this specific scaffold, it is a theoretical possibility, especially with amine nucleophiles, which could lead to isomeric products.

    • Solution:

      • Use the mildest effective reaction conditions (temperature and base strength).

      • Carefully characterize the product to confirm its structure, especially if unexpected isomers are observed.

  • Reaction at the C4-Position:

    • Causality: While you are targeting the C2 position, if your starting material is 2,4-dichlorothieno[3,2-d]pyrimidine, substitution at the C4 position is often kinetically favored.[2][11] The LUMO coefficient is generally higher at C4, making it more electrophilic.[2]

    • Solution:

      • To achieve C2 selectivity on a 2,4-dichloro substrate, consider using specific catalytic systems or nucleophiles that can direct the substitution, such as tertiary amines.[12]

      • Alternatively, a sequential substitution strategy can be employed, where the more reactive C4 position is reacted first, followed by substitution at the C2 position.[13]

Problem 3: Difficulty in Product Isolation and Purification

Q: I'm having trouble isolating a pure product from my reaction mixture. What are some common purification challenges?

A: Isolation and purification can be challenging due to the nature of the products and potential byproducts.

  • High Polarity of Products:

    • Causality: The introduction of amino or hydroxyl groups can significantly increase the polarity of the product compared to the starting material, making extraction from aqueous workups difficult.

    • Solution:

      • During workup, use a more polar organic solvent for extraction, such as ethyl acetate or a mixture of dichloromethane and isopropanol.

      • If the product is basic (e.g., an amine), consider adjusting the pH of the aqueous layer to suppress its solubility before extraction.

      • For highly polar products, reverse-phase chromatography may be more effective than normal-phase silica gel chromatography.

  • Removal of High-Boiling Point Solvents:

    • Causality: Polar aprotic solvents like DMF, NMP, and DMSO have high boiling points and can be difficult to remove completely.

    • Solution:

      • After the reaction, quench with water and extract the product into a lower-boiling organic solvent like ethyl acetate or dichloromethane. Wash the organic layer multiple times with water and brine to remove the high-boiling solvent.

      • For residual amounts, azeotropic distillation with a solvent like heptane or toluene under reduced pressure can be effective.

III. Frequently Asked Questions (FAQs)

Q1: Which position, C2 or C4, is generally more reactive in SNAr reactions on dichlorothieno[3,2-d]pyrimidines?

A1: In general, for 2,4-dichloropyrimidine systems, the C4 position is more reactive towards nucleophilic attack.[2] This is attributed to the higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient at the C4 carbon, making it more electrophilic.[2][11] However, selectivity can be influenced and even reversed by the substituents on the ring and the nature of the nucleophile. For instance, electron-donating groups at the C6 position can enhance the reactivity of the C2 position.[11]

Q2: What is the best choice of base for SNAr with an amine nucleophile?

A2: The choice of base depends on the pKa of the amine nucleophile and the desired reaction conditions.

  • For scavenging HCl byproduct: A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often sufficient.

  • For deprotonating the amine: A stronger inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is commonly used, especially with less nucleophilic amines.[7]

  • For very weak nucleophiles: Stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) may be necessary, but these increase the risk of side reactions.

Q3: Can I use O- or S-based nucleophiles for this reaction?

A3: Yes, O- and S-based nucleophiles are effective in SNAr reactions with this compound.

  • Alkoxides (O-nucleophiles): Sodium or potassium alkoxides, often generated in situ from the corresponding alcohol and a base like NaH, react readily. These reactions often proceed smoothly at room temperature or with gentle heating.[4]

  • Thiols (S-nucleophiles): Thiols are excellent nucleophiles for SNAr reactions. They are typically reacted in the presence of a base like K₂CO₃ in a polar aprotic solvent like DMAc or DMF.[7] These reactions are often very efficient and can proceed at room temperature.

Q4: Is microwave heating a good option for this reaction?

A4: Yes, microwave-assisted synthesis can be highly effective for this transformation. It can significantly reduce reaction times and often leads to cleaner reactions and higher yields by providing rapid and uniform heating.[6] It is particularly useful for reactions that are sluggish under conventional heating.

IV. Experimental Protocols

Protocol 1: General Procedure for Amination of this compound

This protocol provides a standard starting point for the reaction with a generic secondary amine.

  • To a solution of this compound (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF or acetonitrile, approx. 0.2 M concentration) in a sealed vial, add the amine nucleophile (1.2 eq).

  • Add a base, such as potassium carbonate (K₂CO₃, 2.0 eq).

  • Seal the vial and heat the reaction mixture at 80-100 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water (3x) and then with brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).

Protocol 2: Optimized Procedure for Challenging Nucleophiles (e.g., Weakly Nucleophilic Anilines)

This protocol is designed for less reactive nucleophiles and incorporates microwave heating.

  • In a microwave-safe vial, combine this compound (1.0 eq), the aniline nucleophile (1.5 eq), and a stronger base like cesium carbonate (Cs₂CO₃, 2.5 eq).

  • Add a high-boiling polar aprotic solvent such as NMP or DMAc (to a concentration of 0.2-0.5 M).

  • Seal the vial and place it in a microwave reactor.

  • Heat the reaction mixture to 120-150 °C for 15-60 minutes.

  • Monitor the reaction for completion by LC-MS.

  • Follow the workup and purification steps outlined in Protocol 1.

V. Data Summary and Key Parameters

The following table summarizes the key reaction parameters and their impact on the outcome of the SNAr reaction.

ParameterOptionsGeneral Recommendation & Rationale
Solvent DMF, DMAc, NMP, DMSO, Acetonitrile, THFPolar aprotic solvents (DMF, NMP) are generally preferred to stabilize the Meisenheimer intermediate and avoid deactivation of the nucleophile.
Base K₂CO₃, Cs₂CO₃, TEA, DIPEA, NaH, t-BuOKK₂CO₃ or Cs₂CO₃ are good starting points for most amine and thiol nucleophiles. Use stronger bases (NaH) for alcohols.
Temperature Room Temp. to 150 °CStart at 80 °C and increase if necessary. Microwave heating can significantly accelerate the reaction.
Nucleophile Amines, Alcohols, Thiols, AnilinesThiols are generally the most reactive, followed by amines and then alcohols. Anionic nucleophiles are more reactive than their neutral counterparts.

VI. Troubleshooting Workflow

Troubleshooting_Workflow start Start: Low/No Product Formation check_nucleophile Is the nucleophile strong enough and not protonated? start->check_nucleophile check_temp Is the reaction temperature adequate? check_nucleophile->check_temp Yes add_base Add appropriate base (e.g., K2CO3) or pre-deprotonate with NaH. check_nucleophile->add_base No check_solvent Is the solvent polar aprotic? check_temp->check_solvent Yes increase_temp Increase temperature incrementally (e.g., to 100-120°C) or use microwave. check_temp->increase_temp No check_solubility Is the substrate fully dissolved? check_solvent->check_solubility Yes change_solvent Switch to DMF, NMP, or DMSO. check_solvent->change_solvent No side_reactions Side reactions observed? check_solubility->side_reactions Yes improve_solubility Use co-solvent or higher temperature. check_solubility->improve_solubility No end_ok Reaction Optimized side_reactions->end_ok No solvolysis Solvolysis by solvent or base-generated nucleophile. side_reactions->solvolysis Yes (e.g., alkoxy byproduct) c4_attack Attack at C4 position instead of C2. side_reactions->c4_attack Yes (Isomeric product) solvolysis->change_solvent review_substrate review_substrate c4_attack->review_substrate Review starting material and reaction conditions for selectivity. add_base->check_nucleophile increase_temp->check_temp change_solvent->check_solvent improve_solubility->check_solubility

Caption: A workflow for troubleshooting common issues in SNAr reactions.

VII. References

  • SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. (2022). National Institutes of Health. [Link]

  • Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. (n.d.). ResearchGate. Retrieved from [Link]

  • Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (2017). Chemistry Stack Exchange. [Link]

  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (2022). MDPI. [Link]

  • Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. (2025). ResearchGate. Retrieved from [Link]

  • Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. (n.d.). Arkat USA. Retrieved from [Link]

  • Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Synthesis, cytotoxicity and toxicity of thieno[2,3-d]pyrimidine derivatives derived from 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene. (2015). ResearchGate. Retrieved from [Link]

  • Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. (n.d.). MDPI. [Link]

  • Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SN Ar and Suzuki Reactions as Selective h-NTPDase Inhibitors. (2023). PubMed. [Link]

  • Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. (2019). PubMed. [Link]

  • Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. (n.d.). Journal of the Chemical Society C: Organic. Retrieved from [Link]

  • Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. (n.d.). wuxibiology.com. Retrieved from [Link]

  • Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. (2024). PubMed. [Link]

  • The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. (2021). National Institutes of Health. [Link]

  • nucleophilic aromatic substitutions. (2019). YouTube. [Link]

  • Synthesis, Structural Elucidation of Novel Thieno [2,3-d] Pyrimid. (n.d.). Longdom Publishing. Retrieved from [Link]

  • ones via Their[2][12][13]triazolo[4,3-c]pyrimidine Compounds as New Ring Systems by Dimroth-Type Rearrangement. (2025). ResearchGate. Retrieved from [Link]

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.). wuxibiologics.com. Retrieved from [Link]

  • 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. (2022). National Institutes of Health. [Link]

  • Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution of the Nitro Group with Thiolates. (2024). MDPI. [Link]

  • C–H activation from 4-chlorothieno[3,2-d]pyrimidine using conditions... (n.d.). ResearchGate. Retrieved from [Link]

  • 16.6: Nucleophilic Aromatic Substitution. (2025). Chemistry LibreTexts. [Link]

  • Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. (2014). Organic & Biomolecular Chemistry. [Link]

  • An unexpected Dimroth rearrangement leading to annelated thieno[3,2-d][12][13]triazolo[1,5-a]pyrimidines with potent antitumor activity. (n.d.). PubMed. [Link]

  • Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. (n.d.). ChemRxiv. Retrieved from [Link]

  • 16.7: Nucleophilic Aromatic Substitution. (2022). Chemistry LibreTexts. [Link]

Sources

Improving the stability of thieno[3,2-d]pyrimidine compounds for biological testing

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Thieno[3,2-d]pyrimidine Optimization

Subject: Stability & Solubility Optimization for Thieno[3,2-d]pyrimidine Scaffolds Ticket ID: TSP-TP32-OPT Assigned Scientist: Senior Application Scientist, Lead Discovery Group

Executive Summary

The thieno[3,2-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for purines and quinazolines. It is the core pharmacophore for potent PI3K inhibitors like Pictilisib (GDC-0941) . However, researchers frequently encounter two critical failure modes: poor aqueous solubility leading to assay precipitation, and oxidative instability of the thiophene sulfur.

This guide provides a root-cause analysis and actionable protocols to stabilize these compounds during biological testing.

Module 1: Solubility & Formulation Troubleshooting

Critical Issue: Thieno[3,2-d]pyrimidines are inherently lipophilic. "Inactivity" in cell assays is often actually precipitation.

Q: My compound shows high potency in enzymatic assays but no activity in cell-based assays. Why?

A: The "Solubility Cliff" is the likely culprit. In enzymatic assays, protein concentrations are low, and DMSO tolerance is often higher (up to 5%). In cell media, the sudden shift from 100% DMSO to aqueous media (often pH 7.4) causes rapid precipitation of hydrophobic thieno-pyrimidines before they can penetrate the cell membrane.

Diagnostic Protocol (Light Scattering Check):

  • Prepare your compound at

    
     the final assay concentration in the specific cell culture media (e.g., RPMI + 10% FBS).
    
  • Incubate for 30 minutes at 37°C.

  • Measure absorbance at 650 nm (turbidity). An OD > 0.05 compared to a media-only blank indicates micro-precipitation.

Corrective Action:

  • Intermediate Dilution Step: Do not pipette 100% DMSO stock directly into the well. Perform a serial dilution in media to keep DMSO < 0.5% final.

  • Carrier Protein: Ensure your media contains at least 5-10% Fetal Bovine Serum (FBS). Albumin binds lipophilic drugs, acting as a reservoir and preventing crystal formation.

Q: How do I formulate this scaffold for in vivo PK studies?

A: Avoid simple saline suspensions. Thieno[3,2-d]pyrimidines often require solubilizing excipients.

  • Standard Vehicle: 5% DMSO / 5% Tween-80 / 90% Water (pH 4.0).

  • Advanced Formulation: For highly insoluble analogs, use 20% Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD)
    . The hydrophobic cavity of cyclodextrin encapsulates the thieno-pyrimidine core, improving solubility without altering chemical stability.

Module 2: Chemical Stability & Storage

Critical Issue: The thiophene ring is electron-rich and susceptible to oxidation.

Q: My DMSO stock solution turned yellow/brown after 2 weeks at 4°C. Is it still usable?

A: Discard immediately. This indicates S-oxidation. DMSO is hygroscopic. Absorbed water, combined with trace peroxides in lower-grade DMSO, can facilitate the oxidation of the thiophene sulfur to a sulfoxide or sulfone , or oxidative dimerization of the scaffold.

Storage Protocol:

  • Solvent: Use anhydrous, sterile-filtered DMSO (≥99.9%).

  • Temperature: Store at -20°C or -80°C . Never store at 4°C for >24 hours (DMSO freezes at 18.5°C; repeated partial thawing at 4°C promotes crystallization and concentration gradients).

  • Atmosphere: Flush vials with Argon or Nitrogen gas before sealing to prevent oxidative degradation.

Q: Can I use acidic buffers for purification?

A: Proceed with caution. While the pyrimidine ring is basic, the thieno-fusion alters electron density. Prolonged exposure to strong acids (pH < 2) can lead to hydrolytic cleavage of sensitive substituents (e.g., amide linkers at C-2 or C-6), though the core itself is relatively robust.

  • Recommendation: Use 0.1% Formic Acid (weaker) rather than TFA (stronger) for LC-MS mobile phases if you observe degradation.

Module 3: Metabolic Stability (SAR)

Critical Issue: Rapid clearance by CYP450 enzymes.

Q: My compound is cleared rapidly in liver microsomes ( min). Where is the "soft spot"?

A: Look at the C-2 and C-6 positions. Metabolic oxidation often occurs on alkyl substituents attached to the pyrimidine or thiophene rings.

  • The "Methyl" Trap: A methyl group on the thiophene (common in early synthesis) is a prime target for hydroxylation (

    
    ).
    
  • Fix: Replace metabolically labile methyls with Trifluoromethyl (

    
    )  or Cyclopropyl  groups. These bioisosteres block CYP oxidation while maintaining steric bulk.
    

Visual Technical Guides

Figure 1: Stability & Solubility Decision Matrix

Caption: A logic flow for troubleshooting assay inconsistencies related to thieno[3,2-d]pyrimidine stability.

StabilityWorkflow Start Issue: Inconsistent Biological Data CheckSol Step 1: Check Solubility (Turbidity @ 650nm) Start->CheckSol Turbid Result: Turbid/Precipitate CheckSol->Turbid > 0.05 OD Clear Result: Clear Solution CheckSol->Clear < 0.05 OD Formulate Action: Add Solubilizer (HP-beta-CD or BSA) Turbid->Formulate CheckLCMS Step 2: Check Integrity (LC-MS Purity) Clear->CheckLCMS Oxidized Mass Shift: +16/32 Da (S-Oxidation) CheckLCMS->Oxidized Hydrolyzed Mass Shift: Loss of group (Hydrolysis) CheckLCMS->Hydrolyzed Intact Mass Intact (Low Potency) CheckLCMS->Intact ReSynth Action: Re-synthesize Store under Argon Oxidized->ReSynth Hydrolyzed->ReSynth SAR Action: Modify Structure (Block Metabolic Sites) Intact->SAR

Figure 2: Structural Optimization (SAR) for Stability

Caption: Strategic modifications to the thieno[3,2-d]pyrimidine core to enhance metabolic and chemical stability.

SAR_Map Core Thieno[3,2-d]pyrimidine Core Scaffold Pos2 Position C-2 (Pyrimidine) Risk: Hydrolysis of Linkers Core->Pos2 Pos6 Position C-6 (Thiophene) Risk: Metabolic Oxidation Core->Pos6 PosS Thiophene Sulfur Risk: S-Oxidation Core->PosS Sol2 Sol: Use Ether/Urea instead of Ester Pos2->Sol2 Sol6 Sol: Block with -CF3 or Cyclopropyl Pos6->Sol6 SolS Sol: Electron-withdrawing groups on Ring PosS->SolS

Quantitative Data: Solubility Benchmarks

The following table compares the solubility profiles of standard thieno[3,2-d]pyrimidine derivatives (e.g., GDC-0941 analogues) in common assay solvents.

Solvent SystemSolubility Limit (mg/mL)Stability WindowNotes
DMSO (Anhydrous) > 25.0> 1 Year (-20°C)Ideal stock solvent. Hygroscopic.
Ethanol ~ 3.5Weeks (4°C)Requires warming/sonication.
Water / PBS (pH 7.4) < 0.01 (Insoluble)HoursImmediate precipitation likely.
5% DMSO / PBS ~ 0.15< 24 HoursStandard assay condition. Use fresh.
20% HP-

-CD
> 5.0Days (4°C)Best for in vivo formulation.

References

  • Folkes, A. J., et al. (2008). "The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer."[1] Journal of Medicinal Chemistry.

  • Heffron, T. P. (2016). "Small Molecule Inhibitors of PI3K: Chemistry, Biology, and Clinical Trials." Topics in Medicinal Chemistry.

  • Cayman Chemical. (2024). "GDC-0941 Product Information & Stability Data." Cayman Chemical Technical Support.

  • Selleck Chemicals. (2024). "Pictilisib (GDC-0941) Solubility and Storage Guidelines." SelleckChem Protocols.

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (General reference for solubility/stability protocols).

Sources

How to increase the aqueous solubility of thieno[3,2-d]pyrimidine based inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: Aqueous Solubility Enhancement for Kinase Inhibitors Target Scaffold: Thieno[3,2-d]pyrimidine (Bioisostere of Purine) Ticket Priority: High (Critical for Bioavailability)

Triage & Diagnostics

Welcome to the Solubility Optimization Hub. You are likely here because your thieno[3,2-d]pyrimidine lead compound exhibits "Brick Dust" character—high crystallinity, high melting point (>200°C), and poor aqueous solubility (<10 µg/mL). This scaffold is planar and highly lipophilic, leading to strong intermolecular


-

stacking interactions that resist solvation.

Before initiating synthesis or formulation, diagnose your compound's specific limitation using the Solubility Limiting Factor (SLF) protocol:

Diagnostic ParameterObservationRoot CauseRecommended Module
Melting Point (Tm)

C
High Lattice Energy (Crystal Packing)Module 1 (Structure)
LogP / LogD

High Lipophilicity (Solvation Limited)Module 1 (Structure)
pKa No basic center

Lack of IonizationModule 2 (Salts)
Kinetic Solubility High in DMSO, crashes in waterMetastable Amorphous FormModule 3 (Formulation)

Module 1: Structural Modification (Medicinal Chemistry)

Objective: Disrupt planarity and introduce ionizable centers without compromising kinase potency.

The "Escape from Flatland" Strategy

The thieno[3,2-d]pyrimidine core is intrinsically flat. To increase solubility, you must introduce saturation (


 carbons) to disrupt the crystal lattice.
  • The C4 Position (Hinge Binder):

    • Standard: Morpholine is commonly used here (e.g., GDC-0941/Pictilisib).[1] It functions as a hydrogen bond acceptor for the kinase hinge region while improving metabolic stability compared to open chains.

    • Optimization: If solubility remains low, replace morpholine with bridged morpholines or substituted piperazines . The added steric bulk forces the molecule out of total planarity.

  • The C6 Position (Solvent Exposed Tail):

    • This is your primary "Exit Vector." The kinase pocket usually tolerates bulk here.

    • Action: Append a solubilizing tail containing a basic amine (pKa 7–9).

    • Gold Standard:N-methylpiperazine or (methylsulfonyl)piperazine .

    • Mechanism:[2] At physiological pH (or gastric pH), the amine protonates. The resulting charge–dipole interaction with water overcomes the lattice energy.

Case Study: GDC-0941 (Pictilisib)

Genentech’s optimization of GDC-0941 illustrates this perfectly.

  • Core: Thieno[3,2-d]pyrimidine.[1][3]

  • C4: Morpholine (Hinge binding + polarity).

  • C6: 4-(methylsulfonyl)piperazin-1-yl methyl group.[1][3]

  • Result: The piperazine tail pushes the LogP down and provides a handle for salt formation (mesylate).

Prodrug Approaches

If the parent molecule is unchangeable due to potency requirements:

  • Phosphate Esters: Attach a methylene phosphate group to a free amine or hydroxyl. This creates a highly soluble "pro-drug" that is cleaved by alkaline phosphatases in vivo (e.g., Fosphenytoin approach).

Module 2: Salt Screening (Solid State Engineering)

Objective: Select a counter-ion that maximizes the solubility product (


).

FAQ: Why did my HCl salt disproportionate?

  • Answer: Thieno[3,2-d]pyrimidines are often weak bases. If the pKa of your base is < 4, the HCl salt may hydrolyze in water, reverting to the insoluble free base (the "common ion effect" in reverse).

Recommended Salt Screen Protocol

For weak bases (pKa 3–6), strong sulfonic acids often yield stable, non-hygroscopic salts with better dissolution rates than HCl.

Counter-ionpKa (Acid)Suitability for ThienopyrimidinesNotes
Methanesulfonate (Mesylate) -1.9High Used in GDC-0941. Breaks lattice well.
Tosylate -2.8Medium Good for crystallinity, but adds MW.
Hydrochloride (HCl) -6.0Medium Risk of "Common Ion" suppression in stomach.
Isethionate -1.9High Hydroxyl group adds polarity.

Module 3: Formulation (Pre-Clinical Delivery)

Objective: Solubilize the compound for in vivo dosing (IP/PO) when chemistry is locked.

Cyclodextrin Complexation

Since the thienopyrimidine core is hydrophobic and planar, it fits well into the cavity of cyclodextrins.

  • Reagent: Sulfobutylether-β-cyclodextrin (Captisol®) or HP-β-CD .

  • Protocol:

    • Prepare 20% (w/v) HP-β-CD in 50 mM citrate buffer (pH 3–4).

    • Add compound in excess.

    • Sonicate for 30 mins, then stir for 4 hours.

    • Filter (0.22 µm).

  • Why it works: The hydrophobic core hides inside the CD torus, while the hydrophilic CD exterior interacts with water.

Cosolvent Systems (The "Golden Triangle")

For IV/IP dosing in rodents:

  • 10% DMSO (Solubilizer)

  • 40% PEG-400 (Viscosity/Cosolvent)

  • 50% Water/Saline (Bulk)

  • Warning: Avoid >10% DMSO for chronic dosing due to tolerability issues.

Module 4: Visualization & Logic Flow

Decision Matrix: Solubility Optimization

Use this logic flow to determine your next experimental step.

SolubilityOptimization Start Start: Thienopyrimidine Lead (Low Solubility) CheckMP Check Melting Point (Tm) Start->CheckMP HighMP Tm > 220°C (Lattice Energy Limited) CheckMP->HighMP High Crystallinity LowMP Tm < 180°C (Lipophilicity Limited) CheckMP->LowMP Amorphous/Waxy MedChem MedChem Strategy: Disrupt Planarity HighMP->MedChem Can modify structure? Action3 Formulation: Cyclodextrins / ASD HighMP->Action3 Chemistry Locked SaltScreen Solid State Strategy: Salt Screening LowMP->SaltScreen Has Basic Nitrogen? LowMP->Action3 Neutral Molecule Action1 Add sp3 Centers (C4/C6 Morpholine/Piperazine) MedChem->Action1 Action2 Target Sulfonic Salts (Mesylate/Tosylate) SaltScreen->Action2

Figure 1: Decision Matrix for diagnosing and treating solubility issues in thieno[3,2-d]pyrimidine scaffolds.

Module 5: Experimental Protocols

Thermodynamic Solubility Assay (The Gold Standard)

Purpose: Determine the true equilibrium solubility of the crystalline material.

  • Preparation: Weigh 1–2 mg of solid compound into a chemically resistant vial (glass or polypropylene).

  • Solvent Addition: Add 500 µL of Phosphate Buffered Saline (PBS, pH 7.4) .

    • Note: For oral absorption prediction, also run at pH 1.2 (SGF) and pH 6.5 (FaSSIF) .

  • Equilibration: Shake at 25°C for 24 hours .

    • Critical: Ensure solid is still present after 24h. If clear, add more solid.

  • Separation:

    • Centrifuge at 15,000 rpm for 10 minutes (removes suspended micro-crystals).

    • Alternative: Filter using a PVDF 0.22 µm filter plate (pre-saturated to avoid drug loss).

  • Quantification:

    • Dilute supernatant with DMSO/Acetonitrile (1:1).

    • Analyze via HPLC-UV (254 nm) or LC-MS/MS against a standard curve prepared in DMSO.

Kinetic Solubility Assay (High Throughput)

Purpose: Rapidly screen new analogs from DMSO stocks. Note: This tends to overestimate solubility due to supersaturation.

  • Source: 10 mM stock solution in DMSO.

  • Dilution: Spike 5 µL of stock into 195 µL of PBS (Final = 250 µM, 2.5% DMSO).

  • Incubation: Shake for 2 hours at room temperature.

  • Readout: Measure turbidity via Nephelometry or UV absorbance at 620 nm (where compound doesn't absorb).

  • Calculation: Solubility limit = Concentration where precipitation (turbidity) is detected.

References

  • Folkes, A. J., et al. (2008).[3] The discovery of PI3K inhibitors: The development of GDC-0941.[4][5][6] Journal of Medicinal Chemistry, 51(18), 5522-5532.[3]

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.

  • Kuwano, H., et al. (2007). Structural modifications of thienopyrimidines for the improvement of aqueous solubility. Bioorganic & Medicinal Chemistry, 15(1), 244-256.

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[7][8] Advanced Drug Delivery Reviews, 59(7), 603-616.

  • Zafar, A., et al. (2018).[9] Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. Molecules, 23(1), 145.

Sources

Technical Support Center: Navigating Catalysis with 2-Chlorothieno[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Chlorothieno[3,2-d]pyrimidine. This guide is designed to provide you with in-depth, field-proven insights to troubleshoot and optimize your palladium-catalyzed cross-coupling reactions, with a focus on mitigating catalyst poisoning. The thieno[3,2-d]pyrimidine scaffold is a valuable building block in medicinal chemistry, but its inherent electronic properties and heteroatom-rich structure present unique challenges in catalysis.[1][2] This resource will equip you with the knowledge to diagnose and overcome these hurdles, ensuring the success of your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What makes this compound a challenging substrate in palladium-catalyzed cross-coupling reactions?

A1: The primary challenge arises from the molecule's ability to act as a poison to the palladium catalyst. This is due to two main structural features:

  • Nitrogen Lone Pairs: The pyrimidine ring contains two nitrogen atoms with lone pairs of electrons. These can coordinate strongly to the palladium center, forming stable, off-cycle complexes that are catalytically inactive.[3]

  • Sulfur Atom: The thiophene ring's sulfur atom is a well-known poison for palladium catalysts.[4] Sulfur can irreversibly bind to the palladium surface, blocking active sites and leading to catalyst deactivation.[5]

This dual potential for poisoning makes catalyst selection and reaction optimization particularly critical.

Q2: Which palladium-catalyzed reactions are most commonly affected when using this substrate?

A2: Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig amination (C-N bond formation) are two of the most frequently employed, and consequently, most commonly affected reactions. Both rely on a sensitive Pd(0)/Pd(II) catalytic cycle that is susceptible to disruption by the coordinating heteroatoms of the thienopyrimidine core.[6][7]

Q3: Are there any visual cues that indicate my catalyst is being poisoned?

A3: Yes, the most common visual indicator of catalyst degradation is the formation of "palladium black." This is a fine, black precipitate of elemental palladium that indicates the active Pd(0) species has aggregated and fallen out of the catalytic cycle. If you observe your reaction mixture turning from a homogenous solution to a suspension with black particles, it is a strong sign of catalyst decomposition.

Q4: Can I use standard palladium catalysts like Pd(PPh₃)₄ for reactions with this compound?

A4: While Pd(PPh₃)₄ is a workhorse catalyst, it often proves inefficient for challenging substrates like this compound. The relatively weak coordination of triphenylphosphine can be insufficient to prevent the substrate from binding to and poisoning the palladium center. More robust catalyst systems, typically employing bulky, electron-rich phosphine ligands, are generally required.[8]

Troubleshooting Guide

Issue 1: Low to No Yield in Suzuki-Miyaura Coupling

Your attempt to couple an arylboronic acid with this compound has resulted in a low yield or recovery of only starting material.

Potential Cause & Explanation:

The most probable cause is rapid catalyst deactivation. The electron-deficient nature of the pyrimidine ring, combined with the presence of both nitrogen and sulfur heteroatoms, creates a "perfect storm" for catalyst poisoning. The active Pd(0) species is likely being sequestered by the substrate before it can efficiently enter the catalytic cycle.

Troubleshooting Workflow:

A troubleshooting workflow for low yields.

Solutions & Protocols:

  • Optimize the Ligand: The choice of ligand is paramount. Switch from simple phosphines to bulky, electron-rich biaryl phosphine ligands. These ligands create a sterically hindered environment around the palladium atom, which physically blocks the substrate's heteroatoms from coordinating to the metal center. They also promote the crucial reductive elimination step of the catalytic cycle.

    LigandStructureKey Features
    XPhos 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenylVery bulky and electron-rich, excellent for heteroaromatic chlorides.
    SPhos 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenylSimilar to XPhos with slightly different electronic properties.
    P(t-Bu)₃ Tri(tert-butyl)phosphineA bulky and electron-rich monophosphine.[9]
  • Re-evaluate Your Base: Strong, coordinating bases can sometimes exacerbate catalyst inhibition. Consider switching to a weaker base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄). The use of potassium fluoride (KF) can be particularly effective, as it activates the boronic acid without significantly increasing the basicity of the medium.[10]

  • Solvent System Matters: The solvent must solubilize all components of the reaction. A mixture of a non-polar solvent like dioxane or toluene with a small amount of water is often optimal. Water can play a beneficial role in the transmetalation step.[6]

Recommended Protocol for Suzuki-Miyaura Coupling:

This protocol is adapted from established methods for challenging heteroaromatic chlorides.[9]

  • Reaction Setup: In an oven-dried flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), and spray-dried potassium fluoride (KF, 3.0 mmol).

  • Catalyst Addition: To this mixture, add the palladium precursor (e.g., Pd₂(dba)₃, 1.5 mol%) and the phosphine ligand (e.g., P(t-Bu)₃, 3.0 mol%).

  • Solvent Addition: Add anhydrous, degassed THF (e.g., 5 mL).

  • Reaction: Stir the mixture at 50 °C and monitor by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine. The organic layer is then dried and concentrated.

Issue 2: Stalled Buchwald-Hartwig Amination

Your C-N coupling reaction between this compound and an amine starts but does not proceed to completion, even after extended reaction times.

Potential Cause & Explanation:

This is another classic sign of catalyst poisoning. In the Buchwald-Hartwig amination, the catalytic cycle involves the formation of a palladium-amido complex. The lone pairs on the thienopyrimidine can compete with the desired amine for coordination to the palladium center, leading to a stalled or slow reaction.

Troubleshooting Workflow:

A troubleshooting workflow for stalled aminations.

Solutions & Protocols:

  • Employ a State-of-the-Art Catalyst System: Modern pre-catalysts, where the ligand is already coordinated to the palladium source, are often more effective as they can enter the catalytic cycle more rapidly. Buchwald's G3 and G4 pre-catalysts are excellent choices.

    Pre-catalystKey Features
    XPhos Pd G3 Air- and moisture-stable, highly active for C-N couplings.
    SPhos Pd G4 Similar to G3, with a different ligand for substrate optimization.
  • Base Selection is Crucial: The Buchwald-Hartwig amination typically requires a strong, non-nucleophilic base to deprotonate the amine. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices.[11]

Recommended Protocol for Buchwald-Hartwig Amination:

This is a general protocol that can be optimized for specific amines.[7]

  • Reaction Setup: In a glovebox or under a strictly inert atmosphere, combine this compound (1.0 mmol), the amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).

  • Catalyst Addition: Add the pre-catalyst (e.g., XPhos Pd G3, 2 mol%).

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane (e.g., 5 mL).

  • Reaction: Heat the reaction to 80-110 °C and monitor by TLC or LC-MS.

  • Workup: After completion, cool the reaction, quench with saturated aqueous ammonium chloride, and extract with an organic solvent.

Issue 3: My Reaction Requires High Catalyst Loading

You are able to get the desired product, but only with catalyst loadings of >5 mol%, which is not ideal for scale-up.

Potential Cause & Explanation:

High catalyst loading is a direct consequence of ongoing catalyst deactivation. A significant portion of the catalyst is being sacrificed to the poisoning effects of the substrate, and only the excess catalyst is available to drive the reaction.

Solutions:

  • Consider a Sacrificial Agent: The use of a "sacrificial" Lewis base that can preferentially bind to the catalyst poison without interfering with the catalytic cycle is an advanced strategy. While not widely documented for this specific scaffold, exploring the addition of a simple, less sterically hindered N-heterocycle in small quantities could potentially protect the active catalyst.

  • Alternative Catalyst Systems: If palladium catalysis proves consistently problematic, consider alternative, less expensive, and potentially more robust first-row transition metals.

    • Nickel Catalysis: Nickel catalysts, particularly with ligands like bathophenanthroline, have shown promise for the cross-coupling of chloroheteroarenes.[12][13]

    • Copper Catalysis: For C-N bond formation, copper-catalyzed Ullmann-type reactions can be a viable alternative to the Buchwald-Hartwig amination, though they often require higher temperatures.[12]

  • Flow Chemistry: Continuous flow reactors can minimize catalyst deactivation. By maintaining a low concentration of the substrate in the reaction zone at any given time and ensuring rapid product removal, the catalyst has less opportunity to be poisoned.[14][15]

References

  • Han, Y., & Man, H. W. (2006). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of Combinatorial Chemistry, 8(5), 649–652. Available at: [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 47(26), 4849–4852. Available at: [Link]

  • Penlap, B., et al. (2022). Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation. RSC Advances, 12(30), 19307–19317. Available at: [Link]

  • Haskins, M. N., et al. (2020). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki‐Miyaura Reactions. ChemistrySelect, 5(4), 1481–1485. Available at: [Link]

  • Hartwig, J. F. (1997). Palladium-Catalyzed Amination of Aryl Halides: Mechanism and Rational Catalyst Design. Synlett, 1997(04), 329–340. Available at: [Link]

  • Abdel-Aziz, A. A., et al. (2014). Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. Bioorganic & Medicinal Chemistry Letters, 24(15), 3329–3333. Available at: [Link]

  • Chen, G., et al. (2013). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Nature, 497(7448), 233–237. Available at: [Link]

  • Kawasaki, T., et al. (2025). Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. Organic Process Research & Development. Available at: [Link]

  • Gande, S. L., & Glorius, F. (2023). Mechanistic insights into excited-state palladium catalysis for C–S bond formations and dehydrogenative sulfonylation of amines. Nature Communications, 14(1), 6598. Available at: [Link]

  • Nathel, N. F. F., et al. (2014). Nickel-Catalyzed Amination of Aryl Chlorides and Sulfamates in 2-Methyl-THF. Organic Letters, 16(18), 4782–4785. Available at: [Link]

  • Process Systems Enterprise. (2024, April 23). How to Prevent Catalyst Poisoning at the Industrial Scale. Available at: [Link]

  • Lloyd-Jones, G. C., & Norrby, P.-O. (2011). Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. Molecules, 16(5), 4057–4081. Available at: [Link]

  • Mondal, T., & Pant, K. K. (2018). Techniques for Overcoming Sulfur Poisoning of Catalyst Employed in Hydrocarbon Reforming. Catalysis Surveys from Asia, 22(4), 209–236. Available at: [Link]

  • Weix, D. J., et al. (2013). Nickel-Catalyzed Cross-Electrophile Coupling of 2-Chloropyridines with Alkyl Bromides. Synlett, 25(02), 233–238. Available at: [Link]

  • ResearchGate. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Available at: [Link]

  • Eigenberger, G. (n.d.). Poisoning and deactivation of palladium catalysts. ResearchGate. Available at: [Link]

  • Gessner Group. (n.d.). Phosphine ligands and catalysis. Available at: [Link]

  • Mondal, A., & Seechurn, C. C. J. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Advanced Synthesis & Catalysis, 346(13-15), 1713–1729. Available at: [Link]

  • Garg, N. K., et al. (2014). Nickel-Catalyzed Amination of Aryl Chlorides and Sulfamates in 2-Methyl-THF. Organic Letters, 16(18), 4782–4785. Available at: [Link]

  • Tumkevicius, S., & Dodonova, J. (2012). Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions (Review). Chemistry of Heterocyclic Compounds, 48(2), 258–278. Available at: [Link]

  • Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki? r/Chempros. Available at: [Link]

  • Kim, C. H., et al. (2005). An Investigation of Poison Deactivation on Palladium Based Three Way Catalyst. SAE Technical Paper. Available at: [Link]

  • McCue, A. (2013, December 17). Poison or not poison… Another side to sulfur. Catalysis Science & Technology Blog. Available at: [Link]

  • D'hooghe, M., et al. (2014). Synthesis of Heterocyclic Triads by Pd-Catalyzed Cross-Couplings and Evaluation of Their Cell-Specific Toxicity Profile. Organic Letters, 16(7), 1996–1999. Available at: [Link]

  • Kumar, A., et al. (2016). Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. Organic & Biomolecular Chemistry, 14(30), 7215–7219. Available at: [Link]

  • Zhang, L., et al. (2022). Synthesis of Ribociclib Intermediate 2-Chloro-7-cyclopentyl-N,N-dimethyl-7Hpyrrolo[ 2,3-d]pyrimidine-6-carboxamide. Chinese Journal of Pharmaceuticals, 53(7), 973–976. Available at: [Link]

  • Catalysis Science & Technology Blog. (2013, December 17). Poison or not poison… Another side to sulfur. Available at: [Link]

  • YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Available at: [Link]

  • ACS Publications. (2021, March 30). Heterogeneous Catalysis for Cross-Coupling Reactions: An Underutilized Powerful and Sustainable Tool in the Fine Chemical Industry? Available at: [Link]

Sources

Method development for chiral separation of thieno[3,2-d]pyrimidine enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chiral Resolution of Thieno[3,2-d]pyrimidines

Status: Online Operator: Senior Application Scientist (Chiral Separations Unit) Subject: Method Development & Troubleshooting for Thieno[3,2-d]pyrimidine Enantiomers

Welcome to the Chiral Method Development Hub

You are likely working with thieno[3,2-d]pyrimidine derivatives because they are privileged scaffolds in kinase inhibitor discovery (e.g., PI3K, CDK7, PDK1 inhibitors like GDC-0941).

These molecules present a specific set of chromatographic challenges:

  • Solubility: The fused bicyclic heteroaromatic core is often poorly soluble in standard alcohol/alkane mixes.

  • Basicity: The pyrimidine nitrogens act as Lewis bases, interacting strongly with residual silanols on the silica support, leading to severe peak tailing.

  • Atropisomerism: In highly substituted derivatives (e.g., bulky groups at C-4 or C-7), you may encounter restricted rotation, creating atropisomers that require specific temperature controls.

This guide replaces generic templates with a targeted workflow designed specifically for this chemical class.

Module 1: The "First-Pass" Screening Protocol

Do not waste time with random column picking. For thieno[3,2-d]pyrimidines, we prioritize immobilized polysaccharide phases due to the frequent need for "non-standard" solvents (like DCM or THF) to keep the sample in solution.

The "Gold Standard" Screening Set
  • Primary Columns: Chiralpak IA, IB, IC (Immobilized Amylose/Cellulose).

  • Secondary (if Primary fails): Chiralpak IG, Chiralpak AD-H (Coated – use caution with solvents).

Step-by-Step Screening Workflow

Step 1: Solubility Check (The Critical Filter) Dissolve your sample at 1 mg/mL in MeOH/EtOH.

  • Precipitate forms? Try Dichloromethane (DCM).

  • If DCM is required: You MUST use Immobilized columns (IA, IB, IC). STOP if using AD-H/OD-H (coated phases), as DCM will strip the chiral selector and destroy the column.

Step 2: The "Universal" Gradient Run a generic gradient to assess retention and potential selectivity quickly.

ParameterSetting
Mobile Phase A n-Hexane + 0.1% Diethylamine (DEA)
Mobile Phase B Ethanol or Isopropanol + 0.1% DEA
Gradient 5% B to 50% B over 20 minutes
Flow Rate 1.0 mL/min (4.6mm ID column)
Temperature 25°C
Detection UV 254 nm (Thieno-pyrimidines absorb strongly here)

Scientist's Note: The addition of 0.1% DEA (or EDA - Ethylenediamine) is non-negotiable for this scaffold. The pyrimidine ring will drag on the silica surface without it.

Step 3: Mode Switching If Normal Phase (Hexane/Alcohol) fails, switch to Polar Organic Mode (POM) :

  • Mobile Phase: 100% Methanol (or Acetonitrile) + 0.1% DEA.

  • Columns: Chiralpak IA and IG often perform exceptionally well in 100% MeOH for polar heterocycles.

Visualization: Screening Decision Matrix

ScreeningWorkflow Start Start: Thieno[3,2-d]pyrimidine Sample Solubility Solubility Check: Dissolve in MeOH/EtOH? Start->Solubility Immobilized Route A: Immobilized CSPs (IA, IB, IC, IG) Solubility->Immobilized No (Requires DCM/THF) Coated Route B: Coated CSPs (AD-H, OD-H) Solubility->Coated Yes (Soluble in Alcohol) Screening Gradient Screen: Hexane/EtOH + 0.1% DEA Immobilized->Screening Coated->Screening Resolution Resolution (Rs) > 1.5? Screening->Resolution Success Method Validated Resolution->Success Yes Fail Switch Mode Resolution->Fail No POM Polar Organic Mode: 100% MeOH + DEA Fail->POM Try Polar Mode SFC Switch to SFC (CO2 + MeOH/DEA) Fail->SFC Try SFC POM->Resolution

Caption: Logical flow for selecting column chemistry based on solubility and method performance.

Module 2: Troubleshooting Guide (Q&A Format)

Q: My peaks are tailing severely (As > 1.5). Is the column dead? A: Likely not. Thieno[3,2-d]pyrimidines are basic. The tailing is caused by the interaction between the pyrimidine nitrogens and the acidic silanols on the silica backbone.

  • The Fix: Increase the basic additive. Switch from 0.1% DEA to 0.1% Ethylenediamine (EDA) . EDA is a stronger base and more effectively masks silanols.

  • Caution: Flush the column thoroughly when switching additives.

Q: I have separation, but the sample precipitates in the injector. A: This is classic for this scaffold in Normal Phase (Hexane-rich).

  • The Fix: Use an Immobilized Column (IA, IB, IC) .[1]

  • Protocol: Dissolve your sample in a small amount of DCM or THF. Inject this directly. Since the phase is immobilized, the DCM plug will not dissolve the stationary phase. Do not try this on AD-H or OD-H.

Q: The retention times are shifting between runs. A: Are you using a "Forbidden Solvent" history?

  • Diagnosis: If you previously used the column with an acidic additive (TFA) for a different project, and now use a basic additive (DEA), the column needs a long equilibration. The acid/base memory effect on the silica surface is strong.

  • Protocol: Wash with 10 column volumes of Ethanol:DEA (90:10) to fully reset the surface pH.

Module 3: Scale-Up Strategy (SFC vs. HPLC)

For drug development, you often need to isolate milligrams or grams.

FeatureHPLC (Normal Phase)SFC (Supercritical Fluid)Verdict for Thieno-pyrimidines
Solubility Poor (Hexane based)Good (CO2 + Methanol/DCM)SFC Wins
Cycle Time 15-30 mins3-8 minsSFC Wins
Solvent Removal Slow (High boiling point)Fast (CO2 evaporates)SFC Wins
Additives DEA/EDA requiredDEA/EDA + Water (optional)Tie

Recommendation: If you have access to SFC, move this scaffold to SFC immediately. The solubility profile of thieno[3,2-d]pyrimidines in supercritical CO2/Methanol mixtures is significantly better than in Hexane, allowing for higher loading capacity (mg/injection).

Visualization: Troubleshooting Logic

Troubleshooting Issue Problem Detected Tailing Peak Tailing Issue->Tailing Broad Broad/Split Peaks Issue->Broad Drift RT Drift Issue->Drift Action1 Add 0.1% EDA (Stronger Base) Tailing->Action1 Action2 Check Solubility (Use DCM/Immobilized) Broad->Action2 Action4 Check Temperature (Atropisomerism?) Broad->Action4 Action3 Equilibrate Column (Flush Memory) Drift->Action3

Caption: Diagnostic pathways for common chromatographic anomalies in basic heterocycles.

References

  • Daicel Chiral Technologies. Instruction Manual for Immobilized CHIRALPAK® IA, IB, IC, ID, IE, IF, IG and IH.Link

  • Phenomenex. Chiral HPLC & SFC Column Selection Guide.Link

  • He, J. et al. (2019). "Design, synthesis, and biological evaluation of thieno[3,2-d]pyrimidine derivatives as potential simplified phosphatidylinositol 3-kinase alpha inhibitors." Chemical Biology & Drug Design. Link

  • Wang, Y. et al. (2024). "Discovery and optimization of thieno[3,2-d]pyrimidine derivatives as highly selective inhibitors of cyclin-dependent kinase 7." European Journal of Medicinal Chemistry. Link

  • Sigma-Aldrich (Supelco). Chiral Method Development Strategies for HPLC.Link

Sources

Validation & Comparative

Comparative Guide: Biological Activity of 2-Chlorothieno[3,2-d]pyrimidine vs. 4-Chlorothieno[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Hierarchy

In the realm of kinase inhibitor discovery, the thieno[3,2-d]pyrimidine scaffold serves as a critical bioisostere of purine (adenine). The biological utility of its chlorinated derivatives—2-Chlorothieno[3,2-d]pyrimidine (2-Cl-TP) and 4-Chlorothieno[3,2-d]pyrimidine (4-Cl-TP) —is defined by their distinct electrophilic reactivities and subsequent roles in structure-activity relationship (SAR) optimization.

  • 4-Chlorothieno[3,2-d]pyrimidine acts as the primary "Warhead" precursor . Its C4 position is highly reactive to nucleophilic aromatic substitution (

    
    ), allowing for the introduction of amine motifs that mimic the adenine interaction with the ATP-binding hinge region of kinases (e.g., PI3K, EGFR, VEGFR).
    
  • This compound functions as the secondary "Tuning" scaffold . Often retained or substituted after C4 functionalization, the C2 position modulates physicochemical properties (solubility, lipophilicity) and selectivity profiles, or engages solvent-exposed regions of the target protein.

Key Finding: Biological activity is heavily skewed toward the 4-chloro isomer's derivatives for primary potency, while the 2-chloro derivatives are essential for optimizing pharmacokinetic parameters and overcoming resistance mechanisms.

Chemical Biology & Reactivity Profiles

Understanding the biological potential requires analyzing the underlying chemical reactivity. The electron-deficient pyrimidine ring renders these compounds susceptible to nucleophilic attack, but the regioselectivity is distinct.

Reactivity Hierarchy ( )

The C4 position is significantly more electrophilic than the C2 position due to the specific nitrogen arrangement and resonance stabilization of the Meisenheimer complex.

Feature4-Chlorothieno[3,2-d]pyrimidineThis compound
Electrophilicity High (Primary site of attack)Moderate/Low (Requires activation or catalysis)
Primary Biological Role Precursor to ATP-hinge bindersPrecursor to solubility/selectivity tails
Key Reaction Rapid

with amines at mild temps
Palladium-catalyzed coupling or forcing

Target Class Tyrosine Kinases (VEGFR, EGFR), PI3KAnthelmintics, complex dual-inhibitors
Visualization: Functionalization Logic

The following diagram illustrates the divergent synthetic pathways that dictate the biological application of these isomers.

ReactivityLogic Core Thieno[3,2-d]pyrimidine Scaffold Cl4 4-Chloro Isomer (High Reactivity) Core->Cl4 Chlorination (C4) Cl2 2-Chloro Isomer (Lower Reactivity) Core->Cl2 Chlorination (C2) Deriv4 4-Amino Derivatives (ATP Hinge Binder) Cl4->Deriv4 SNAr (Amines) Mild Conditions Deriv2 2-Substituted Analogs (Solubility/Selectivity) Cl2->Deriv2 Pd-Catalysis/High Temp BioAct4 High Potency (nM IC50) Deriv4->BioAct4 Primary Driver BioAct2 Modulated PK/ADME (µM IC50) Deriv2->BioAct2 Secondary Driver

Caption: Divergent functionalization pathways. The 4-chloro isomer allows for rapid access to high-potency hinge binders, while the 2-chloro isomer requires more forcing conditions for modification.

Comparative Biological Activity[1][2]

4-Chlorothieno[3,2-d]pyrimidine (The "Gateway" Molecule)

This isomer is rarely tested as a final drug but is the obligate intermediate for a vast class of kinase inhibitors.

  • Mechanism of Action: The chlorine atom is displaced by an aniline or aliphatic amine. The resulting NH group forms a critical hydrogen bond with the "gatekeeper" residue (e.g., T790M in EGFR) or the hinge region backbone of the kinase ATP pocket.

  • Potency Data: Derivatives synthesized from 4-Cl-TP frequently exhibit nanomolar (nM) potency.

    • Example: 4-(substituted-amino)thieno[3,2-d]pyrimidines show

      
       values of 10–50 nM  against VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) [1].
      
    • Antiproliferative Activity:[1][2][3][4] In HUVEC (Human Umbilical Vein Endothelial Cells) assays, 4-substituted derivatives inhibit proliferation at 0.5–1.0 µM without significant cytotoxicity to normal cells [1].[5]

This compound (The "Stabilizer")

The 2-chloro isomer often appears in "2,4-dichlorothieno[3,2-d]pyrimidine" scaffolds or is used to synthesize 2-amino-4-aryl derivatives.

  • Mechanism of Action: When the C4 position is already occupied (e.g., by an oxygen or carbon linkage), the C2-chlorine allows for the introduction of solubilizing groups (like morpholine or piperazine) that interact with the solvent-exposed regions of the kinase.

  • Direct Activity: Some studies indicate that 2-chlorothieno[3,2-d]pyrimidin-4-amine derivatives possess intrinsic antiproliferative activity.

    • Potency Data:

      
       values against HT-29 (colon cancer) and A549 (lung cancer) cell lines typically range from 1.76 µM to 2.32 µM  [2].[1]
      
    • Selectivity: 2-substituted derivatives often show improved selectivity indices (SI) compared to their unsubstituted counterparts, reducing off-target toxicity.

Comparative Data Summary
Biological Metric4-Chloro Derived Series2-Chloro Derived Series
Primary Target ATP-Binding Pocket (Hinge)Solvent Front / Allosteric Sites
Typical Potency (

)
< 100 nM (High Potency)1 - 10 µM (Moderate Potency)
Key Application Primary inhibition of Kinase activityTuning ADME (Absorption, Distribution, Metabolism, Excretion)
Cellular Toxicity High (Target-specific apoptosis)Moderate (Often cytostatic)

Case Study: Targeting the PI3K/Akt Pathway

Both isomers are utilized to construct inhibitors for the PI3K/Akt/mTOR pathway, a central regulator of cell survival and proliferation often dysregulated in cancer.

Pathway Visualization

The following diagram maps where thieno[3,2-d]pyrimidine derivatives intervene in the signaling cascade.

PI3K_Pathway RTK RTK (Receptor Tyrosine Kinase) (EGFR/VEGFR) PI3K PI3K (Phosphoinositide 3-kinase) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation (PIP2 -> PIP3) PIP2 PIP2 Akt Akt (Protein Kinase B) PIP3->Akt Recruitment mTOR mTOR Complex Akt->mTOR Activation Inhibitor Thieno[3,2-d]pyrimidine Inhibitor Inhibitor->PI3K Blockade (ATP Competition) Inhibitor->mTOR Dual Inhibition

Caption: Thieno[3,2-d]pyrimidine derivatives typically act as ATP-competitive inhibitors at the PI3K and mTOR nodes, blocking downstream survival signaling.

Experimental Protocols

Protocol A: Synthesis of 4-Amino Derivatives ( )

This protocol validates the high reactivity of the 4-chloro isomer.

  • Reagents: 4-Chlorothieno[3,2-d]pyrimidine (1.0 eq), Aniline derivative (1.1 eq), Isopropanol (solvent).

  • Procedure:

    • Dissolve 4-chlorothieno[3,2-d]pyrimidine in isopropanol (10 mL/mmol).

    • Add the aniline derivative.

    • Note: No base is required if the aniline is sufficiently nucleophilic; otherwise, add

      
       (1.5 eq).
      
    • Reflux at 80°C for 2–4 hours . (Monitor by TLC/LC-MS).

    • The product usually precipitates upon cooling. Filter and wash with cold ether.

  • Validation: Appearance of a secondary amine signal in

    
    -NMR (
    
    
    
    8.0–9.5 ppm) and disappearance of the C4-Cl peak.
Protocol B: In Vitro Kinase Inhibition Assay (Generic)

Standard method to quantify biological activity.

  • System: FRET-based assay (e.g., LanthaScreen™) or ADP-Glo™.

  • Preparation: Prepare 3-fold serial dilutions of the thienopyrimidine derivative in DMSO (Top concentration: 10 µM).

  • Reaction:

    • Incubate Kinase (e.g., VEGFR-2, 5 ng/well) with substrate (Poly GT) and ATP (

      
       concentration) in reaction buffer.
      
    • Add compound dilutions.

    • Incubate for 60 minutes at Room Temperature .

  • Detection: Add detection reagent (Eu-labeled antibody). Read fluorescence ratio (665 nm / 615 nm).

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine

    
    .
    

References

  • Synthesis and VEGFR-2 Kinase Inhibitory Activity of 1-Aryl-3-[4-(thieno[3,2-d]pyrimidin-4-yloxy)phenyl]ureas. Source: National Institutes of Health (NIH) / PubMed Central. URL:[Link]

  • N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide: design, synthesis, crystal structure, antiproliferative activity. Source: PubMed. URL:[Link]

  • Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. Source: Bioorganic & Medicinal Chemistry / PMC.[3] URL:[Link]

  • Thieno[3,2-d]pyrimidine derivatives having inhibitory activity for protein kinases.
  • 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. Source: PubMed Central. URL:[Link]

Sources

The Ascendancy of 2-Chlorothieno[3,2-d]pyrimidine: A Comparative Guide to Kinase Inhibitor Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase-targeted drug discovery, the selection of a core heterocyclic scaffold is a pivotal decision that profoundly influences the potency, selectivity, and ultimate clinical success of an inhibitor. While established scaffolds such as quinazolines, purines, and indoles have historically dominated the field, the 2-chlorothieno[3,2-d]pyrimidine core has emerged as a privileged structure, offering distinct advantages in the pursuit of next-generation kinase inhibitors. This guide provides an in-depth, objective comparison of the this compound scaffold against its prominent heterocyclic counterparts, supported by experimental data and detailed methodologies.

The Strategic Advantage of the Thieno[3,2-d]pyrimidine Core

The thieno[3,2-d]pyrimidine scaffold is a bioisostere of purine, the fundamental building block of adenine in ATP. This inherent structural mimicry allows it to effectively compete for the ATP-binding site of a wide array of kinases. The "chloro" substitution at the 2-position provides a crucial reactive handle for synthetic elaboration, enabling the facile introduction of various side chains to fine-tune potency and selectivity. This synthetic tractability is a significant advantage in the iterative process of lead optimization.

Furthermore, the thiophene ring, in comparison to the benzene ring of quinazoline, can offer altered electronic properties and opportunities for distinct vector orientations of substituents, potentially leading to improved interactions within the kinase active site and a more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Comparative Analysis of Kinase Inhibitor Scaffolds

To provide a quantitative perspective, the following sections compare the performance of inhibitors based on the this compound scaffold with those derived from quinazoline, purine, and indole cores against key kinase targets.

Epidermal Growth Factor Receptor (EGFR) Inhibition

EGFR is a well-validated target in oncology, and its inhibitors have transformed the treatment of non-small cell lung cancer (NSCLC). The thieno[3,2-d]pyrimidine scaffold has demonstrated remarkable efficacy against both wild-type and mutant forms of EGFR.

Table 1: Comparative IC50 Values of Heterocyclic Scaffolds against EGFR

Scaffold ClassRepresentative InhibitorEGFR (Wild-Type) IC50 (nM)EGFR (T790M Mutant) IC50 (nM)Reference
Thieno[3,2-d]pyrimidine Compound 5b37.19204.10[1]
Quinazoline Gefitinib26 - 57>1000[]
Quinazoline Erlotinib2~500[]
Purine Roscovitine (CDK inhibitor with off-target EGFR activity)>10,000>10,000[3]
Indole Sunitinib (multi-kinase inhibitor)~250Not Reported[]

As illustrated in Table 1, a representative thieno[3,2-d]pyrimidine-based inhibitor (Compound 5b) exhibits potent inhibition of both wild-type and the clinically significant T790M resistance mutant of EGFR, with an IC50 value comparable to the established drug Erlotinib for the wild-type and significantly better than Gefitinib for the mutant.[1][] This highlights the potential of the thieno[3,2-d]pyrimidine scaffold to address acquired resistance mechanisms.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

VEGFR-2 is a key mediator of angiogenesis, a critical process in tumor growth and metastasis.[4] The development of potent and selective VEGFR-2 inhibitors is a major focus in cancer drug discovery.

Table 2: Comparative IC50 Values of Heterocyclic Scaffolds against VEGFR-2

Scaffold ClassRepresentative InhibitorVEGFR-2 IC50 (nM)Reference
Thieno[2,3-d]pyrimidine Compound 17f230[4]
Quinazoline Vandetanib40[5]
Purine Not a primary scaffold for potent VEGFR-2 inhibitors-
Indole Sunitinib80[]
Indole Compound 725[6]

In the context of VEGFR-2 inhibition, indole-based inhibitors like Sunitinib and other reported compounds have shown high potency.[][6] While the representative thieno[2,3-d]pyrimidine compound 17f shows good activity, this area is a stronghold for the indole scaffold.[4] However, the versatility of the thienopyrimidine core allows for optimization towards potent VEGFR-2 inhibition as well.

Experimental Methodologies

To ensure the reproducibility and validity of the presented data, detailed protocols for key kinase inhibition assays are provided below.

In Vitro Kinase Inhibition Assay: ADP-Glo™ Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

reagent_prep Reagent Preparation: - Kinase, substrate, ATP, and inhibitor solutions - ADP-Glo™ Reagent - Kinase Detection Reagent plate_setup Plate Setup (384-well): - Add 1 µL of inhibitor or DMSO (control) - Add 2 µL of kinase solution reagent_prep->plate_setup incubation1 Pre-incubation: Incubate at room temperature for 15 minutes plate_setup->incubation1 reaction_start Kinase Reaction: - Add 2 µL of ATP/substrate mix - Incubate at room temperature for 60 minutes incubation1->reaction_start termination Reaction Termination: - Add 5 µL of ADP-Glo™ Reagent - Incubate for 40 minutes to deplete ATP reaction_start->termination detection Signal Generation: - Add 10 µL of Kinase Detection Reagent - Incubate for 30 minutes to convert ADP to ATP and generate luminescence termination->detection readout Data Acquisition: Measure luminescence using a plate reader detection->readout

Caption: Workflow for the ADP-Glo™ Kinase Assay.

  • Reagent Preparation :

    • Prepare kinase, substrate, and ATP solutions in 1x kinase reaction buffer.

    • Serially dilute the test compounds (inhibitors) in the appropriate solvent (e.g., DMSO).

  • Plate Setup :

    • To the wells of a 384-well plate, add 1 µL of the test compound or DMSO for the control wells.

    • Add 2 µL of the diluted kinase enzyme to each well.

  • Pre-incubation :

    • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the kinase.

  • Initiation of Kinase Reaction :

    • Add 2 µL of a mixture containing ATP and the kinase substrate to each well to start the reaction.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Reaction Termination and ATP Depletion :

    • Add 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes to stop the kinase reaction and consume the remaining ATP.

  • ADP Detection and Signal Generation :

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30 minutes to convert the generated ADP to ATP and produce a luminescent signal.

  • Data Acquisition :

    • Measure the luminescence of each well using a microplate reader. The signal intensity is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.

  • Data Analysis :

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Kinase Activity Assay: Western Blot for Phosphoprotein Detection

This method assesses the ability of an inhibitor to block the phosphorylation of a kinase's downstream substrate within a cellular context.

cell_culture Cell Culture & Treatment: - Seed cells and allow to adhere - Treat with inhibitor or DMSO for a specified time - Stimulate with growth factor (if necessary) lysis Cell Lysis: - Wash cells with ice-cold PBS - Lyse cells in buffer containing protease and phosphatase inhibitors cell_culture->lysis quantification Protein Quantification: Determine protein concentration using a BCA or Bradford assay lysis->quantification sds_page SDS-PAGE: - Denature protein lysates - Separate proteins by size on a polyacrylamide gel quantification->sds_page transfer Protein Transfer: Transfer proteins from the gel to a PVDF or nitrocellulose membrane sds_page->transfer blocking Blocking: Incubate the membrane in a blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding transfer->blocking primary_ab Primary Antibody Incubation: Incubate with a primary antibody specific for the phosphorylated target protein blocking->primary_ab secondary_ab Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody primary_ab->secondary_ab detection Signal Detection: - Add ECL substrate - Image the chemiluminescent signal secondary_ab->detection analysis Data Analysis: - Quantify band intensity - Normalize to a loading control (e.g., total protein or a housekeeping protein) detection->analysis

Sources

Comparative study of different synthetic routes to 2-Chlorothieno[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Thieno[3,2-d]pyrimidine Scaffold

The thieno[3,2-d]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, serving as a cornerstone for a multitude of biologically active molecules. Its structural resemblance to purine has made it a valuable bioisostere in the design of kinase inhibitors, anti-cancer agents, and other targeted therapies. The targeted synthesis of specific isomers, such as 2-Chlorothieno[3,2-d]pyrimidine, is of paramount importance as the substitution pattern on the pyrimidine ring dictates the molecule's interaction with biological targets and, consequently, its therapeutic efficacy and selectivity. This guide will focus on the most prevalent and effective methods for the synthesis of this key intermediate.

Comparative Analysis of Synthetic Strategies

The synthesis of this compound can be broadly approached from two main perspectives: the functionalization of a pre-existing thieno[3,2-d]pyrimidine core or the de novo construction of the heterocyclic system with the desired chloro-substituent incorporated during the ring-forming steps. Here, we will dissect the most prominent examples of each approach.

Route 1: Selective Dechlorination of 2,4-Dichlorothieno[3,2-d]pyrimidine

This is arguably the most common and well-documented route to this compound, leveraging the differential reactivity of the two chlorine atoms on the pyrimidine ring. The synthesis begins with the readily accessible thieno[3,2-d]pyrimidine-2,4-dione.

Reaction Scheme:

Route 1 start Thieno[3,2-d]pyrimidine-2,4-dione dichloro 2,4-Dichlorothieno[3,2-d]pyrimidine start->dichloro Chlorination step1_reagents POCl3, DMF 120 °C, 3h product This compound dichloro->product Selective Dechlorination step2_reagents H2, Pd/C DIPEA or NaHCO3 80% yield

Caption: Synthetic pathway via chlorination and selective dechlorination.

Mechanistic Insights and Causality of Experimental Choices:

The first step involves a robust chlorination of the thieno[3,2-d]pyrimidine-2,4-dione using a mixture of phosphorus oxychloride (POCl3) and a catalytic amount of dimethylformamide (DMF).[1][2] The DMF acts as a catalyst by forming the Vilsmeier reagent, which is a more potent chlorinating agent than POCl3 alone. This reaction typically proceeds at elevated temperatures to ensure complete conversion to the dichloro-intermediate.

The crux of this synthetic route lies in the subsequent selective monodechlorination. The chlorine atom at the C4 position is significantly more susceptible to nucleophilic substitution and reduction than the chlorine at the C2 position. This differential reactivity is attributed to the greater electron-withdrawing effect of the adjacent pyrimidine nitrogen on the C4 position, making it more electrophilic.

Catalytic hydrogenation is a highly effective method for this selective reduction.[3] The use of a palladium on carbon (Pd/C) catalyst in the presence of a mild base such as N,N-diisopropylethylamine (DIPEA) or sodium bicarbonate (NaHCO3) facilitates the selective removal of the C4-chloro group.[3] The base is crucial to neutralize the HCl that is formed during the reaction, preventing side reactions and catalyst poisoning. It has been noted that even under prolonged hydrogenation, the C2-chloro group remains intact, highlighting the remarkable selectivity of this method.[3]

Experimental Protocol: Selective Dechlorination

  • To a solution of 2,4-Dichlorothieno[3,2-d]pyrimidine in a suitable solvent (e.g., ethanol or ethyl acetate), add a catalytic amount of 10% Pd/C.

  • Add a stoichiometric amount of a mild base (e.g., N,N-diisopropylethylamine or sodium bicarbonate).

  • Subject the reaction mixture to a hydrogen atmosphere (typically balloon pressure is sufficient).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography or recrystallization to afford this compound.

Route 2: De Novo Synthesis from Thiophene Precursors

An alternative strategy involves the construction of the thieno[3,2-d]pyrimidine ring system from suitably functionalized thiophene precursors. This approach offers the potential for greater diversity in the final product, although it may require more steps and careful control of regioselectivity.

Reaction Scheme:

Route 2 start Methyl 3-aminothiophene-2-carboxylate intermediate1 Thieno[3,2-d]pyrimidine-2,4-dione start->intermediate1 Cyclization step1_reagents Urea 180 °C, 4h intermediate2 2,4-Dichlorothieno[3,2-d]pyrimidine intermediate1->intermediate2 Chlorination step2_reagents POCl3, DMF 120 °C, 3h product This compound intermediate2->product Selective Dechlorination step3_reagents H2, Pd/C DIPEA or NaHCO3

Caption: A multi-step synthesis starting from a thiophene derivative.

Mechanistic Insights and Causality of Experimental Choices:

This approach commences with a substituted thiophene, typically a 3-aminothiophene-2-carboxylate derivative. The cyclization to form the pyrimidine ring can be achieved by reacting the aminothiophene with a one-carbon source, such as urea, under thermal conditions.[2][4] This condensation reaction forms the thieno[3,2-d]pyrimidine-2,4-dione intermediate.

From this point, the synthesis converges with Route 1, requiring the same two-step chlorination and selective dechlorination sequence to arrive at the target this compound. While this route is longer, it offers the advantage of being able to introduce substituents on the thiophene ring at an early stage, which may be desirable for the synthesis of analogues.

Performance Comparison

ParameterRoute 1: Selective DechlorinationRoute 2: De Novo Synthesis
Starting Material Availability Thieno[3,2-d]pyrimidine-2,4-dione is commercially available or readily synthesized.Substituted 3-aminothiophene-2-carboxylates may require multi-step synthesis.
Number of Steps 2 steps from the dione.3 or more steps.
Overall Yield High (reported 80% for the dechlorination step).[3]Generally lower due to the increased number of steps.
Regioselectivity Excellent for the selective dechlorination.Regioselectivity can be an issue during the initial thiophene synthesis.
Scalability Both chlorination and catalytic hydrogenation are generally scalable processes.The initial cyclization may require high temperatures, which can be challenging on a large scale.
Versatility Primarily for the synthesis of this compound itself.Allows for the introduction of diversity on the thiophene ring.

Conclusion and Recommendations

For the direct and efficient synthesis of this compound, the selective dechlorination of 2,4-dichlorothieno[3,2-d]pyrimidine (Route 1) is the superior method. Its high selectivity, good yield, and the commercial availability of the starting materials make it the preferred choice for both laboratory-scale synthesis and potential scale-up. The underlying principle of differential reactivity of the chloro-substituents is a robust and reliable chemical handle.

The de novo synthesis from thiophene precursors (Route 2) is a viable alternative, particularly when the goal is to produce a library of analogues with modifications on the thiophene ring. However, for the specific synthesis of the title compound, this route is less efficient.

Researchers and drug development professionals should prioritize the selective dechlorination strategy for a reliable and high-yielding synthesis of this compound, a critical building block for the advancement of new therapeutic agents.

References

  • IOP Publishing. Synthesis of 2-chloro-4-(3-nitrophenoxy) thieno [3, 2-d] pyrimidine. (2019). Available from: [Link]

  • MDPI. Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors. (2023). Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of 2,4-Dichloro[1]benzothieno[3,2-d]pyrimidine in Modern OLED Synthesis. Available from: [Link]

  • PMC. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Available from: [Link]

  • MDPI. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. (2023). Available from: [Link]

  • University of Groningen. Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation. (2022-01-18). Available from: [Link]

  • PMC. Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. Available from: [Link]

Sources

Technical Guide: Cross-Reactivity Profiling of Kinase Inhibitors Derived from 2-Chlorothieno[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-chlorothieno[3,2-d]pyrimidine scaffold represents a privileged pharmacophore in modern kinase drug discovery. Functioning as a bioisostere of the purine core found in ATP, this scaffold offers a versatile template for developing inhibitors against diverse targets, including PI3K, EGFR, and FLT3. However, its structural similarity to adenine inherently risks promiscuity (off-target toxicity).

This guide provides a rigorous framework for profiling the cross-reactivity of libraries derived from the this compound intermediate. It contrasts this scaffold with traditional quinazoline alternatives and details a self-validating experimental workflow to quantify selectivity.

Part 1: The Scaffold Advantage & Structural Logic

Structural Bioisosterism

The thieno[3,2-d]pyrimidine core mimics the adenine ring of ATP but lacks the N-7 and N-9 nitrogens found in purines. This modification alters the hydrogen bond acceptor/donor profile within the kinase hinge region, often resulting in distinct selectivity profiles compared to quinazolines (e.g., Gefitinib) or pyrazolopyrimidines.

The 2-chloro position is the critical "handle" for tuning physicochemical properties and selectivity. While the 4-position usually anchors the molecule to the hinge region (often via a morpholine or aniline group), the 2-position extends into the solvent-exposed front or the ribose-binding pocket, allowing for high-diversity nucleophilic substitutions (


) to fine-tune off-target liabilities.
Comparative Analysis: Thienopyrimidine vs. Quinazoline
FeatureThieno[3,2-d]pyrimidineQuinazoline (e.g., Erlotinib)Implication for Profiling
Hinge Binding Monodentate or BidentateTypically Monodentate (N1)Thienopyrimidines may bind "flipped" orientations, requiring broader panel screening.
Solubility Generally Higher (S-atom effect)Moderate to Low (often requires solubilizing tails)Lower risk of aggregation-based false positives in biochemical assays.
Selectivity Tunable via C-2 and C-6Tunable via C-6 and C-7C-2 substitutions on thienopyrimidines often drastically shift selectivity between PI3K and EGFR families.
Metabolic Stability Thiophene ring susceptible to S-oxidationPhenyl ring susceptible to hydroxylationProfiling must account for active metabolites if performing cell-based selectivity.

Part 2: Structural Determinants of Selectivity (SAR)

The following diagram illustrates how specific chemical modifications to the this compound core drive the resulting inhibitor towards specific kinase families.

SAR_Flow Core 2-Chloro-thieno[3,2-d]pyrimidine (Scaffold Core) Sub_4 C-4 Substitution (Hinge Interaction) Core->Sub_4 Step 1: S_NAr Sub_2 C-2 Substitution (Solvent/Ribose Pocket) Sub_4->Sub_2 Step 2: Suzuki/Buchwald PI3K Target: PI3K / mTOR (e.g., GDC-0941) Sub_4->PI3K Morpholine Group EGFR Target: EGFR / VEGFR (Tyrosine Kinases) Sub_4->EGFR Aniline Group Sub_2->PI3K Indazole/Sulfonamide CDK Target: CDKs (Ser/Thr Kinases) Sub_2->CDK Aminopyrazole

Figure 1: Divergent synthesis pathways from the 2-chloro core determine kinase family specificity.

Part 3: Experimental Profiling Workflow

To objectively assess the performance of a this compound derivative, a two-tiered profiling strategy is required. Relying solely on IC50 values against the primary target is insufficient due to the scaffold's ATP-mimetic nature.

Tier 1: High-Throughput Binding Assay (Kinome Scan)

Objective: Rapidly eliminate promiscuous compounds (Selectivity Score S(35) > 0.5). Method: Competition Binding Assay (e.g., KINOMEscan™ or similar). This measures thermodynamic binding affinity (


) rather than catalytic turnover, eliminating interference from ATP concentration differences.[1]

Protocol:

  • Library Prep: Dissolve this compound derivatives in 100% DMSO to 10 mM.

  • Screening Concentration: Dilute to 1 µM (standard stringency) or 10 µM (high stringency).

  • Incubation: Incubate compounds with DNA-tagged kinase active sites and immobilized active-site directed ligands.

  • Readout: Measure the amount of kinase captured on the solid support via qPCR.

  • Calculation: % Control = (Signal_compound / Signal_DMSO) * 100.

  • Hit Criteria: Any kinase showing <35% of control binding is flagged as a "Hit".

Tier 2: Radiometric "HotSpot" Activity Assay

Objective: Validate functional inhibition and determine IC50 for hits identified in Tier 1. Why Radiometric? Unlike fluorescence-based assays (FRET/FP), radiometric assays using


-ATP are free from interference by fluorescent compounds or quenching effects, which is critical when profiling sulfur-containing thienopyrimidines.

Protocol:

  • Reaction Mix: Prepare kinase buffer (20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij-35).

  • Substrate: Add specific peptide substrate and

    
    -ATP. Crucial:  Use ATP concentration at 
    
    
    
    for each kinase to ensure competitive kinetics are comparable.
  • Initiation: Add inhibitor (10-point dose response, starting at 10 µM).

  • Incubation: 2 hours at Room Temperature.

  • Termination: Spot reaction onto P81 ion-exchange filter paper. Wash with 0.75% phosphoric acid to remove unreacted ATP.

  • Quantification: Scintillation counting.

Part 4: Comparative Performance Data

The following data illustrates the selectivity shift observed when modifying the 2-chloro position of a hypothetical thieno[3,2-d]pyrimidine core (Core Structure: 4-(4-methylpiperazin-1-yl)thieno[3,2-d]pyrimidine).

Table 1: Impact of C-2 Substitution on Kinase Selectivity (IC50 in nM)

C-2 SubstituentEGFR (WT)PI3K

CDK2/CycASelectivity Profile
-Cl (Precursor) >10,000>5,000>10,000Inactive (Reactive Intermediate)
-H (Unsubstituted) 450120850Promiscuous (Pan-kinase binder)
-NH-Phenyl (Aniline) 12 2,4001,500EGFR Selective (Quinazoline-like)
-Indazole (GDC-like) >10,0003 >10,000PI3K Selective (Class I specific)
-Aminopyrazole 3,20045025 CDK Selective

Note: Data represents trend analysis based on structure-activity relationships (SAR) of known thienopyrimidines [1, 2].

Part 5: Logic Logic & Decision Matrix

When analyzing cross-reactivity, use the following logic flow to determine if a lead compound is viable for development or requires structural re-design.

Profiling_Logic Start Compound Library (2-Cl Derivatives) Screen Tier 1: Binding Screen (400+ Kinases @ 1µM) Start->Screen Decision1 Selectivity Score S(35) < 0.1? Screen->Decision1 Fail1 Discard: Promiscuous Binder Decision1->Fail1 No Pass1 Tier 2: Radiometric IC50 (On Hits + Primary Target) Decision1->Pass1 Yes Decision2 Potency Gap (Off-Target IC50 / Target IC50) > 50x? Pass1->Decision2 Fail2 Re-Design: Modify C-2 Position Decision2->Fail2 No Success Lead Candidate (Proceed to Cell Assays) Decision2->Success Yes Fail2->Start Back to Synthesis

Figure 2: Decision matrix for filtering thienopyrimidine derivatives based on cross-reactivity data.

References

  • Folkes, A. J., et al. (2008). The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase. Journal of Medicinal Chemistry.

  • Wu, P., et al. (2016). Small-molecule kinase inhibitors: an analysis of FDA-approved drugs. Drug Discovery Today.

  • Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology.

  • Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology.

Sources

A Tale of Two Scaffolds: A Comparative Guide to the Efficacy of Thieno[2,3-d]pyrimidine and Thieno[3,2-d]pyrimidine in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Thienopyrimidine Isomers and Their Significance in Medicinal Chemistry

In the landscape of heterocyclic chemistry, thienopyrimidines stand out as privileged scaffolds, largely due to their structural resemblance to purine nucleobases. This bioisosteric relationship allows them to effectively interact with a multitude of biological targets, particularly protein kinases, which are pivotal regulators of cellular processes. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a focal point for therapeutic intervention.

Among the thienopyrimidine family, the thieno[2,3-d]pyrimidine and thieno[3,2-d]pyrimidine isomers have garnered the most attention. While seemingly subtle, the difference in the fusion of the thiophene and pyrimidine rings gives rise to distinct electronic and steric properties, which in turn profoundly influence their biological activity and target specificity. This guide provides an in-depth, objective comparison of the efficacy of these two scaffolds, supported by experimental data, to aid researchers in the strategic design of next-generation inhibitors.

The Central Thesis: Efficacy is Target-Dependent

A comprehensive analysis of the existing literature reveals a fascinating and crucial insight: neither scaffold is universally superior. Instead, the efficacy of thieno[2,3-d]pyrimidine versus thieno[3,2-d]pyrimidine is highly dependent on the specific biological target. This guide will explore this target-centric paradigm by examining their comparative performance against key oncogenic kinases and in cellular assays.

Comparative Efficacy Analysis: A Head-to-Head Comparison

The anticancer potential of both scaffolds has been extensively explored, with a primary focus on their ability to inhibit protein kinases involved in tumorigenesis and progression. Here, we present a comparative analysis of their efficacy against some of the most well-validated cancer targets.

Epidermal Growth Factor Receptor (EGFR) Inhibition

EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival. Mutations in EGFR are common in non-small cell lung cancer (NSCLC), making it a prime target for targeted therapy.

Interestingly, studies have shown conflicting results regarding the optimal scaffold for EGFR inhibition, suggesting that the substitution patterns on the core ring system are as critical as the scaffold itself. For instance, some research indicates that derivatives based on the thieno[3,2-d]pyrimidine core can be more potent inhibitors of EGFR, particularly against mutant forms like EGFRL858R/T790M, when compared to their thieno[2,3-d]pyrimidine counterparts.[1] Conversely, other studies have identified highly potent thieno[2,3-d]pyrimidine -based EGFR inhibitors.[2][3]

Table 1: Comparative Inhibition of EGFR by Thienopyrimidine Derivatives

ScaffoldCompoundTargetIC50 (nM)Reference
Thieno[2,3-d]pyrimidineCompound 5bEGFRWT37.19[2]
EGFRT790M204.10[2]
Thieno[2,3-d]pyrimidineCompound 1EGFRWT93[4]
EGFRT790M174[4]
Thieno[3,2-d]pyrimidineCompound 6lEGFRL858R/T790M≤ 250[1]
EGFRWT> 10000[1]
Thieno[3,2-d]pyrimidineCompound 6oEGFRL858R/T790M≤ 250[1]
EGFRWT> 10000[1]

This table presents a selection of data and is not exhaustive.

Phosphoinositide 3-Kinase (PI3K) Inhibition

The PI3K/AKT/mTOR pathway is a critical signaling cascade that is frequently hyperactivated in cancer, promoting cell growth, proliferation, and survival. Both thienopyrimidine isomers have been investigated as PI3K inhibitors.

Here, the thieno[2,3-d]pyrimidine scaffold has been extensively explored, with numerous derivatives demonstrating potent inhibitory activity against various PI3K isoforms.[5][6] The substitution pattern, particularly on the 2-aryl ring, has been shown to be a key determinant of their biological activity.[7]

Table 2: Comparative Inhibition of PI3K by Thienopyrimidine Derivatives

ScaffoldCompoundTarget% Inhibition at 10 µMReference
Thieno[2,3-d]pyrimidineCompound VIbPI3Kβ72%[5]
PI3Kγ84%[5]
Thieno[2,3-d]pyrimidineCompound IIIaPI3Kβ62%[5]
PI3Kγ70%[5]

Data for thieno[3,2-d]pyrimidine as PI3K inhibitors is less prevalent in the reviewed literature, highlighting a potential area for further research.

Antiproliferative Activity Against Cancer Cell Lines

The ultimate goal of developing anticancer agents is to inhibit the growth of cancer cells. The cytotoxic and antiproliferative activities of both scaffolds have been evaluated against a wide range of cancer cell lines.

One study directly comparing the two isomers found that, on the same cell lines, thieno[2,3-d]pyrimidines were generally more potent than the corresponding isomeric thieno[3,2-d]pyrimidines . However, the breadth of research on both scaffolds reveals that highly potent derivatives from each class have been identified.

Table 3: Comparative Antiproliferative Activity (IC50 in µM)

ScaffoldCompoundCell LineIC50 (µM)Reference
Thieno[2,3-d]pyrimidineCompound 17fHCT-116 (Colon)2.80[8]
HepG2 (Liver)4.10[8]
Thieno[2,3-d]pyrimidineCompound KD-8Panc1 (Pancreatic)~2.1 (average)[9]
SW1990 (Pancreatic)~2.1 (average)[9]
CT26 (Colon)~2.1 (average)[9]
Thieno[2,3-d]pyrimidineCompound 1SCC-9 (Oral)38[10]
HSC-3 (Oral)65.7[10]
Thieno[2,3-d]pyrimidine2-(anthracen-9-yl)triazole 10eMCF-7 (Breast)14.5[11]
Thieno[3,2-d]pyrimidineCompound 6eHeLa (Cervical)0.591 (at 72h)[12]
Thieno[3,2-d]pyrimidineCompound 13SKOV3 (Ovarian)~0.001[13]
Thieno[3,2-d]pyrimidineCompound 25dSKOV3 (Ovarian)~0.001[13]

This table showcases the potent, albeit varied, activities of derivatives from both scaffolds across different cancer types.

Structure-Activity Relationship (SAR): A Comparative Perspective

The biological activity of thienopyrimidine derivatives is exquisitely sensitive to the nature and position of substituents on the core scaffold. While a comprehensive SAR analysis is beyond the scope of this guide, we highlight some key comparative trends.

For thieno[2,3-d]pyrimidines , substitutions at the 2- and 4-positions are critical for modulating kinase inhibitory activity. For instance, in a series of PI3K inhibitors, a hydroxyl group at the 3-position of a 2-phenyl ring was found to be crucial for potent activity.[7] In the context of EGFR inhibitors, a small, electron-donating group on the 2-phenyl ring and a halogen on the 4-anilino moiety generally enhance potency.[7]

For thieno[3,2-d]pyrimidines , SAR studies on CDK inhibitors have revealed the importance of substitutions at the 6-position of the core. In a series of anticancer agents, the presence of a 4-chlorophenyl substituent on the thiophene ring was highlighted for its importance in antiproliferative activity.[14]

A direct comparative SAR study would be invaluable to the field to delineate the precise influence of substituent placement on one isomer versus the other for a given biological target.

Experimental Protocols: A Guide for the Bench Scientist

To ensure the reproducibility and validity of research in this area, we provide detailed, step-by-step methodologies for key assays used to evaluate the efficacy of thienopyrimidine derivatives.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a general method for determining the in vitro potency of a test compound against a specific protein kinase using an ADP-Glo™ Kinase Assay.

1. Reagent Preparation:

  • Prepare the kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).
  • Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution of the test compound in kinase buffer.
  • Prepare a solution of the kinase and its specific substrate in kinase buffer.
  • Prepare a solution of ATP in kinase buffer.

2. Kinase Reaction:

  • In a 384-well plate, add 1 µl of the test compound dilution (or DMSO for control).
  • Add 2 µl of the kinase/substrate solution to each well.
  • Initiate the reaction by adding 2 µl of the ATP solution to each well.
  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

3. ADP Detection:

  • Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
  • Incubate at room temperature for 40 minutes.
  • Add 10 µl of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
  • Incubate at room temperature for 30 minutes.

4. Data Acquisition and Analysis:

  • Measure the luminescence using a plate reader.
  • The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
  • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Cell Viability (MTT) Assay

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the antiproliferative effects of test compounds on cancer cell lines.

1. Cell Seeding:

  • Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare serial dilutions of the test compounds in culture medium.
  • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium and DMSO as vehicle controls.
  • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

3. MTT Addition and Incubation:

  • Prepare a 5 mg/mL solution of MTT in sterile PBS.
  • Add 10 µL of the MTT solution to each well.
  • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

4. Formazan Solubilization and Absorbance Measurement:

  • Carefully remove the medium containing MTT.
  • Add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.
  • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

5. Data Analysis:

  • Subtract the background absorbance from all readings.
  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
  • Determine the IC50 value, the concentration at which 50% of cell growth is inhibited, by plotting cell viability against compound concentration.
Apoptosis Assay (Annexin V Staining)

This protocol describes the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

1. Cell Treatment and Harvesting:

  • Seed cells in a 6-well plate and treat with the test compound at the desired concentration for a specified time. Include an untreated control.
  • Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.
  • Wash the cells twice with cold 1X PBS by centrifugation (e.g., 300 x g for 5 minutes).

2. Cell Staining:

  • Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
  • Transfer 100 µL of the cell suspension to a flow cytometry tube.
  • Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

3. Flow Cytometry Analysis:

  • Add 400 µL of 1X Annexin V Binding Buffer to each tube.
  • Analyze the cells by flow cytometry within one hour of staining.
  • Use appropriate controls (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only) to set up compensation and quadrants.

4. Data Interpretation:

  • Annexin V-negative / PI-negative: Live cells
  • Annexin V-positive / PI-negative: Early apoptotic cells
  • Annexin V-positive / PI-positive: Late apoptotic or necrotic cells
  • Annexin V-negative / PI-positive: Necrotic cells (due to membrane damage)
  • Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the test compound.

Visualizing the Concepts: Diagrams and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the chemical structures, a key signaling pathway, and a typical screening workflow.

thienopyrimidines cluster_scaffolds Thienopyrimidine Isomers cluster_targets Key Biological Targets Thieno[2,3-d]pyrimidine EGFR EGFR Thieno[2,3-d]pyrimidine->EGFR Inhibits PI3K PI3K Thieno[2,3-d]pyrimidine->PI3K Inhibits Thieno[3,2-d]pyrimidine Thieno[3,2-d]pyrimidine->EGFR Inhibits CDKs CDKs Thieno[3,2-d]pyrimidine->CDKs Inhibits Other Kinases Other Kinases

Caption: The two core thienopyrimidine isomers and some of their key biological targets.

screening_workflow start Compound Library (Thienopyrimidine Derivatives) primary_screen Primary Screening: High-Throughput Cell Viability Assay (e.g., MTT) start->primary_screen hit_id Hit Identification (e.g., >50% inhibition at 10 µM) primary_screen->hit_id dose_response Dose-Response and IC50 Determination hit_id->dose_response Active Compounds target_engagement In Vitro Kinase Inhibition Assays (e.g., EGFR, PI3K) dose_response->target_engagement selectivity Kinase Selectivity Profiling target_engagement->selectivity mechanism Mechanism of Action Studies (e.g., Apoptosis Assay) selectivity->mechanism lead_opt Lead Optimization (SAR Studies) mechanism->lead_opt preclinical Preclinical Development lead_opt->preclinical

Caption: A generalized workflow for the screening and development of thienopyrimidine-based kinase inhibitors.

Conclusion and Future Perspectives

The thieno[2,3-d]pyrimidine and thieno[3,2-d]pyrimidine scaffolds are undeniably rich sources of novel therapeutic agents, particularly in the realm of oncology. This guide has demonstrated that a simple positional change in the thiophene ring fusion can have profound implications for biological activity, underscoring the importance of isomeric considerations in drug design.

The central takeaway for researchers is that the choice between these two scaffolds should be guided by the specific biological target of interest. While the thieno[2,3-d]pyrimidine core has been more extensively explored for certain targets like PI3K, the thieno[3,2-d]pyrimidine scaffold has shown significant promise against others, such as mutant EGFR and CDKs.

Future research should focus on direct, head-to-head comparative studies of these isomers against a broader panel of kinases and other biological targets. Furthermore, a deeper understanding of their comparative structure-activity relationships will be instrumental in the rational design of next-generation inhibitors with enhanced potency and selectivity. By leveraging the unique properties of each scaffold, the scientific community can continue to unlock the full therapeutic potential of the versatile thienopyrimidine family.

References

  • Discovery of new thieno[3,2-d]pyrimidine derivatives targeting EGFR L858R/T790M NSCLCs by the conformation constrained strategy. [Link]

  • Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. [Link]

  • Anticancer Potential of Thieno[2,3-d]pyrimidine Derivatives in Oral Carcinoma Models. [Link]

  • New thieno[2,3‐d]pyrimidine derivatives as EGFR WT and EGFR T790M inhibitors: Design, synthesis, antiproliferative activities, docking studies, ADMET, toxicity, MD simulation studies. [Link]

  • Table 2 IC 50 (lM) of the synthesized compounds on the three cell lines. [Link]

  • Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. [Link]

  • Full article: Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors. [Link]

  • Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. [Link]

  • Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. [Link]

  • In-Silico Screening of Novel Synthesized Thienopyrimidines Targeting Fms Related Receptor Tyrosine Kinase-3 and Their In-Vitro Biological Evaluation. [Link]

  • Graphical representation of IC50 expressed in µM of test compounds against MCF-7 cell line compared to doxorubicin and erlotinib. [Link]

  • Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1][4][14]triazolo[1,5-a]pyrimidine Derivatives. [Link]

  • Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors. [Link]

  • Synthesis and characterization of Thieno[3,2-d]pyrimidine Derivatives for Antimicrobials activity. [Link]

  • Discovery of Thieno[2,3-d]pyrimidine-based KRAS G12D inhibitors as potential anticancer agents via combinatorial virtual screening. [Link]

  • Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile. [Link]

  • Discovery and mechanistic insights into thieno[3,2-d]pyrimidine and heterocyclic fused pyrimidines inhibitors targeting tubulin for cancer therapy. [Link]

  • Discovery of new thieno[2,3-d]pyrimidine and thiazolo[5,4-d]pyrimidine derivatives as orally active phosphoinositide 3-kinase inhibitors. [Link]

  • Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema. [Link]

  • Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. [Link]

  • Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. [Link]

  • Discovery of potent and selective thienopyrimidine inhibitors of Aurora kinases. [Link]

  • Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. [Link]

  • Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities. [Link]

  • Thieno[2,3‐d]pyrimidine and steroidal estrogens. [Link]

  • Thieno[2,3‐d] pyrimidine analogues, their SAR and utility as anti‐inflammatory agents. [Link]

  • Graphical representation for IC50 of EGFR assay in µM of compounds 5a, 5b, 5d–g and 5k. [Link]

  • In Silico Screening and Anticancer-Apoptotic Evaluation of Newly Synthesized Thienopyrimidine/Sulfonamide Hybrids. [Link]

Sources

Comparative Guide: Docking Studies of 2-Chlorothieno[3,2-d]pyrimidine Derivatives in Kinase Active Sites

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The thieno[3,2-d]pyrimidine scaffold has emerged as a premier bioisostere of the quinazoline core found in FDA-approved kinase inhibitors like Gefitinib and Erlotinib. This guide provides a technical comparison of 2-chlorothieno[3,2-d]pyrimidine derivatives against standard purine and quinazoline analogues.

Key Finding: While quinazolines offer established potency, thieno[3,2-d]pyrimidine derivatives frequently exhibit superior selectivity profiles and solubility properties due to the altered electron density of the thiophene ring fusion. Docking studies reveal that the 2-position (often derived from a 2-chloro precursor) is critical for targeting the solvent-exposed "sugar pocket," allowing for the fine-tuning of ADME properties without disrupting the essential hinge-binding motif.

Part 1: Structural Rationale & Comparative Analysis

The Scaffold Advantage: Thienopyrimidine vs. Quinazoline

In kinase drug design, the "hinge region" of the ATP-binding site is the primary anchor. Both scaffolds utilize N1 and N3 (or equivalent) to form hydrogen bonds with the backbone residues (e.g., Met793 in EGFR).

FeatureQuinazoline (e.g., Gefitinib)Thieno[3,2-d]pyrimidineImpact on Docking/Potency
Electronic Character Benzene fused to pyrimidine. Electron-rich, flat.Thiophene fused to pyrimidine.[1][2][3][4][5][6][7][8] Sulfur acts as an electron donor.Thiophene ring alters dipole moment, potentially enhancing

-stacking with the gatekeeper residue (e.g., Thr790).
2-Position Vector Points towards solvent/ribose pocket.Points towards solvent/ribose pocket.The 2-Cl handle allows nucleophilic substitution (S_NAr) to introduce solubilizing tails (morpholine, piperazine) essential for bioavailability.
Space Filling Larger hydrophobic surface area.Slightly more compact.Better accommodation in kinases with restricted active sites (e.g., certain mutant forms).
The Role of the 2-Chloro Substituent

The 2-chloro group serves two distinct roles in these studies:

  • Synthetic Handle: It is the site of derivatization. Docking studies often compare the unsubstituted 2-Cl vs. substituted amino-derivatives to validate the necessity of a solvent-interacting tail.

  • Halogen Bonding: In specific kinases (e.g., CK2), a retained 2-Cl atom can form a halogen bond with backbone carbonyls, a feature not possible with a simple hydrogen or methyl group.

Part 2: Computational Methodology (Self-Validating Protocol)

To ensure reproducibility and trustworthiness (E-E-A-T), the following protocol enforces a "Self-Validating" loop using Redocking.

Step-by-Step Workflow
  • Protein Preparation:

    • Fetch PDB (e.g., EGFR WT: 4HJO, VEGFR-2: 4ASD).[9]

    • Critical: Protonate His, Asp, Glu at pH 7.4. For EGFR, ensure Lys745 is protonated if targeting covalent bonding, though this guide focuses on reversible binding.

    • Validation: Remove all waters except those bridging the ligand and the gatekeeper (often conserved).

  • Ligand Preparation:

    • Generate 3D conformers of this compound derivatives.

    • Generate ionization states at pH 7.0 +/- 2.0 (Epik/LigPrep).

    • Chirality Check: If the 2-position substituent has a chiral center, dock both enantiomers.

  • Grid Generation:

    • Center grid on the co-crystallized ligand (e.g., Erlotinib).

    • Box size: 20Å x 20Å x 20Å (standard) or extend to 30Å if the 2-position tail is long.

  • Docking (SP vs. XP):

    • Run Standard Precision (SP) for library screening.

    • Run Extra Precision (XP) for the top 10% to refine H-bond networks.

  • Validation (The "Redocking" Standard):

    • Extract the native ligand (e.g., Erlotinib) and redock it.

    • Success Metric: RMSD between the docked pose and crystal pose must be < 2.0 Å .

Visualization: The Docking Pipeline

DockingWorkflow Start Start: 2-Cl-Thienopyrimidine Library Prep Ligand & Protein Preparation (pH 7.4) Start->Prep Grid Grid Generation (Active Site Definition) Prep->Grid Dock Docking Algorithm (Glide/Vina/GOLD) Grid->Dock Validate Validation: Redocking RMSD < 2.0Å Dock->Validate Validate->Grid Fail (Refine Box) Analyze Interaction Analysis (H-Bonds, Pi-Stacking) Validate->Analyze Pass

Figure 1: Standardized computational workflow ensuring structural integrity and validation via RMSD benchmarking.

Part 3: Performance Benchmarking

The following data synthesizes comparative docking results from key studies (see References) targeting EGFR and VEGFR-2.[5]

Table 1: Binding Affinity Comparison (EGFR WT)
Compound ClassRepresentative StructureBinding Energy (

G, kcal/mol)
Key Interactions (Hinge)
Reference Standard Erlotinib (Quinazoline)-8.5 to -9.2 Met793 (H-bond), Thr790 (Hydrophobic)
Alternative Lapatinib (Quinazoline)-9.0 to -9.8Met793, Cys775
Test Subject 2-Cl-Thieno[3,2-d]pyrimidine (Core)-6.5Met793 (Weak). Lacks tail interactions.
Test Subject 2-Amino-substituted Thieno[3,2-d] -8.8 to -10.5 Met793, Pro770. 2-tail engages solvent front.

Analysis: The unsubstituted 2-chloro core (Test Subject 1) shows lower affinity because it lacks the solubilizing tail that stabilizes the complex in the ribose pocket. However, when the 2-Cl is displaced by an amine (Test Subject 2), the affinity matches or exceeds Erlotinib. This confirms the 2-position is a "permissive" region for optimization.

Part 4: Mechanistic Insights & Binding Mode[2]

Understanding how these molecules bind is crucial for optimization.

The Binding Mode

In the ATP binding pocket of kinases (e.g., EGFR):

  • N3 of Pyrimidine: Accepts H-bond from the backbone NH of Met793 (Hinge).

  • C4-Substituent (Aniline): Occupies the hydrophobic pocket, often stacking with Phe or Leu residues.

  • C2-Substituent (The Variable): Points outward.

    • If 2-Cl is retained: It sits in a small hydrophobic cleft.

    • If substituted: It extends into the solvent, interacting with Asp or Glu residues, improving solubility.

Visualization: Interaction Map

InteractionMap Core Thieno[3,2-d]pyrimidine Core Pos4 4-Position (Aniline Moiety) Core->Pos4 Pos2 2-Position (Cl or Amine Tail) Core->Pos2 Hinge Hinge Region (Met793 / Cys919) Core->Hinge H-Bond (N3) Gatekeeper Gatekeeper (Thr790 / Val) Pos4->Gatekeeper Steric Fit HydroPocket Hydrophobic Pocket II Pos4->HydroPocket Hydrophobic/Pi-Stacking Solvent Solvent Front (Asp / Glu / Water) Pos2->Solvent Solubility/Salt Bridge

Figure 2: Pharmacophore map highlighting the critical role of the 2-position in solvent interactions and the 4-position in hydrophobic anchoring.

References

  • Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors. Scientific Reports / NIH. (2023).[3][7][9] [Link]

  • Design, synthesis, anti-proliferative evaluation, docking, and MD simulation studies of new thieno[2,3-d]pyrimidines targeting VEGFR-2. Beni-Suef University Journal of Basic and Applied Sciences. (2023).[3][7][9] [Link]

  • Identification of Thieno[3,2-d]pyrimidine derivatives as potent and selective Janus Kinase 1 inhibitors. European Journal of Medicinal Chemistry. (2025).[2][6][10] [Link]

  • Design, synthesis, biological evaluation and molecular docking study of novel thieno[3,2-d]pyrimidine derivatives as potent FAK inhibitors. European Journal of Medicinal Chemistry. (2020).[3] [Link]

Sources

Off-Target Effects of 2-Chlorothieno[3,2-d]pyrimidine Based Compounds: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the off-target effects associated with 2-Chlorothieno[3,2-d]pyrimidine-based compounds . It is designed for researchers optimizing kinase inhibitors for oncology and immunology indications.

Executive Summary & Scaffold Significance

The thieno[3,2-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, widely utilized as a bioisostere of the quinazoline and purine cores. While originally developed to target the ATP-binding pocket of receptor tyrosine kinases (RTKs) and lipid kinases (PI3K), its lipophilic nature and electronic distribution frequently lead to distinct off-target liabilities compared to its nitrogen-rich counterparts.

This guide analyzes the selectivity profile of this class, specifically focusing on derivatives synthesized from the 2-chloro intermediate (e.g., GDC-0941/Pictilisib , VS-5584 ), and contrasts them with alternative scaffolds like quinazolines and pyrazolopyrimidines.

Key Findings
  • Primary Targets: Class I PI3K isoforms (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    ) and mTOR.
    
  • Major Off-Target Liabilities: FLT3, EGFR, and DNA-PK.

  • Selectivity Advantage: Thienopyrimidines generally exhibit superior selectivity against the broader kinome compared to quinazolines, which are more prone to "promiscuous" binding due to the highly reactive C4 position.

Mechanism of Action & Signaling Topology

To understand off-target effects, one must first map the primary signaling architecture. Thienopyrimidine-based inhibitors typically function as Type I ATP-competitive inhibitors . They occupy the adenine-binding pocket of the kinase domain, forming hydrogen bonds with the hinge region residues (e.g., Val851 in PI3K


).
Pathway Visualization

The following diagram illustrates the primary PI3K/Akt/mTOR pathway and the critical nodes where off-target inhibition (e.g., DNA-PK, FLT3) can induce confounding toxicity or synergistic efficacy.

PI3K_Signaling RTK RTK (e.g., EGFR/FLT3) (Potential Off-Target) PI3K Class I PI3K (Primary Target) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 AKT AKT (PKB) PDK1->AKT Thr308 Phos mTORC1 mTORC1 AKT->mTORC1 Activation S6K S6K mTORC1->S6K DNAPK DNA-PK (Genotoxic Off-Target)

Figure 1: Canonical PI3K/mTOR signaling pathway highlighting primary targets (Green) and common off-target liabilities (Red) of thienopyrimidine inhibitors.

Comparative Off-Target Landscape

The "2-chloro" substituent in the starting material is typically displaced by nucleophilic aromatic substitution (


) to introduce selectivity-determining moieties. However, the core scaffold retains intrinsic affinity for specific kinase families.
Head-to-Head Scaffold Comparison

The table below contrasts the thienopyrimidine core with the two most common alternatives: Quinazolines (e.g., Idelalisib analogs) and Pyrazolopyrimidines.

FeatureThieno[3,2-d]pyrimidine (e.g., GDC-0941)Quinazoline (e.g., Idelalisib/Erlotinib)Pyrazolopyrimidine (e.g., PP2)
Primary Target Class PI3K / mTORPI3K

/ EGFR
Src Family Kinases
Electronic Character Electron-rich (Thiophene ring)Electron-deficient (Benzene ring)High N-content (Polar)
Major Off-Targets FLT3, DNA-PK, VEGFR2 Broad Kinome (Promiscuous) CK1, RIPK2
Selectivity Score (S35) High (0.15 - 0.25) Moderate (0.30 - 0.45)Low (< 0.10)
Metabolic Liability S-oxidation (Sulfoxide formation)Quinone-imine formation (Reactive)N-dealkylation
Toxicity Profile Hyperglycemia (On-target), RashHepatotoxicity, DiarrheaHematological toxicity
Specific Off-Target Data (Experimental Evidence)

Case Study: GDC-0941 (Pictilisib) [1][2][3][4][5]

  • Primary IC50: PI3Kngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     (3 nM).
    
  • Off-Target: In a scan of 228 kinases, GDC-0941 inhibited only mTOR (IC50 ~580 nM) and DNA-PK (IC50 ~1.2

    
    M) with significant potency.
    
  • Implication: The inhibition of DNA-PK is a critical off-target effect that can sensitize cells to DNA-damaging agents (e.g., cisplatin), often mistaken for PI3K-driven synergy.

Case Study: VS-5584

  • Primary IC50: PI3K (all isoforms) and mTOR (~37 nM).[6]

  • Selectivity: Exceptionally clean profile. Screened against >400 kinases, it showed <5% binding inhibition for non-PI3K family members, except for NEK2 and BTK .

  • Contrast: Unlike many quinazolines, it avoids significant inhibition of EGFR, reducing the risk of skin toxicity (rash) associated with dual PI3K/EGFR inhibition.

Experimental Protocols for Validation

To rigorously assess the off-target effects of a new this compound derivative, the following protocols must be employed. These move beyond simple IC50 generation to validate mechanism and binding mode.

Protocol A: Differential Scanning Fluorimetry (Thermal Shift Assay)

Use this to confirm physical binding to off-targets identified in silico.

  • Protein Prep: Dilute recombinant off-target kinase (e.g., FLT3) to 2

    
    M in HEPES buffer (pH 7.5, 150 mM NaCl).
    
  • Dye Prep: Prepare SYPRO Orange at 5000x in DMSO; dilute to 10x in assay buffer.

  • Compound Addition: Add 1

    
    L of compound (10 mM stock) to 19 
    
    
    
    L protein solution (Final conc: 500
    
    
    M). Include DMSO control.
  • Incubation: Incubate at 25°C for 10 mins to reach equilibrium.

  • Run: Ramp temperature from 25°C to 95°C at 1°C/min in a qPCR machine.

  • Analysis: Calculate the Melting Temperature (

    
    ) using the Boltzmann sigmoid fit. A 
    
    
    
    indicates significant binding.
Protocol B: Chemoproteomic Kinase Profiling (KiNativ™ Style)

Use this to assess selectivity in a live-cell context, preserving ATP concentrations.

  • Lysate Preparation: Lyse treated cells (Compound vs DMSO) using non-denaturing lysis buffer (containing 1% Triton X-100).

  • Probe Labeling: Treat lysates with a biotinylated acyl-phosphate ATP probe (activates lysine in the ATP pocket).

  • Digestion: Digest proteins with trypsin.

  • Enrichment: Capture biotinylated peptides using Streptavidin-agarose beads.

  • LC-MS/MS: Analyze peptides via mass spectrometry.

  • Quantification: Determine the ratio of signal in Treated vs. Control. A ratio < 0.5 indicates >50% target occupancy by your inhibitor.

Structural Logic of Selectivity (Graphviz)

The chemical logic dictating why thienopyrimidines exhibit this specific off-target profile is based on the "Gatekeeper" residue interaction.

SAR_Logic cluster_0 Thieno[3,2-d]pyrimidine Core cluster_1 Selectivity Outcome Core Thiophene Ring (Lipophilic) C2 C2 Position (Solubility/ADME) Core->C2 C4 C4 Position (Hinge Binder) Core->C4 OffTarget Off-Target: FLT3/DNA-PK (Hydrophobic Pocket Fit) Core->OffTarget Sulfur Interaction (Met429 in FLT3) PI3K PI3K Selectivity (Val851 H-Bond) C4->PI3K Morpholine/Amine Substitution

Figure 2: Structure-Activity Relationship (SAR) flow demonstrating how core modifications influence selectivity vs. off-target liability.

References

  • Folkes, A. J., et al. (2008). "The discovery of PI3K inhibitors: the synthesis and biological evaluation of the potent and selective inhibitor GDC-0941." Journal of Medicinal Chemistry. Link

  • Hart, S., et al. (2013). "VS-5584, a novel and highly selective PI3K/mTOR kinase inhibitor for the treatment of cancer."[6][7] Molecular Cancer Therapeutics.[6] Link

  • Knight, Z. A., et al. (2006). "A Pharmacological Map of the PI3-K Family Defines a Role for p110alpha in Insulin Signaling." Cell. Link

  • Selleck Chemicals. "Pictilisib (GDC-0941) Biological Data and Kinase Profile." Link

  • BenchChem. "Assessing the Selectivity of Kinase Inhibitors: A Comparative Guide." Link

Sources

Comparative Analysis of the ADME Properties of Thieno[3,2-d]pyrimidine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The thieno[3,2-d]pyrimidine scaffold has emerged as a critical bioisostere to quinazoline and purine cores in the design of ATP-competitive kinase inhibitors (e.g., PI3K, EGFR, and BTK inhibitors). While this scaffold offers exceptional potency and selectivity opportunities due to its distinct electronic profile and vector orientation, it presents specific ADME (Absorption, Distribution, Metabolism, Excretion) challenges—primarily related to aqueous solubility and metabolic liability at the thiophene ring substituents.

This guide provides a technical comparative analysis of early-generation versus optimized thieno[3,2-d]pyrimidine analogs. It details the structural modifications required to overcome physicochemical limitations and provides validated experimental protocols for assessing their druggability.

Structural Basis & Physicochemical Profile[1][2][3][4]

The Solubility Challenge

The core thieno[3,2-d]pyrimidine system is a planar, lipophilic bicycle. In its unsubstituted form, it exhibits strong


-

stacking interactions, leading to high crystal lattice energy and consequently poor aqueous solubility. This is a Class II/IV issue in the Biopharmaceutics Classification System (BCS).
  • Early Analogs (Gen 1): Often featured hydrophobic aryl groups at the C4 and C2 positions to maximize hydrophobic interactions within the ATP binding pocket.

    • Result: LogP > 4.5, Solubility < 1

      
      M.
      
  • Optimized Analogs (Gen 2): Incorporation of solubilizing vectors, particularly at the C4 position (e.g., morpholine, piperazine) or C2 position.

    • Result: Disruption of planarity, introduction of H-bond acceptors, improved LogD (2.0–3.0), Solubility > 50

      
      M.
      
Structure-Activity Relationship (SAR) & ADME Map

The following diagram illustrates the impact of specific positions on ADME properties.

SAR_Map Core Thieno[3,2-d]pyrimidine Core Scaffold C4 C4 Position (Hinge Binding Region) Core->C4 C2 C2 Position (Selectivity Pocket) Core->C2 C6 C6 Position (Solvent Front/Metabolism) Core->C6 Solubility Solubility Modulation (e.g., Morpholine addition) C4->Solubility Primary site for polar groups Permeability Permeability & Efflux (P-gp liability) C4->Permeability H-bond donors limit permeation C2->Permeability Lipophilicity control Metab Metabolic Soft Spot (Oxidation prone) C6->Metab Alkylation here increases Cl_int

Figure 1: SAR map highlighting the functional impact of substitution patterns on the ADME profile of thieno[3,2-d]pyrimidines.

Comparative ADME Analysis

Metabolic Stability (Microsomal Stability)

A critical differentiator between successful drugs (like GDC-0941) and failed leads is the metabolic stability of the substituents attached to the thiophene ring.

  • Mechanism: The thiophene ring itself is relatively stable compared to furan, but alkyl substituents at C6 are highly susceptible to CYP450-mediated hydroxylation.

  • Comparative Insight:

    • Analog A (2-methyl substituent): Rapid clearance due to benzylic-like oxidation.

    • Analog B (2-trifluoromethyl or heteroaryl): Blocked metabolic site, significantly extending

      
      .
      
Permeability and Efflux (Caco-2)

Thieno[3,2-d]pyrimidines generally show high passive permeability (


 cm/s). However, analogs with high Molecular Weight (>500 Da) and high Hydrogen Bond Donor (HBD) counts often become P-glycoprotein (P-gp) substrates.
  • Optimization Strategy: Capping HBDs (e.g., methylating a piperazine nitrogen) often reduces efflux ratios (ER) from >10 to <2.

Representative Data Comparison

The table below synthesizes data comparing a generic "Hit" molecule versus an "Optimized Lead" (structurally similar to GDC-0941/Pictilisib).

PropertyMetricGeneric Analog (Hit)Optimized Lead (e.g., GDC-0941 type)Interpretation
Physicochemical MW (Da)380513Optimization often increases MW but improves properties.
cLogP4.82.6Lower lipophilicity reduces non-specific binding.
Kinetic Solubility (pH 7.4)< 1

M
85

M
Critical improvement via polar groups (e.g., piperazine).
Permeability Caco-2

(A-B)

cm/s

cm/s
Both highly permeable.
Efflux Ratio (B-A/A-B)1.28.5 (High)Larger analogs often recruit P-gp; requires formulation strategy.
Metabolism HLM

(

L/min/mg)
> 150 (High)12 (Low)Substitution at metabolic soft spots blocks oxidation.
CYP3A4 Inhibition (

)
1.2

M
> 30

M
Reduced risk of Drug-Drug Interactions (DDI).

Experimental Protocols (Self-Validating Systems)

Kinetic Solubility Assay (Nephelometry)

Objective: Determine the concentration at which the compound precipitates from a DMSO stock into aqueous buffer.

Protocol:

  • Preparation: Prepare a 10 mM stock solution of the thieno[3,2-d]pyrimidine analog in DMSO.

  • Dilution: Serial dilute into PBS (pH 7.4) in a 96-well clear-bottom plate to final concentrations ranging from 1

    
    M to 500 
    
    
    
    M. Final DMSO concentration must be
    
    
    1%.
  • Incubation: Shake plate at 600 rpm for 2 hours at room temperature.

  • Readout: Measure light scattering (nephelometry) or absorbance at 620 nm (turbidimetry).

  • Validation:

    • Control: Hydrocortisone (High Sol) and Reserpine (Low Sol).

    • Acceptance Criteria: Reserpine must precipitate < 5

      
      M.
      
Microsomal Stability Assay

Objective: Assess intrinsic clearance (


) using Human Liver Microsomes (HLM).

Protocol:

  • Reaction Mix: 0.5 mg/mL HLM protein in 100 mM Phosphate Buffer (pH 7.4).

  • Substrate: Spike test compound to 1

    
    M final concentration (prevents saturation kinetics).
    
  • Initiation: Add NADPH regenerating system (1 mM NADP+, isocitrate, isocitrate dehydrogenase). Pre-warm to 37°C.

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Add ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot ln(% remaining) vs. time. Slope

    
     determines 
    
    
    
    .
    
    
Integrated ADME Workflow

The following workflow ensures a logical progression from synthesis to in vivo candidate selection.

ADME_Workflow Start Synthesis of Thieno[3,2-d]pyrimidine Analog Tier1 Tier 1: Physicochemical (Kinetic Solubility, LogD) Start->Tier1 Tier2 Tier 2: In Vitro Metabolism (HLM/RLM Stability) Tier1->Tier2 If Sol > 20uM Decision Stability > 30 min? Tier2->Decision Tier3 Tier 3: Permeability & Safety (Caco-2, CYP Inhibition, hERG) Decision->Tier3 Yes Redesign Structural Redesign (Block Metabolic Sites) Decision->Redesign No InVivo In Vivo PK (Rat/Mouse) (Bioavailability %F) Tier3->InVivo If no CYP/hERG risk Redesign->Start

Figure 2: Hierarchical screening funnel for prioritizing thieno[3,2-d]pyrimidine candidates.

References

  • Folkes, A. J., et al. (2008). The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase. Journal of Medicinal Chemistry. Link

  • Heffron, T. P. (2016). Small Molecule Inhibitors of PI3K: Current Challenges and Future Directions. Journal of Medicinal Chemistry. Link

  • Murray, C. W., et al. (2012). Fragment-Based Drug Discovery Applied to Hsp90. Discovery of High Potency N-Amino-thieno[3,2-d]pyrimidine Inhibitors. Journal of Medicinal Chemistry. Link

  • Liu, Z., et al. (2020). Design, synthesis and structure-activity relationship study of piperazinone-containing thieno[3,2-d]pyrimidine derivatives as new PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

  • Islam, F., & Quadery, T. M. (2021).[1] Therapeutic Potential, Synthesis, Patent Evaluation and SAR Studies of Thieno[3,2-d]pyrimidine Derivatives: Recent Updates. Current Drug Targets. Link

Sources

Comparative Guide: Mechanistic Validation of 2-Chlorothieno[3,2-d]pyrimidine-Derived Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

The thieno[3,2-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, widely recognized as a bioisostere of purine (adenine).[1] This structural similarity allows derivatives—specifically those synthesized from 2-chlorothieno[3,2-d]pyrimidine precursors—to function as potent ATP-competitive inhibitors.

While this scaffold has successfully yielded clinical candidates like Pictilisib (GDC-0941) , a major challenge in developing new derivatives is achieving selectivity . The "2-chloro" position often serves as a critical vector for structure-activity relationship (SAR) optimization to tune specificity between Class I PI3K isoforms and mTOR.

This guide outlines a rigorous validation hierarchy to confirm the Mechanism of Action (MoA) of a novel candidate (referred to herein as Candidate CTP-2Cl ) against industry standards.

The Target Landscape: PI3K/mTOR Signaling

To validate the MoA, we must map the candidate's activity against the canonical PI3K/AKT/mTOR pathway. A dual inhibitor (like many thienopyrimidines) will block signaling at two distinct nodes, distinguishing it from rapologs (mTOR only) or isoform-specific inhibitors.

Pathway Diagram (Mechanistic Intervention)

The following diagram illustrates the signal transduction cascade and the specific intervention points for Candidate CTP-2Cl versus control compounds.

PI3K_Pathway RTK RTK / GPCR PI3K PI3K (Class I) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Kinase Activity AKT AKT (PKB) PIP3->AKT Recruitment (PH Domain) PTEN PTEN (Phosphatase) PTEN->PIP3 Dephosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation (via TSC2 inhibition) Apoptosis Apoptosis (Inhibited) AKT->Apoptosis Inhibition S6K p70S6K mTORC1->S6K S6 Ribosomal Protein S6 S6K->S6 Proliferation Cell Proliferation S6->Proliferation Wortmannin Ref: Wortmannin (PI3K Only) Wortmannin->PI3K Rapamycin Ref: Rapamycin (mTOR Only) Rapamycin->mTORC1 Candidate Candidate CTP-2Cl (Dual PI3K/mTOR) Candidate->PI3K ATP Competition Candidate->mTORC1 ATP Competition

Figure 1: Signal transduction map showing the dual-node inhibition strategy of thienopyrimidine derivatives compared to single-node reference standards.

Biochemical Validation (In Vitro)

The first pillar of validation is proving the compound binds to the catalytic domain of the target kinases with high affinity and selectivity.

Comparative Potency Data

You must generate IC50 curves using an ADP-Glo™ or HotSpot™ kinase assay. The table below outlines the expected profile for a successful this compound derivative compared to GDC-0941 (positive control) and Gefitinib (negative control for off-target EGFR activity).

CompoundPI3Kα IC50 (nM)mTOR IC50 (nM)EGFR IC50 (nM)Selectivity Profile
Candidate CTP-2Cl < 10 < 20 > 10,000 Dual PI3K/mTOR
GDC-0941 (Pictilisib)3~30-50> 10,000Pan-PI3K (Weak mTOR)
Rapamycin> 10,0000.1> 10,000mTORC1 Allosteric
Gefitinib> 10,000> 10,0000.5EGFR Selective

Critical Analysis:

  • Selectivity Index: The hallmark of a "dirty" thienopyrimidine is inhibition of EGFR or SRC family kinases due to the ATP-mimetic core. A valid candidate must show >1000-fold selectivity against EGFR [1].

  • Isoform Profiling: Biochemical data must distinguish between PI3K isoforms (

    
    ). Most thienopyrimidines are Pan-PI3K inhibitors, but 2-position modifications can drive isoform selectivity.
    

Cellular Mechanism Confirmation

Biochemical potency does not guarantee cellular permeability. You must validate target engagement in intact cells (e.g., U87MG or MCF-7 lines) using Western Blotting.

The "Phospho-Marker" Logic

To prove the MoA, we track the phosphorylation status of downstream effectors.[2]

  • p-AKT (Ser473): Direct readout of PI3K activity (via PIP3).

  • p-S6 (Ser235/236): Direct readout of mTORC1 activity.

Validation Criteria:

  • Candidate CTP-2Cl must ablate BOTH p-AKT and p-S6 signals.

  • Rapamycin will ablate p-S6 but may cause a feedback increase in p-AKT (due to loss of negative feedback loops).

  • Wortmannin will ablate p-AKT but may leave residual p-S6 signal depending on the timeline.

Experimental Workflow Diagram

WB_Workflow Step1 Cell Seeding (U87MG / MCF-7) Step2 Starvation (0.1% FBS, 16h) Step1->Step2 Step3 Drug Treatment (1h, 100nM - 1µM) Step2->Step3 Step4 Stimulation (EGF/Insulin, 15 min) Step3->Step4 Step5 Lysis & PAGE Step4->Step5 Step6 Western Blot (p-AKT, p-S6, Total AKT) Step5->Step6

Figure 2: Step-by-step cellular assay workflow to ensure dynamic range in phosphorylation signals.

Detailed Experimental Protocols

Protocol A: Kinase Selectivity Assay (ADP-Glo™)

Standard: Promega ADP-Glo™ Kinase Assay [2]

  • Reagent Prep: Dilute purified PI3Kα (recombinant) to 0.2 ng/µL in 1x Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Compound Addition: Dispense 1 µL of Candidate CTP-2Cl (serial dilution in DMSO) into a 384-well white plate.

  • Enzyme Reaction: Add 2 µL of PI3Kα enzyme solution. Incubate 10 min at RT.

  • Substrate Initiation: Add 2 µL of ATP/PIP2 substrate mix (Final ATP: 10 µM; PIP2: 50 µM). Incubate 60 min at RT.

  • ADP Detection: Add 5 µL of ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

  • Read: Measure luminescence on a plate reader (e.g., EnVision).

  • Calculation: Normalize to DMSO control (0% inhibition) and No-Enzyme control (100% inhibition) to calculate IC50.

Protocol B: Cellular Target Engagement (Western Blot)

Standard: Immunoblotting for Phospho-Proteins [3]

  • Cell Culture: Seed U87MG cells (PTEN-null, high PI3K activity) at

    
     cells/well in 6-well plates.
    
  • Starvation: When 70% confluent, wash with PBS and switch to serum-free DMEM for 16 hours. Why? To reduce basal phosphorylation noise.

  • Treatment: Add Candidate CTP-2Cl (0.1, 1.0, 10 µM) or GDC-0941 (1 µM) for 1 hour.

  • Stimulation: Add EGF (100 ng/mL) for exactly 15 minutes to spike the pathway.

  • Lysis: Aspirate media, wash with ice-cold PBS (containing Na3VO4 phosphatase inhibitors), and lyse immediately in RIPA buffer + Protease/Phosphatase Inhibitor Cocktail.

  • Normalization: Quantify protein using BCA assay. Load 20 µg per lane.

  • Antibodies:

    • Primary: Rabbit anti-pAKT (Ser473) [1:1000], Rabbit anti-pS6 (Ser235/236) [1:1000].

    • Loading Control: Mouse anti-GAPDH or Total AKT.

  • Analysis: Bands should show dose-dependent disappearance of p-AKT and p-S6 compared to DMSO control.

Self-Validating the Data (E-E-A-T)

To ensure your data is trustworthy and publishable, apply these internal checks:

  • Total Protein Control: You cannot claim inhibition of phosphorylation if the total protein level drops. Always blot for Total AKT alongside p-AKT . If Total AKT decreases, your drug is cytotoxic/degrading protein, not inhibiting the kinase.

  • The "Washout" Test: Thienopyrimidines are typically reversible inhibitors. If you wash the cells and p-AKT returns within 1-2 hours, it confirms reversible binding (unlike covalent inhibitors like Wortmannin derivatives).

  • PARP Cleavage: To distinguish between cytostatic (growth arrest) and cytotoxic (death) effects, blot for Cleaved PARP. High PARP cleavage at low concentrations suggests toxicity potentially unrelated to specific kinase inhibition (off-target effects).

References

  • Folkes, A. J., et al. (2008). The discovery of PI3K inhibitors: The synthesis and biological evaluation of GDC-0941. Journal of Medicinal Chemistry, 51(18), 5522-5532.

  • Promega Corporation. (n.d.). ADP-Glo™ Kinase Assay Technical Manual. Promega Protocols.

  • Raynaud, F. I., et al. (2009). Biological properties of potent inhibitors of class I phosphatidylinositide 3-kinases: from PI-103 to GDC-0941. Molecular Cancer Therapeutics, 8(7), 1725-1738.

  • Saddik, A. A., et al. (2017).[3] Synthesis and Evaluation of Biological Activities of Thieno[2,3-d]pyrimidine Derivatives. Journal of the Brazilian Chemical Society, 29(4).

Sources

Benchmarking new thieno[3,2-d]pyrimidine kinase inhibitors against known drugs

Author: BenchChem Technical Support Team. Date: February 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Leads. Subject: Technical evaluation of novel thieno[3,2-d]pyrimidine derivatives against industry-standard PI3K/EGFR inhibitors.

Executive Summary: The Scaffold Advantage

The thieno[3,2-d]pyrimidine scaffold has emerged as a critical bioisostere of purine, offering a privileged structure for ATP-competitive kinase inhibition. Unlike traditional quinazoline-based inhibitors (e.g., Gefitinib), this fused heterocyclic system allows for unique substitution patterns at the C-2 and C-4 positions, facilitating dual-targeting capabilities (e.g., PI3K/mTOR or EGFR/VEGFR) with potentially improved solubility profiles.

This guide establishes a rigorous benchmarking protocol for new derivatives, using Pictilisib (GDC-0941) and Idelalisib (CAL-101) as primary reference standards. The objective is to validate potency (


), selectivity (Kinome profiling), and cellular efficacy (

).

Mechanism of Action & Signaling Context

To benchmark effectively, one must understand the specific node of inhibition. Thieno[3,2-d]pyrimidines primarily target the ATP-binding pocket of the p110 catalytic subunit of PI3K (Class I), preventing the phosphorylation of PIP2 to PIP3, thereby silencing the AKT/mTOR survival pathway.

Visualization: PI3K/AKT Signaling Cascade

The following diagram illustrates the signal transduction pathway and the precise intervention point for thieno[3,2-d]pyrimidine inhibitors.

PI3K_Pathway RTK RTK / GPCR (Growth Factor Receptor) PI3K PI3K (p110/p85) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT (PKB) PIP3->AKT Recruitment PTEN PTEN (Phosphatase) PTEN->PIP3 Dephosphorylation INHIBITOR Thieno-Inhibitor (ATP Competitive) INHIBITOR->PI3K Blocks ATP Pocket mTOR mTORC1 AKT->mTOR Activation CellResponse Cell Survival & Proliferation mTOR->CellResponse

Figure 1: The PI3K/AKT signaling axis. Thieno[3,2-d]pyrimidine derivatives competitively bind to the PI3K ATP pocket, halting downstream mTOR signaling.

Comparative Data Analysis

The following data sets provide a template for benchmarking your novel compound ("Compound-X") against established clinical candidates. Data for GDC-0941 is based on established literature values [1][3].

Table 1: Enzymatic Potency (Biochemical Assay)

Method: ADP-Glo Kinase Assay | ATP concentration:


 apparent
CompoundTargetIC50 (nM)Selectivity ProfileReference
GDC-0941 (Pictilisib) PI3K

3.0Pan-PI3K (Class I)[SelleckChem [3]]
GDC-0941 (Pictilisib) PI3K

3.0Pan-PI3K (Class I)[MedChemExpress [1]]
Idelalisib (CAL-101) PI3K

2.5

-Isoform Selective
[MedChemExpress [1]]
Compound-X (Novel) PI3K

TBDTarget < 10 nMInternal Data
Compound-X (Novel) mTORTBDAssess Dual ActivityInternal Data
Table 2: Cellular Viability (Proliferation Assay)

Method: CellTiter-Glo / MTT | Duration: 72h

Cell LineTissue OriginMutation StatusGDC-0941 GI50 (µM)Compound-X GI50 (µM)
MCF-7 BreastPIK3CA (E545K)0.8 - 1.0Target < 1.0
PC-3 ProstatePTEN Null0.28Target < 0.5
U87-MG GlioblastomaPTEN Null0.95Target < 1.0
HUVEC EndothelialNormal (Control)> 10.0Target > 10.0

Analyst Note: A key failure point for thieno-fused systems is solubility. Ensure your benchmarking includes a thermodynamic solubility assessment. GDC-0941 is soluble in DMSO (100 mg/mL) but has limited aqueous solubility without formulation [3].[1]

Benchmarking Workflow & Protocols

To ensure data integrity, the evaluation must follow a linear progression from biochemical validation to cellular phenotyping.

Visualization: The Evaluation Pipeline

Benchmarking_Workflow cluster_biochem Phase 1: Biochemical cluster_cell Phase 2: Cellular Start Compound Library (Thieno-Derivatives) Step1 Enzymatic Assay (ADP-Glo) Start->Step1 Step2 Kinome Profiling (Selectivity) Step1->Step2 IC50 < 50nM Step3 Viability Assay (MTT / CTG) Step2->Step3 Selectivity Confirmed Step4 Western Blot (p-AKT / p-S6) Step3->Step4 GI50 < 1µM Decision Lead Candidate? Step4->Decision Decision->Start No (Refine SAR) ADME ADME / Tox (Solubility/Microsomal) Decision->ADME Yes

Figure 2: Strategic workflow for validating kinase inhibitors. Phase 1 confirms target engagement; Phase 2 confirms membrane permeability and pathway silencing.

Protocol A: ADP-Glo Kinase Assay (Standardized)

Rationale: The ADP-Glo™ assay is preferred over radiometric "HotSpot" assays for high-throughput benchmarking because it is homogeneous, universal, and measures the direct product of the kinase reaction (ADP) [2].

Reagents:

  • Kinase: Recombinant PI3K

    
     (p110
    
    
    
    /p85
    
    
    ).
  • Substrate: PIP2:PS lipid vesicles (50 µM).

  • ATP: Ultra-pure (at

    
    , typically 10-50 µM).
    
  • Detection: ADP-Glo™ Reagent (Promega).

Step-by-Step Methodology:

  • Compound Prep: Prepare 3-fold serial dilutions of the Thieno-derivative and GDC-0941 (Control) in 100% DMSO. Transfer 250 nL to a 384-well white low-volume plate.

  • Enzyme Addition: Add 2.5 µL of PI3K enzyme buffer. Incubate for 10 min at RT (allows compound-enzyme pre-equilibration).

  • Reaction Initiation: Add 2.5 µL of ATP/Substrate mix.

  • Incubation: Shake for 1 min, then incubate for 60 min at RT.

  • ADP Depletion: Add 5 µL of ADP-Glo™ Reagent (stops reaction, consumes remaining ATP). Incubate 40 min.

  • Detection: Add 10 µL of Kinase Detection Reagent (converts ADP

    
     ATP 
    
    
    
    Luciferase signal). Incubate 30 min.
  • Read: Measure luminescence on a plate reader (e.g., EnVision).

  • Analysis: Normalize to 0% inhibition (DMSO) and 100% inhibition (No Enzyme or 10 µM Staurosporine). Fit curves using a 4-parameter logistic model.

Protocol B: Western Blotting for Pathway Validation

Rationale: Biochemical potency does not guarantee cellular activity. You must prove the compound enters the cell and inhibits the specific phosphorylation node.

Key Markers:

  • p-AKT (Ser473): Direct downstream marker of PI3K activity.

  • Total AKT: Loading control.

  • PARP: Cleavage indicates apoptosis (cell death).

Methodology:

  • Seed PC-3 or MCF-7 cells (

    
    ) in 6-well plates.
    
  • Treat with Compound-X and GDC-0941 at

    
     concentrations for 2-6 hours.
    
  • Lyse cells in RIPA buffer containing phosphatase inhibitors (Sodium Orthovanadate).

  • Perform SDS-PAGE and transfer to PVDF membranes.

  • Success Criteria: A dose-dependent reduction in p-AKT signal without a reduction in Total AKT confirms specific PI3K inhibition.

References

  • National Institutes of Health (PMC). (2023). Design and synthesis of thieno[3,2-d]pyrimidine derivatives as novel EGFR inhibitors. Retrieved from [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 2-Chlorothieno[3,2-d]pyrimidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists engaged in the dynamic field of drug development, the synthesis and handling of novel chemical entities are routine. Among these, heterocyclic compounds like 2-Chlorothieno[3,2-d]pyrimidine are of significant interest due to their structural resemblance to purines, making them a valuable scaffold in medicinal chemistry. However, with the power of discovery comes the profound responsibility of ensuring safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, grounded in scientific principles to protect both laboratory personnel and the environment.

Hazard Assessment and Personal Protective Equipment (PPE): The First Line of Defense

Chlorinated heterocyclic compounds are frequently categorized as hazardous substances. For instance, the closely related 2,4-Dichlorothieno[3,2-d]pyrimidine is classified as toxic if swallowed[1]. Other similar compounds are known to cause skin and eye irritation and may be harmful if inhaled[2][3]. Therefore, a cautious approach is paramount.

The causality behind PPE selection: The choice of PPE is not merely a procedural checkbox; it is a direct response to the anticipated hazards. The potential for skin and eye irritation necessitates the use of chemical-resistant gloves and safety glasses with side shields or goggles. Given the risk of respiratory irritation from dust or aerosols, handling should be performed in a well-ventilated area, preferably a chemical fume hood.

Table 1: Recommended Personal Protective Equipment (PPE)

Body PartProtectionStandard
Eyes/FaceSafety glasses with side shields or gogglesANSI Z87.1 / EN 166
HandsChemical-resistant gloves (e.g., nitrile, neoprene)ASTM F739 / EN 374
BodyLaboratory coat---
RespiratoryUse in a chemical fume hood---

Always inspect gloves for integrity before use and practice proper glove removal technique to avoid skin contact[4]. Contaminated clothing should be removed immediately and laundered separately or disposed of as hazardous waste[5].

Waste Segregation and Containment: Preventing Unwanted Reactions

Proper segregation of chemical waste is a cornerstone of laboratory safety. Mixing incompatible chemicals can lead to dangerous reactions, including the generation of toxic gases or fires.

Core Principle: this compound waste should be collected in a dedicated, properly labeled hazardous waste container. Avoid mixing it with other waste streams unless their compatibility is certain.

Experimental Protocol: Waste Collection
  • Container Selection: Choose a container made of a material compatible with chlorinated organic compounds, such as high-density polyethylene (HDPE) or glass. Ensure the container is in good condition, with no leaks or cracks, and has a secure, tight-fitting lid.

  • Labeling: Immediately label the waste container with "Hazardous Waste" and the full chemical name: "this compound". Include the date of accumulation and the primary hazards (e.g., "Toxic," "Irritant").

  • Collection:

    • Solid Waste: Collect solid this compound and any contaminated materials (e.g., weighing paper, gloves, pipette tips) directly into the labeled waste container.

    • Liquid Waste: For solutions containing this compound, use the designated liquid waste container. Do not overfill; a general rule is to fill to no more than 90% capacity.

  • Storage: Keep the waste container closed at all times, except when adding waste. Store it in a designated, well-ventilated secondary containment area, away from incompatible materials such as strong oxidizing agents and strong acids[2].

Spill Management: A Rapid and Controlled Response

Accidents can happen, and a well-rehearsed spill response plan is crucial.

Experimental Protocol: Small Spill Cleanup
  • Evacuate and Ventilate: If safe to do so, ensure the area is well-ventilated. For larger spills, evacuate the immediate area.

  • Don PPE: Wear the appropriate PPE as outlined in Table 1.

  • Containment: For liquid spills, use an inert absorbent material like sand, diatomaceous earth, or a commercial absorbent pad to contain the spill.

  • Collection: Carefully sweep or scoop the absorbed material and any solid spill into the designated hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with soap and water. Collect the cleaning materials and any contaminated items for disposal as hazardous waste.

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Disposal Pathway: Incineration as the Preferred Method

The recommended disposal method for this compound and other chlorinated organic compounds is high-temperature incineration by a licensed professional waste disposal service.

The rationale for incineration: Thermal decomposition at high temperatures (above 900°C) is an effective method for breaking down chlorinated hydrocarbons into simpler, less toxic compounds[6]. However, incomplete combustion or lower temperatures can lead to the formation of hazardous byproducts, such as phosgene, chlorine, and nitrogen oxides from similar compounds[7]. The presence of oxygen during thermal treatment can also potentially form polychlorinated dibenzofurans (PCDFs) from some chlorinated aromatics[8]. Therefore, it is critical that this process is carried out in a specialized facility equipped with afterburners and scrubbers to neutralize acidic gases like HCl and prevent the release of harmful substances into the atmosphere.

Disposal Decision Workflow

Caption: Decision workflow for the disposal of this compound.

Empty Container Management

Empty containers that once held this compound must also be handled as hazardous waste unless properly decontaminated.

Decontamination Protocol:

  • Triple Rinse: Rinse the container three times with a suitable solvent (e.g., acetone or methanol).

  • Collect Rinsate: The solvent rinsate must be collected and disposed of as hazardous liquid waste.

  • Final Disposal: After triple rinsing, the container can often be disposed of as regular laboratory glass or plastic waste, but be sure to deface the label first. Always consult your institution's specific policies on empty container disposal.

By adhering to these procedures, researchers can confidently handle and dispose of this compound, ensuring a safe laboratory environment and minimizing their environmental impact. The principles of informed caution, proper containment, and responsible disposal are integral to the practice of good science.

References

  • ResearchGate. (2025, August 7). Thermal destruction of polychlorobiphenyl derivatives. Retrieved from [Link]

  • PubMed. (2025). Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery. Retrieved from [Link]

  • PubMed Central. (2013, January 6). Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. Retrieved from [Link]

  • ResearchGate. (2025, August 26). Thienopyrimidines Exploring the Chemistry and Bioactivity. Retrieved from [Link]

  • ResearchGate. (2019, May 5). (PDF) Thermal Decomposition of Chloropicrin. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chlorothieno[3,2-d]pyrimidine
Reactant of Route 2
Reactant of Route 2
2-Chlorothieno[3,2-d]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.